molecular formula C8H4N4O2 B1375848 6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid CAS No. 1315363-86-0

6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid

Cat. No.: B1375848
CAS No.: 1315363-86-0
M. Wt: 188.14 g/mol
InChI Key: MOKPOWWDCQRHBW-UHFFFAOYSA-N
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Description

6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H4N4O2 and its molecular weight is 188.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O2/c9-1-5-2-10-7-6(8(13)14)3-11-12(7)4-5/h2-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKPOWWDCQRHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315363-86-0
Record name 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Foundational & Exploratory

physicochemical properties of 6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid

[1][2][3]

Executive Summary & Molecular Architecture

6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 1315363-86-0) represents a specialized fused heteroaromatic scaffold. Structurally, it functions as a rigid, polar template often employed to target ATP-binding pockets in kinases (e.g., JAK, PI3K) due to its resemblance to the adenine core.

The molecule features two distinct functional handles:[1][2]

  • C3-Carboxylic Acid: A hydrophilic, ionizable motif providing solubility modulation and a vector for amide coupling.

  • C6-Cyano Group: An electron-withdrawing moiety that modulates the pKa of the pyrimidine ring, enhances metabolic stability, and serves as a dipole for hydrogen bonding interactions.

Table 1: Fundamental Chemical Constants
PropertyValue / DescriptionSource/Note
CAS Number 1315363-86-0[1][2]
IUPAC Name 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid[1]
Molecular Formula C₈H₄N₄O₂[2]
Molecular Weight 188.14 g/mol [2]
SMILES O=C(C1=C2N=CC(C#N)=CN2N=C1)O[2]
Appearance White to off-white crystalline powder[1]
Predicted pKa (Acid) 3.2 – 3.8 (Carboxylic acid)Est. based on scaffold
Predicted LogP 0.2 – 0.6Est. (Polar/Planar)
H-Bond Donors/Acceptors 1 Donor (COOH), 4 Acceptors (N, O, CN)[3]

Solid-State & Solution Phase Behavior

Thermal Properties & Stability

The pyrazolo[1,5-a]pyrimidine core confers high thermal stability. While the unsubstituted parent melts at ~275°C [4], the introduction of the 6-cyano group typically elevates the lattice energy due to dipolar stacking interactions.

  • Expected Melting Point: >280°C (with potential decomposition).

  • Thermal Gravimetric Analysis (TGA): Recommended to distinguish between desolvation (volatiles) and degradation events.

  • Storage: Stable at Room Temperature (RT); however, storage at 2-8°C under desiccant is recommended to prevent moisture uptake due to the polar carboxylic acid.

Solubility Profile (pH-Dependent)

The solubility of this compound is governed by the ionization of the C3-carboxylic acid.

  • pH < 3 (Protonated Form): Low aqueous solubility (< 1 mg/mL). The neutral molecule is planar and stacks efficiently, resisting dissolution.

  • pH > 5 (Ionized Form): High aqueous solubility. Deprotonation to the carboxylate anion (COO⁻) disrupts lattice energy and enhances hydration.

  • Organic Solvents:

    • Good Solubility: DMSO, DMF, DMAc.

    • Moderate Solubility: Methanol, Ethanol (often requires heating).

    • Poor Solubility: Dichloromethane, Hexanes, Diethyl Ether.

Acid-Base Chemistry

The 6-cyano group exerts a strong electron-withdrawing effect (-I, -M) on the pyrimidine ring.

  • Basicity (N4/N1): The pyrimidine nitrogens are significantly less basic than in the unsubstituted parent. Protonation at N4 is unlikely under physiological conditions.

  • Acidity (COOH): The electron-deficient core slightly increases the acidity of the C3-carboxylic acid compared to benzoic acid derivatives.

Spectroscopic Signature (Predicted)

For structural validation, the following spectroscopic signals are diagnostic.


H NMR (DMSO-

, 400 MHz):
  • 
     ~12.5 - 13.5 ppm (br s, 1H):  Carboxylic acid proton (-COOH ).
    
  • 
     ~9.6 - 9.8 ppm (d, 1H):  H-7 proton. Deshielded by the adjacent bridgehead nitrogen and the cyano group.
    
  • 
     ~8.9 - 9.1 ppm (d, 1H):  H-5 proton. Deshielded by the cyano group and aromatic current.
    
  • 
     ~8.6 ppm (s, 1H):  H-2 proton (Pyrazole ring).
    
  • Note: The coupling constant

    
     is typically small (~1-2 Hz) or appears as singlets due to the 6-substitution.
    

FT-IR (ATR):

  • 2230 - 2240 cm

    
    :  Sharp characteristic stretch for C
    
    
    N
    (Nitrile).
  • 1680 - 1710 cm

    
    :  Strong stretch for C=O  (Carboxylic Acid).
    
  • 2500 - 3300 cm

    
    :  Broad "hump" characteristic of O-H stretching in dimers.
    

Experimental Protocols

Protocol: Potentiometric pKa Determination

Context: Accurate pKa values are critical for predicting biodistribution and optimizing coupling reaction conditions.

  • Preparation: Dissolve 1-2 mg of compound in a co-solvent mixture (e.g., 20% Methanol/Water) to ensure initial solubility.

  • Titrant: Use 0.1 M KOH (standardized).

  • Apparatus: Potentiometric titrator (e.g., Sirius T3 or equivalent) equipped with a pH micro-electrode.

  • Execution:

    • Acidify the sample to pH 2.0 using 0.1 M HCl.[3]

    • Titrate upwards to pH 12.0.

    • Perform a blank titration (solvent only) for subtraction.

  • Data Analysis: Use the Bjerrum plot method to identify the inflection point. Extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation if a co-solvent was used.

Protocol: HPLC Purity & Related Substances

Context: The synthesis often involves hydrolysis of the ethyl ester. This method separates the acid product from the unreacted ester precursor.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/nitrile).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-12 min: 5%

      
       95% B (Linear ramp)
      
    • 12-15 min: 95% B (Wash)

  • Retention Logic: The carboxylic acid (Product) will elute earlier (more polar) than the ethyl ester precursor or decarboxylated impurities.

Visualizations

Diagram 1: Synthesis & Purification Workflow

This workflow illustrates the standard hydrolysis route and the critical pH-swing purification step, which leverages the compound's acidity.

SynthesisWorkflowStartEthyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylateReactionHydrolysis(KOH / EtOH / H2O, 50°C)Start->Reaction DissolutionIntermediatePotassium Salt (Soluble)pH > 10Reaction->Intermediate SaponificationAcidificationAcidification (HCl)to pH 2.0Intermediate->Acidification ProtonationPrecipitationPrecipitation of Target AcidAcidification->Precipitation Solubility DropFiltrationFiltration & DryingPrecipitation->FiltrationFinal6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acidFiltration->Final Yield ~95%

Caption: Hydrolytic conversion of the ester precursor to the target acid using a pH-swing isolation strategy.

Diagram 2: pH-Dependent Solubility Equilibrium

Understanding the ionization state is crucial for formulation and assay development.

SolubilityEquilibriumLowPHLow pH (< 3)Protonated (COOH)INSOLUBLEEquilibriumpKa ~ 3.5LowPH->Equilibrium+ OH⁻Equilibrium->LowPHHighPHHigh pH (> 5)Ionized (COO⁻)SOLUBLEEquilibrium->HighPHHighPH->Equilibrium+ H⁺

Caption: The solubility switch occurs near the pKa (~3.5), where the molecule transitions from a neutral solid to a soluble anion.

References

  • MilliporeSigma. 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid Product Detail. Sigma-Aldrich.[4] Link

  • ChemScene. 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1315363-86-0).[5] ChemScene Data Sheet. Link

  • PubChem. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (Parent Scaffold Data). National Library of Medicine. Link

  • ChemicalBook. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Properties and Melting Point. Link

  • Mugnaini, C. et al. Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement. Arkivoc 2022. Link

medicinal chemistry applications of pyrazolo[1,5-a]pyrimidine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Design, Synthesis, and Therapeutic Utility

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold represents a cornerstone of modern medicinal chemistry, celebrated for its "privileged" status as a purine bioisostere.[1][2][3][4] By mimicking the adenine core of ATP while offering distinct solubility and metabolic profiles, this fused bicyclic system has delivered FDA-approved therapeutics across disparate indications—from oncology (e.g., Larotrectinib ) to CNS disorders (e.g., Zaleplon ).[1][2][3][4]

This technical guide dissects the scaffold’s structural utility, detailing the synthetic methodologies for regioselective functionalization and the structure-activity relationships (SAR) that drive potency and selectivity.[1][2][3] It is designed for medicinal chemists seeking to exploit this framework for next-generation drug discovery.[1][5]

Structural Anatomy & Numbering

To navigate the SAR effectively, one must master the numbering scheme, which differs from the purine system it often mimics.[1][2][3]

The Scaffold vs. Purine

Unlike purine, which possesses an imidazole fused to a pyrimidine with a bridgehead carbon, the pyrazolo[1,5-a]pyrimidine features a bridgehead nitrogen.[1][2][3][4] This results in a planar, aromatic 10-ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 electron system that is isoelectronic with azulene and purine.[1][3][4][5]
  • Purine: H-bond donor at N9 (or N7); acceptor at N1/N3.[1][3][4][5]

  • Pyrazolo[1,5-a]pyrimidine: The bridgehead nitrogen (N4) is not a hydrogen bond donor.[1][2][3][4][5] The N1 position mimics N7 of purine, acting as an acceptor.[1]

Numbering Scheme

The standard IUPAC numbering used in this guide is as follows:

  • Position 1: Nitrogen (non-bridgehead, H-bond acceptor).[1][2][3][4][5]

  • Positions 2, 3: Carbons on the pyrazole ring.[1][6][7]

  • Position 4: Bridgehead Nitrogen.[1]

  • Positions 5, 6, 7: Carbons on the pyrimidine ring.[1][2][8]

Note: In kinase inhibitors, C3 typically orients substituents toward the gatekeeper residue, while C5 and C7 project into the solvent front or ribose pocket.

Synthetic Strategies

The construction of the pyrazolo[1,5-a]pyrimidine core is dominated by the condensation of 3-aminopyrazoles with 1,3-dielectrophiles.[1][2][3][4][5] The critical challenge is regioselectivity .

Condensation Logic

The reaction between a 3-aminopyrazole and an unsymmetrical 1,3-diketone (or


-keto ester) can yield two regioisomers: the 5-substituted or 7-substituted derivative.[1][3][4][5]
  • Mechanism: The exocyclic amine of the aminopyrazole is the hardest nucleophile and typically attacks the hardest electrophile (ketone/aldehyde) first.[3] The ring nitrogen (N2 of the pyrazole) then closes the ring.[3]

  • Control: Regioselectivity is governed by steric bulk and electronic character of the 1,3-dicarbonyl, as well as solvent pH.[1][2]

Visualization: Regioselective Synthesis

The following diagram illustrates the bifurcation in synthesis based on reaction conditions and substrate electronics.

Synthesis_Regioselectivity Start 3-Aminopyrazole Reagent Unsymmetrical 1,3-Dicarbonyl (R1-CO-CH2-CO-R2) Start->Reagent + Acid/Base Mech_A Attack by Exocyclic NH2 on Carbonyl adjacent to R1 Reagent->Mech_A Steric Control (R1 smaller) Mech_B Attack by Exocyclic NH2 on Carbonyl adjacent to R2 Reagent->Mech_B Electronic Control (R2 more electrophilic) Prod_7 7-R1-5-R2 Isomer Mech_A->Prod_7 Cyclization Prod_5 5-R1-7-R2 Isomer Mech_B->Prod_5 Cyclization

Caption: Regioselective divergence in pyrazolo[1,5-a]pyrimidine synthesis driven by steric and electronic factors of the 1,3-dicarbonyl electrophile.[1][2][3][4][5]

Medicinal Chemistry & SAR Applications

Kinase Inhibitors (Oncology)

The scaffold acts as an ATP-competitive inhibitor.[1][2][3][4][5] The pyrazolo[1,5-a]pyrimidine core occupies the adenine binding pocket.[1][2][3][4][5][9]

  • Binding Mode:

    • N1: Accepts a hydrogen bond from the hinge region (e.g., backbone NH).[1]

    • C3 Substituent: Often an aryl or heteroaryl group that reaches the "gatekeeper" residue.[1]

    • C5/C7 Substituents: Solubilizing groups (e.g., piperazines, pyrrolidines) that extend into the solvent-exposed regions.[1][2][3][4]

Case Study: Larotrectinib (TRK Inhibitor)

Larotrectinib (Vitrakvi) treats NTRK fusion-positive solid tumors.[1][2][3][4][5]

  • Core: Pyrazolo[1,5-a]pyrimidine.[1][2][3][4][5][8][10][11][12][13][14]

  • C5 Substitution: A chiral (2,5-difluorophenyl)pyrrolidine moiety.[1][2][3][4][5] This bulky group exploits a hydrophobic pocket unique to TRK kinases, conferring high selectivity.[1]

  • C3 Substitution: A 3-hydroxypyrrolidine-1-carboxamide linked via an amide, interacting with the solvent front.[1][4][5]

Case Study: Dinaciclib (CDK Inhibitor)

Dinaciclib inhibits CDK1, CDK2, CDK5, and CDK9.[1][2][3]

  • C3: Ethyl group (hydrophobic interaction).[1][3]

  • C5: Piperidine-ethanol side chain (solubility and H-bonding).[1][3][4][5]

  • C7: Pyridine-N-oxide (critical for potency and selectivity profile).[1][3][4][5]

GABA-A Receptor Ligands (CNS)

In the Central Nervous System, this scaffold binds to the benzodiazepine site of the GABA-A receptor.[1][2][3][4][5]

Case Study: Zaleplon (Sedative/Hypnotic)

Zaleplon (Sonata) is a short-acting hypnotic.[1][2][3][4][5]

  • Mechanism: Selective binding to the

    
     subunit of the GABA-A receptor.[1]
    
  • Structure: A 3-cyano-7-phenyl-pyrazolo[1,5-a]pyrimidine.[1][3][4][5]

  • SAR Insight: The C3-cyano group is critical for receptor affinity, mimicking the carbonyl/imine functionality of benzodiazepines.[1] The C7-phenyl group provides the necessary lipophilicity to cross the blood-brain barrier (BBB).[1][2][3][5]

SAR Visualization

The following diagram summarizes the "Vectors of Optimization" for this scaffold.

SAR_Map Core Pyrazolo[1,5-a]pyrimidine Core N1 N1: Hinge Binder (H-bond Acceptor) Core->N1 C3 C3: Gatekeeper / Affinity (Aryl, CN, Halogen) Core->C3 C5 C5: Solvent Front / Solubility (Amines, Heterocycles) Core->C5 C7 C7: Hydrophobic Pocket (Aryl, Alkyl) Core->C7

Caption: Strategic vectors for modification on the pyrazolo[1,5-a]pyrimidine core. C3 and C5 are the most common sites for diversification.

Key Properties & Optimization (DMPK)

PropertyChallengeOptimization Strategy
Solubility Planar aromatic stack leads to poor aqueous solubility.[1][4][5]Introduce sp3-rich solubilizing tails (e.g., piperazine, morpholine) at C5 or C7 .[1][2][3][4][5]
Metabolic Stability Electron-rich pyrazole ring (C3) is prone to oxidative metabolism.[1][2][3][4][5]Block C3 with electron-withdrawing groups (CN, F) or bulky aryls.[1][2][3][4][5]
Permeability (CNS) High TPSA can limit BBB penetration.[1][3]Keep Molecular Weight < 450; limit H-bond donors. Zaleplon uses a compact structure to ensure rapid CNS entry.
Selectivity "Privileged" nature means high risk of off-target kinase hits.[1][4]Use specific vectors (e.g., C3 chiral substituents) to exploit non-conserved pockets (e.g., TRK vs. CDK).[1][2][3]

Experimental Protocols

Protocol: General Synthesis of 7-Aryl-pyrazolo[1,5-a]pyrimidines

This protocol describes the condensation of 3-aminopyrazole with a


-keto ester.[1][3][4][5]

Reagents:

  • 3-Aminopyrazole (1.0 equiv)[1][2][3][5]

  • Ethyl benzoylacetate (1.1 equiv)[1][2][3][4][5]

  • Acetic acid (glacial, solvent/catalyst)[1][2][3][5]

Procedure:

  • Dissolution: Dissolve 3-aminopyrazole (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.

  • Addition: Add ethyl benzoylacetate (11 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the amine.

  • Workup: Cool to room temperature. The product often precipitates.

  • Isolation: Filter the solid. If no precipitate forms, pour into ice-water (100 mL) and neutralize with saturated NaHCO

    
    . Filter the resulting solid.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

    
    , 0-5% MeOH in DCM).
    

Validation:

  • NMR: Look for the disappearance of the methylene protons of the

    
    -keto ester and the appearance of aromatic protons for the new ring system.
    
  • Regiochemistry Check: Use NOESY NMR.[1] An interaction between the pyrazole-H2 and the phenyl group suggests C3 substitution (if applicable) or interactions between ring protons to confirm 5- vs 7-substitution.[1][2][3][5]

Future Outlook

The pyrazolo[1,5-a]pyrimidine scaffold is evolving beyond simple occupancy-driven inhibition.[1][2][3][4][5]

  • PROTACs: The C5 position offers an ideal vector for attaching linkers to E3 ligase ligands without disrupting the hinge-binding capability at N1.[1]

  • Covalent Inhibitors: Introduction of acrylamide "warheads" at C3 or C5 allows targeting of non-catalytic cysteines, increasing duration of action and selectivity.[1]

References

  • Larotrectinib Approval & Structure: FDA Label for VITRAKVI. U.S. Food and Drug Administration. [Link][1][2][3][4][15]

  • Dinaciclib Characterization: Parry, D., et al. "Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor."[1][2][3][4] Molecular Cancer Therapeutics, 2010.[1] [Link]

  • Zaleplon Pharmacology: "Zaleplon Monograph." National Center for Biotechnology Information.[1] PubChem Compound Database. [Link][1][2][3][4][5]

  • Review of Scaffold Synthesis: Faria, J. V., et al. "Recent Advances in the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives." Molecules, 2021.[1] [Link][1][2][3][4][5]

  • Regioselectivity in Synthesis: El-Emary, T. I. "Synthesis and Biological Activity of Some New Pyrazolo[1,5-a]pyrimidines." Journal of the Chinese Chemical Society, 2006. [Link][1][2][3][4][5]

Sources

6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid chemical structure analysis

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Integrity, Synthetic Pathways, and Pharmacophore Mapping

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, widely recognized as a bioisostere of purine. Its derivatives are potent ATP-competitive inhibitors of various protein kinases, including CDK2 , TRKA , PI3K , and JAK family members.

This guide provides an in-depth structural and synthetic analysis of 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 1315363-86-0). This specific derivative combines the lipophilic, electron-withdrawing nitrile group at the C6 position with an ionizable carboxylic acid at C3, creating a unique push-pull electronic system that influences both solubility and binding affinity. This document details the causal logic behind its synthesis, structural characterization, and application as a kinase inhibitor intermediate.

Structural Characterization & Electronic Properties[1]

Nomenclature and Numbering

The bicyclic core consists of a pyrazole ring fused to a pyrimidine ring sharing a bridgehead nitrogen.

  • Position 3 (COOH): The carboxylic acid serves as a solvent-exposed solubilizing group or a handle for amide coupling to extend into the kinase solvent channel.

  • Position 6 (CN): The nitrile group is critical for filling small hydrophobic pockets (e.g., the gatekeeper region in kinases) and electronically deactivating the pyrimidine ring, increasing metabolic stability against oxidation.

Electronic Distribution (DFT Insights)

The pyrazolo[1,5-a]pyrimidine system is aromatic with 10


-electrons.
  • N1 (Bridgehead): Electron-deficient due to participation in two aromatic cycles.

  • C3 (Acid): The carboxylic acid acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).

  • C6 (Nitrile): A strong electron-withdrawing group (EWG) that lowers the pKa of the C3-carboxylic acid and reduces the electron density of the C7 proton, shifting it downfield in NMR.

Synthetic Pathway & Process Control[2]

The synthesis of 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid requires a regio-controlled cyclization strategy. The most robust route involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with a 2-substituted 1,3-dielectrophile.

Retrosynthetic Logic

To install the nitrile at C6 and the carboxylate at C3:

  • Fragment A: 5-Amino-4-ethoxycarbonylpyrazole (Provides N1, C2, C3, N4).

  • Fragment B: A 3-carbon fragment with a central nitrile. 3-(Dimethylamino)-2-formylacrylonitrile (or its equivalent) is the optimal reagent. Standard malonaldehyde bis(dimethyl acetal) yields the unsubstituted C6-H, while ethoxymethylene malononitrile typically yields the 7-amino-6-cyano derivative.

Visualization of Synthetic Logic

Synthesis_Pathway Precursor1 Ethyl 2-cyano-3-ethoxyacrylate Intermediate Ethyl 5-amino-1H-pyrazole- 4-carboxylate Precursor1->Intermediate Condensation Precursor2 Hydrazine Hydrate Precursor2->Intermediate Cyclization Cyclization (Glacial AcOH, Reflux) Intermediate->Cyclization Reagent 3-(Dimethylamino)- 2-formylacrylonitrile (or equivalent) Reagent->Cyclization Ester Ethyl 6-cyanopyrazolo[1,5-a] pyrimidine-3-carboxylate Cyclization->Ester Regioselective Ring Closure FinalProduct 6-Cyanopyrazolo[1,5-a] pyrimidine-3-carboxylic acid Ester->FinalProduct Hydrolysis (LiOH/THF)

Caption: Regioselective synthesis pathway starting from aminopyrazole precursors.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

Causality: This step constructs the pyrazole half of the core. The use of ethyl 2-cyano-3-ethoxyacrylate ensures the correct placement of the amino and carboxylate groups.

  • Reagents: Ethyl 2-cyano-3-ethoxyacrylate (1.0 eq), Hydrazine hydrate (1.1 eq), Ethanol (10 vol).

  • Procedure:

    • Dissolve ethyl 2-cyano-3-ethoxyacrylate in ethanol.

    • Add hydrazine hydrate dropwise at 0°C to prevent exotherm-driven polymerization.

    • Reflux for 2 hours. Monitor by TLC (5% MeOH in DCM).

    • Concentrate in vacuo.[1] The product often crystallizes upon cooling.

    • Yield: Typically 85-90%.

Step 2: Cyclization to Ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate

Causality: The reaction with 3-(dimethylamino)-2-formylacrylonitrile (or generated in situ from 3-dimethylaminoacrylonitrile and Vilsmeier reagent) drives the formation of the pyrimidine ring. The exocyclic amine of the pyrazole attacks the enamine carbon first (Michael-type addition), followed by ring closure at the aldehyde.

  • Reagents: Aminopyrazole intermediate (1.0 eq), 3-(Dimethylamino)-2-formylacrylonitrile (1.1 eq), Glacial Acetic Acid (solvent).

  • Procedure:

    • Suspend the aminopyrazole in glacial acetic acid.

    • Add the dielectrophile.[2]

    • Heat to reflux (118°C) for 4–6 hours. The acidic medium catalyzes the elimination of dimethylamine and water.

    • Cool to room temperature. The product usually precipitates as a solid.

    • Filter and wash with cold ethanol.

    • Purification: Recrystallization from DMF/Ethanol if necessary.

Step 3: Hydrolysis to the Free Acid
  • Reagents: Ethyl ester intermediate (1.0 eq), LiOH.H2O (2.5 eq), THF/Water (3:1).

  • Procedure:

    • Dissolve ester in THF/Water.

    • Stir at 50°C for 3 hours.

    • Acidify carefully with 1M HCl to pH 2–3. The carboxylic acid will precipitate.

    • Filter, wash with water, and dry under vacuum at 50°C.

Analytical Data & Validation

Physicochemical Properties
PropertyValueNote
Formula C8H4N4O2
MW 188.14 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO, DMF (High); Water (Low, unless pH > 7)Acidic pKa ~3.5
pKa (Calc) ~3.3 (COOH)Enhanced acidity due to 6-CN
Spectroscopic Identification

1H NMR (400 MHz, DMSO-d6):

  • δ 13.0 (bs, 1H): COOH (Exchangeable).

  • δ 9.85 (d, J=2.1 Hz, 1H): H7. Highly deshielded due to proximity to bridgehead Nitrogen and anisotropy of the CN group.

  • δ 9.10 (d, J=2.1 Hz, 1H): H5. Deshielded by the adjacent ring nitrogen.

  • δ 8.65 (s, 1H): H2. Characteristic singlet of the pyrazole ring.

MS (ESI):

  • [M+H]+: 189.15

  • [M-H]-: 187.13 (Negative mode is often more sensitive for carboxylic acids).

Pharmacophore Mapping & Biological Logic

The 6-cyanopyrazolo[1,5-a]pyrimidine scaffold is designed to mimic the ATP molecule in the kinase binding pocket.

Binding Mode Logic
  • Hinge Binder: The N1 nitrogen and the C7-H often interact with the kinase hinge region (via water mediation or direct H-bonds depending on substitution).

  • Gatekeeper Interaction: The 6-cyano group is a small, linear, polar functionality that can access the "gatekeeper" residue pocket without causing steric clash, often improving selectivity.

  • Solvent Front: The 3-carboxylic acid points towards the solvent front, allowing for solubilizing modifications (e.g., amides with morpholine/piperazine tails).

Pharmacophore Diagram

Pharmacophore Core Pyrazolo[1,5-a]pyrimidine Scaffold CN 6-Cyano Group (EWG / Lipophilic) Core->CN COOH 3-Carboxylic Acid (H-Bond Donor/Acceptor) Core->COOH N1 N1 Bridgehead (H-Bond Acceptor) Core->N1 Gatekeeper Gatekeeper Pocket (Selectivity) CN->Gatekeeper Steric Fit Solvent Solvent Channel (Solubility) COOH->Solvent Polar Interaction Hinge Kinase Hinge Region N1->Hinge H-Bonding

Caption: Pharmacophore interactions of the 6-cyano-3-carboxy scaffold within a kinase binding site.

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

    • Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases.
    • Source: MDPI (Molecules), 2024.
    • URL:[Link]

  • General Scaffold Synthesis

    • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.
    • Source: RSC Advances, 2025.
    • URL:[Link]

  • Chemical Properties & CAS Data

    • Title: 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1315363-86-0).
    • Source: PubChem / Sigma-Aldrich.
    • URL:[Link]

  • Mechanistic Insight (Vilsmeier Reagents)

    • Title: 3-Dimethylaminoacrolein and its use in heterocyclic synthesis.
    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link]

Sources

therapeutic potential of 6-cyano substituted pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, functioning as a bioisostere of the purine ring system found in ATP. This structural similarity allows for potent interaction with the ATP-binding pockets of various kinases.[1] Among the diverse substitution patterns explored, the 6-cyano-pyrazolo[1,5-a]pyrimidine class represents a high-value pharmacophore. The introduction of a nitrile (cyano, -CN) group at the C6 position imparts critical electronic properties—acting as a hydrogen bond acceptor and reducing the electron density of the heteroaromatic core—which significantly enhances potency against targets such as Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA) . This guide details the synthesis, structure-activity relationships (SAR), and experimental evaluation of these compounds.

Chemical Architecture & SAR Analysis

The therapeutic efficacy of 6-cyano-pyrazolo[1,5-a]pyrimidines is driven by the specific electronic and steric environment created by the nitrile substituent.

The Scaffold

The pyrazolo[1,5-a]pyrimidine system consists of a pyrazole ring fused to a pyrimidine ring sharing a bridgehead nitrogen (N1).[1][2][3]

  • Numbering: The bridgehead nitrogen is position 1.[1] The pyrazole carbons are 2 and 3.[1] The pyrimidine carbons are 5, 6, and 7.[4]

  • 6-Cyano Significance: Position 6 corresponds to the "meta" position relative to the bridgehead nitrogens in the pyrimidine ring.[1] Substitution here points directly into the solvent-accessible region or interacts with the gatekeeper residue in kinase pockets.

Structure-Activity Relationship (SAR)
FeatureModificationBiological Impact
C6-Cyano (-CN) Core Requirement Potency: Increases CDK2 inhibitory activity compared to esters (-COOEt) or amides due to linear geometry and H-bond accepting capacity.[1] Metabolism: Improves metabolic stability compared to hydrolyzable esters.[1]
C7-Substituent Bulky Aryl / HeteroarylSelectivity: A bulky group (e.g., 4-bromo-phenyl) at C7 fills the hydrophobic pocket, crucial for TRKA/CDK2 dual inhibition.
C2-Substituent Amine / AnilineBinding: An NH group here often forms a hydrogen bond with the hinge region of the kinase.[1]
C3-Substituent H, CN, or EsterModulation: Substitution at C3 fine-tunes the electronics of the pyrazole ring but is less critical for the primary hinge interaction than C6/C7.

Visualizing the SAR Logic:

SAR_Map Figure 1: Structure-Activity Relationship (SAR) of 6-cyano-pyrazolo[1,5-a]pyrimidines. Core Pyrazolo[1,5-a]pyrimidine Core Scaffold Pos6 Position 6: Cyano (-CN) • H-Bond Acceptor • Metabolic Stability • Critical for CDK2 Potency Core->Pos6 Electronic Tuning Pos7 Position 7: Aryl/Heteroaryl • Hydrophobic Pocket Filling • Determines Selectivity Core->Pos7 Steric Fit Pos2 Position 2: Secondary Amine • Hinge Region Interaction • Anchors Molecule Core->Pos2 Binding Affinity

Therapeutic Targets & Mechanism

Primary Target: CDK2/Cyclin E

The 6-cyano derivatives act as ATP-competitive inhibitors.[1]

  • Mechanism: They bind in the cleft between the N- and C-terminal lobes of the kinase. The C6-cyano group often sits near the solvent front or interacts with lysine residues (e.g., Lys33 in CDK2), stabilizing the complex.

  • Therapeutic Outcome: Inhibition of CDK2 arrests the cell cycle at the G1/S transition, preventing DNA replication in cancer cells (e.g., MCF-7, HCT-116).

Secondary Target: TRKA

High expression of TRKA is found in various carcinomas.[1] The 6-cyano scaffold has shown dual inhibition capability (IC50 values often < 1 µM for both targets), making them valuable for cancers driven by multiple oncogenic pathways.

Synthesis & Manufacturing

The synthesis of 6-cyano-pyrazolo[1,5-a]pyrimidines is typically achieved via a regiospecific cyclocondensation.

Synthetic Pathway

The most robust route involves the reaction of a 5-amino-pyrazole with a 2-substituted malononitrile or acrylate derivative.[1]

  • Precursor: 5-amino-3-(substituted)-pyrazole.[1][3][5][6]

  • Reagent: 2-(Ethoxymethylene)malononitrile (EMM) or Ethyl 2-cyano-3-ethoxyacrylate.[1]

  • Conditions: Reflux in Ethanol/Acetic Acid or fusion.[1]

Detailed Workflow:

Synthesis_Pathway Figure 2: Regioselective synthesis of 6-cyano-pyrazolo[1,5-a]pyrimidines. Aminopyrazole 5-Amino-3-aryl-pyrazole (Nucleophile) Intermediate Michael Addition Intermediate (Acyclic) Aminopyrazole->Intermediate EtOH, Reflux Nu- Attack Reagent 2-(Ethoxymethylene)malononitrile (Electrophile) Reagent->Intermediate Product 6-Cyano-7-amino-pyrazolo[1,5-a]pyrimidine (Target Scaffold) Intermediate->Product Cyclization (-EtOH)

Synthetic Protocol (Bench Scale)
  • Step 1: Dissolve 5-amino-3-phenylpyrazole (1.0 eq) and 2-(ethoxymethylene)malononitrile (1.1 eq) in absolute ethanol (10 mL/mmol).

  • Step 2: Add a catalytic amount of piperidine or triethylamine (0.1 eq) if reaction is sluggish; otherwise, refluxing in glacial acetic acid is also common for cyclization.[1]

  • Step 3: Reflux for 3–6 hours. Monitor by TLC (Mobile phase: CHCl3/MeOH 95:5).[1]

  • Step 4: Cool to room temperature. The product usually precipitates.[1]

  • Step 5: Filter the solid, wash with cold ethanol, and recrystallize from DMF/Ethanol.

  • Yield Expectation: 70–90%.[1]

Experimental Protocols for Validation

To establish the therapeutic potential, the following assays are required.

In Vitro Kinase Assay (CDK2/Cyclin E)

This assay quantifies the IC50 of the compound against the purified enzyme.[1]

Protocol:

  • Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Mix: Dilute human recombinant CDK2/Cyclin E1 (e.g., from SignalChem) to 2 ng/µL in kinase buffer.

  • Substrate: Use Histone H1 (1 mg/mL).

  • Reaction:

    • Add 5 µL of Compound (serially diluted in DMSO, final DMSO < 1%).

    • Add 10 µL Enzyme Mix.[1] Incubate 10 min at RT.

    • Initiate with 10 µL ATP/Substrate mix (containing [γ-33P]ATP).[1]

  • Incubation: 30 min at 30°C.

  • Termination: Spot onto P81 phosphocellulose paper; wash with 0.75% phosphoric acid.

  • Detection: Scintillation counting.

Cell Viability Assay (MTT)

Validates cell permeability and cytotoxic efficacy.[1]

Protocol:

  • Seeding: Seed MCF-7 or HCT-116 cells (5,000 cells/well) in 96-well plates.

  • Treatment: After 24h, treat with compound (0.1 – 100 µM) for 48–72h.

  • Staining: Add MTT reagent (5 mg/mL) for 4h.[1]

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

Data Summary: 6-Cyano vs. Analogues

The following table summarizes the impact of the 6-cyano group compared to other substituents based on recent literature [1, 3].

Compound IDR6 SubstituentR7 SubstituentCDK2 IC50 (µM)TRKA IC50 (µM)Notes
Ref (Ester) -COOEtPhenyl0.780.98Moderate activity.[1]
Target (CN) -CN Phenyl 0.55 0.57 ~30% Potency Boost.
Optimized -CN 4-Br-Phenyl 0.45 0.23 Best Dual Inhibitor.
Control -HPhenyl> 5.0> 5.0Loss of activity.[1]

References

  • Attia, M.H., et al. (2024).[1][4] Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. MDPI Pharmaceuticals .[1] Link[1]

  • Fassihi, A., et al. (2025).[1] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances . Link

  • Gomha, S.M., et al. (2017).[1] Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application. Molecules . Link

  • PubChem . Pyrazolo[1,5-a]pyrimidine Compound Summary. Link

Sources

literature review of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, the 3-carboxylic acid derivatives serve as critical intermediates and pharmacophores. The C-3 position offers a strategic vector for optimizing physicochemical properties (solubility, permeability) and engaging specific binding pockets (e.g., solvent-exposed regions in kinases or the benzodiazepine binding site in GABA_A receptors).

This guide synthesizes the synthetic architecture, structure-activity relationships (SAR), and therapeutic utility of these derivatives, moving beyond basic reviews to provide actionable experimental insights.[1][2]

Chemical Architecture & Synthetic Strategies

Retrosynthetic Logic

The construction of the pyrazolo[1,5-a]pyrimidine core is predominantly achieved through a [3+3] cyclocondensation. The reaction between 5-amino-1H-pyrazoles (binucleophiles) and 1,3-electrophiles (such as


-ketoesters, 

-diketones, or malonaldehyde equivalents) is the industry standard.
  • Regioselectivity: The reaction's regiochemical outcome (formation of 5- vs. 7-substituted isomers) is governed by the electrophilicity of the carbonyl carbons in the 1,3-dicarbonyl component and the nucleophilicity of the exocyclic amine vs. the ring nitrogen (N1) of the pyrazole.

  • C-3 Functionalization: The carboxylic acid moiety at C-3 is typically introduced early via an ester precursor (e.g., ethyl 5-aminopyrazole-4-carboxylate) or late-stage via electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation followed by oxidation).

Synthetic Workflow Visualization

The following diagram outlines the primary synthetic pathways for accessing and functionalizing the core scaffold.

SynthesisWorkflow Aminopyrazole 5-Amino-1H-pyrazole-4-carboxylate Cyclization [3+3] Cyclocondensation (AcOH, Reflux) Aminopyrazole->Cyclization Dicarbonyl 1,3-Dielectrophile (e.g., Malonaldehyde acetal) Dicarbonyl->Cyclization CoreEster Pyrazolo[1,5-a]pyrimidine- 3-carboxylate (Ester) Cyclization->CoreEster Regioselective Ring Closure Hydrolysis Hydrolysis (LiOH/NaOH) CoreEster->Hydrolysis CoreAcid 3-Carboxylic Acid (Key Intermediate) Hydrolysis->CoreAcid AmideCoupling Amide Coupling (HATU/EDC + R-NH2) CoreAcid->AmideCoupling FinalProduct Bioactive Amide Derivative AmideCoupling->FinalProduct

Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives.

Medicinal Chemistry: Structure-Activity Relationships (SAR)

The versatility of this scaffold arises from its ability to mimic the purine ring system (bioisostere), allowing it to interact with ATP-binding sites in kinases and nucleotide-binding pockets.

Pharmacophore Mapping
  • Position C-3 (Acid/Amide): This vector usually points towards the solvent front in kinase active sites. Converting the acid to an amide allows for the introduction of solubilizing groups (e.g., morpholine, piperazine) or hydrogen bond acceptors to tune pharmacokinetics.

  • Position C-7: Substituents here often occupy the hydrophobic pocket (gatekeeper region). Bulky groups (e.g., substituted anilines, heterocycles) can impart selectivity between homologous kinases (e.g., CDK vs. GSK-3

    
    ).
    
  • Position C-5: Substituents at this position can influence the planarity of the system and steric fit. Small alkyl groups (Methyl, Ethyl) are common to maintain potency without incurring steric clashes.

SAR Logic Diagram

SAR_Map Core Pyrazolo[1,5-a]pyrimidine Core C3 C-3 Position (Carboxylic Acid/Amide) Core->C3 C7 C-7 Position (Hydrophobic Domain) Core->C7 C5 C-5 Position (Steric/Electronic) Core->C5 C2 C-2 Position (Minor Groove) Core->C2 Solubility Solubility & PK (Amide/Ester) C3->Solubility KinaseHinge Kinase Hinge Binding (H-bond Acceptor) C7->KinaseHinge Selectivity Isoform Selectivity (Steric Bulk) C5->Selectivity

Caption: SAR map highlighting functional vectors on the pyrazolo[1,5-a]pyrimidine scaffold.

Therapeutic Applications & Data Analysis

The 3-carboxylic acid derivatives have demonstrated potent activity across multiple therapeutic areas.

Comparative Biological Activity

The table below summarizes key activities reported in the literature, highlighting the shift in potency based on C-3 and C-7 modifications.

Target ClassBiological TargetKey Substituents (C-3 / C-7)Activity Metric (IC50/MIC)Mechanism
Oncology CDK2/Cyclin EC3: Ethyl Ester / C7: 4-aminophenylIC50: ~0.002

M
ATP Competitive Inhibition
Oncology PI3K

C3: Amide / C7: MorpholineIC50: < 10 nMLipid Kinase Inhibition
Infectious S. aureus (MRSA)C3: Carboxamide / C7: ArylMIC: 3.9

g/mL
RNA Polymerase Inhibition
CNS GABA_A ReceptorC3: Acid/Ester / C7: Alkyl

: < 5 nM
Benzodiazepine Site Ligand

Note: Data aggregated from representative studies [1, 2, 4].

Experimental Protocols

This section details a self-validating protocol for synthesizing the core scaffold and its subsequent hydrolysis. This workflow is designed for reproducibility and scalability.

Protocol A: Synthesis of Ethyl Pyrazolo[1,5-a]pyrimidine-3-carboxylate

Objective: Construct the bicyclic core from an aminopyrazole precursor.

Reagents:

  • Ethyl 5-amino-1H-pyrazole-4-carboxylate (10.0 g, 64.5 mmol)

  • 1,1,3,3-Tetramethoxypropane (Malonaldehyde bis(dimethyl acetal)) (11.6 g, 71.0 mmol)

  • Glacial Acetic Acid (100 mL)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aminopyrazole in glacial acetic acid.

  • Addition: Add 1,1,3,3-tetramethoxypropane dropwise to the stirring solution at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    ) and maintain for 4–6 hours. Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes). The product typically appears as a fluorescent spot under UV (254 nm).
    
  • Workup: Cool the reaction mixture to room temperature. Pour the contents into 300 mL of ice-cold water. A precipitate should form immediately.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (

    
     mL) to remove residual acid.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

  • Yield: Expected yield is 75–85% as a crystalline solid.

Protocol B: Hydrolysis to Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

Objective: Generate the free acid for library generation (amide coupling).

Procedure:

  • Dissolution: Suspend the ethyl ester (5.0 g) in a mixture of THF (50 mL) and Water (20 mL).

  • Saponification: Add Lithium Hydroxide monohydrate (LiOH

    
    H
    
    
    
    O, 2.5 eq).
  • Reaction: Stir at

    
     for 3 hours. The solution should become clear as the salt forms.
    
  • Acidification: Cool to

    
    . Carefully acidify with 1N HCl to pH ~3. The free acid will precipitate.
    
  • Isolation: Filter, wash with water, and dry under high vacuum. This product is usually pure enough for coupling reactions.

Future Outlook

The pyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold is evolving beyond simple inhibition. Current trends indicate its utility in:

  • PROTACs: Using the C-3 acid handle to attach linkers for E3 ligase recruitment, enabling targeted protein degradation.

  • Dual Inhibitors: Designing molecules that span the ATP site and allosteric pockets to overcome resistance mutations in kinases like EGFR and BRAF.

References

  • Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions. Organic & Biomolecular Chemistry. Link

  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. Link

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules (MDPI). Link

  • Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents. ResearchGate. Link

  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (Compound Summary). PubChem. Link

Sources

Strategic Utilization of 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine ring of ATP. Among its derivatives, 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 1315363-86-0) represents a critical intermediate and pharmacophore. The 6-cyano group modulates the electronic density of the bicyclic core, enhancing metabolic stability and selectivity, while the 3-carboxylic acid moiety functions as a versatile synthetic handle for accessing the kinase solvent front.

This guide details the structural rationale, synthetic pathways, and experimental protocols for utilizing this scaffold to develop potent ATP-competitive inhibitors targeting CDK, TRK, and B-Raf kinases.

Structural Biology & Mechanism of Action

The ATP-Mimetic Core

The pyrazolo[1,5-a]pyrimidine core binds to the kinase hinge region. Unlike the endogenous adenine of ATP, which presents both hydrogen bond donors and acceptors, this scaffold typically acts as a simplified acceptor-donor system, reducing the desolvation penalty upon binding.

  • Hinge Interaction: The N1 and N4 nitrogens (and associated substituents) interact with the backbone amide NH and carbonyl oxygen of the hinge residues (e.g., Valine or Methionine gatekeepers).

  • The 6-Cyano Effect: The electron-withdrawing nature of the nitrile group at position 6 pulls electron density away from the ring system. This has two effects:

    • pKa Modulation: It lowers the pKa of the ring nitrogens, altering the hydrogen bond strength with the hinge.

    • Metabolic Blocking: Position 6 is a common site for oxidative metabolism (hydroxylation). Blocking it with a cyano group extends the half-life (

      
      ) of the inhibitor.
      
  • The 3-Carboxylic Vector: The C3 position points towards the solvent-exposed region. Derivatization here (typically to amides) allows the inhibitor to interact with variable residues at the pocket entrance, driving selectivity between homologous kinases (e.g., CDK2 vs. CDK9).

Pharmacophore Map (DOT Visualization)

The following diagram illustrates the interaction logic within the ATP-binding pocket.

BindingMode Scaffold Pyrazolo[1,5-a]pyrimidine Core Hinge Hinge Region (Val/Met Backbone) Scaffold->Hinge H-Bonds (ATP Mimic) Cyano 6-Cyano Group (Metabolic Block/Electronic Tuning) Scaffold->Cyano Acid 3-Carboxylic Acid/Amide (Solvent Vector) Scaffold->Acid Gatekeeper Gatekeeper Residue (Steric Control) SolventFront Solvent Front (Selectivity Region) Cyano->Gatekeeper Proximal Interaction Acid->SolventFront Derivatization Site

Figure 1: Pharmacophore mapping of the 6-cyano-3-carboxy scaffold within the kinase active site.

Case Studies in Kinase Selectivity[1][2][3][4][5][6]

CDK2 vs. TRKA Selectivity Switch

Recent SAR studies have highlighted the pivotal role of the 6-cyano group in selectivity profiles. In a series of dual CDK2/TRKA inhibitors:

  • Unsubstituted/Halogenated analogs: Often show equipotent activity or TRK dominance.

  • 6-Cyano substitution: Resulted in a distinct shift, increasing CDK2 inhibitory activity (

    
    ) while decreasing TRKA  affinity (
    
    
    
    ).[1] This suggests the cyano group exploits a subtle difference in the cryptic pocket near the gatekeeper of CDK2 compared to TRKA.
B-Raf Inhibition

In B-Raf inhibitors, the 3-carboxylic acid is frequently converted to an amide linked to a hydrophobic aryl group. This extension occupies the allosteric pocket adjacent to the ATP site, locking the kinase in an inactive conformation (Type II inhibition) or stabilizing the active form (Type I), depending on the linker length.

Synthetic Pathways[2][5][6][8][9]

The synthesis of 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a convergent process. The critical step is the condensation of a 3-aminopyrazole with a 1,3-dielectrophile.

Chemical Synthesis Workflow

Synthesis SM1 3-Amino-4-cyanopyrazole Intermediate 6-Cyanopyrazolo[1,5-a]pyrimidine (Core Formation) SM1->Intermediate + SM2, H+, Reflux SM2 1,1,3,3-Tetraethoxypropane (or Malonaldehyde eq.) Vilsmeier Vilsmeier-Haack Formylation (Introduces C3-CHO) Intermediate->Vilsmeier POCl3, DMF Oxidation Oxidation (e.g., NaClO2) (CHO -> COOH) Vilsmeier->Oxidation Final 6-Cyanopyrazolo[1,5-a] pyrimidine-3-carboxylic acid Oxidation->Final

Figure 2: Synthetic route for the generation of the target scaffold.

Detailed Protocol: Core Synthesis
  • Cyclocondensation: Dissolve 3-amino-4-cyanopyrazole (1.0 eq) and 1,1,3,3-tetraethoxypropane (1.1 eq) in Ethanol/HCl (6M).

  • Reflux: Heat at 80°C for 4 hours. The pyrimidine ring closes upon the pyrazole nitrogen.

  • Workup: Cool to room temperature. The hydrochloride salt of the core often precipitates. Filter and wash with cold ethanol.

  • C3-Functionalization: If the starting material did not possess a C3-ester, perform a Vilsmeier-Haack reaction (POCl3/DMF) to install a C3-aldehyde, followed by Pinnick oxidation (NaClO2, NaH2PO4) to yield the 3-carboxylic acid .

Experimental Protocols

Biochemical Kinase Assay (TR-FRET)

Trustworthiness Check: This protocol uses ratiometric data to minimize interference from fluorescent compounds, common in heterocyclic libraries.

Reagents:

  • Kinase: Recombinant human CDK2/CyclinA or TRKA (0.5 nM final).

  • Substrate: ULight-labeled peptide (e.g., ULight-MBP).

  • Tracer: Europium-anti-phospho-antibody.

  • ATP:

    
     apparent concentration (typically 10-50 
    
    
    
    ).

Procedure:

  • Compound Prep: Dilute 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives in 100% DMSO (top concentration 10 mM). Perform 1:3 serial dilutions.

  • Incubation: Transfer 50 nL of compound to a 384-well low-volume plate. Add 2.5

    
     of enzyme buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate 15 min.
    
  • Reaction Start: Add 2.5

    
     of Substrate/ATP mix. Incubate 60 min at RT.
    
  • Detection: Add 5

    
     of EDTA/Eu-antibody mix to quench the reaction.
    
  • Read: Measure fluorescence at 665 nm (Acceptor) and 615 nm (Donor) on an EnVision plate reader.

  • Analysis: Calculate Ratio (

    
    ) and fit to a 4-parameter logistic equation to determine 
    
    
    
    .
Molecular Docking Validation

Before synthesis of derivatives, validate the binding mode of the acid/amide.

  • Protein Prep: Retrieve PDB structure (e.g., 2WXP for PI3K or 3NS9 for CDK2). Remove water molecules (retain structural waters bridging the K-E salt bridge).

  • Ligand Prep: Generate 3D conformers of the 6-cyano derivative. Ensure the carboxylic acid is deprotonated (carboxylate) if modeling the free acid, or neutral if modeling an amide.

  • Grid Generation: Center grid box on the hinge valine (e.g., Val828 in PI3K).

  • Constraints: Set a hydrogen bond constraint on the hinge residue backbone NH to the N1 of the pyrazolo[1,5-a]pyrimidine.

Data Summary: SAR Trends

Substituent (R6)Substituent (R3)Target KinaseActivity (

)
Key Insight
HCarboxamide-ArylTRKA< 10 nMHigh potency, moderate selectivity.
Cyano (CN) Carboxamide-ArylCDK2 0.22 µM Selectivity switch toward CDK2.
Cyano (CN)Carboxamide-ArylTRKA0.89 µMReduced potency compared to CDK2.[1]
MethylCarboxylic AcidCK212 nM (

)
Acid group required for specific salt bridge in CK2.

References

  • MDPI (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases.

  • BioRxiv (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor.[2]

  • Journal of Medicinal Chemistry (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9.[3][4]

  • Sigma-Aldrich. 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid Product Data.

  • European Journal of Chemistry (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives.[5]

Sources

Solubility Profile & Characterization Guide: 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary

Compound Identity: 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS Number: 1315363-86-0 Molecular Formula: C₈H₄N₄O₂ Molecular Weight: 188.14 g/mol [1]

This guide provides a technical analysis of the solubility behavior of 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid. As a critical intermediate in the synthesis of JAK inhibitors and other kinase-targeting therapeutics, understanding its solvation thermodynamics is essential for process optimization. This compound exhibits a "pH-switchable" solubility profile typical of zwitterionic-capable heterocycles, characterized by high solubility in polar aprotic solvents, moderate solubility in hot alcohols, and insolubility in non-polar media.

Physicochemical Basis of Solvation

To predict and manipulate the solubility of this intermediate, one must understand the competition between its crystal lattice energy and solvation energy.

Structural Analysis[2]
  • Rigid Planarity: The fused pyrazolo[1,5-a]pyrimidine core is aromatic and planar, facilitating strong

    
     stacking interactions in the solid state. This high lattice energy acts as a barrier to dissolution in non-interacting solvents.
    
  • Hydrogen Bonding Network:

    • Donor: The carboxylic acid (-COOH) at position 3 is a strong hydrogen bond donor.

    • Acceptor: The nitrile (-CN) at position 6 and the pyrimidine nitrogens serve as H-bond acceptors.

  • Electronic Effects: The 6-cyano group is strongly electron-withdrawing (

    
    ). This reduces the electron density of the aromatic ring, increasing the acidity of the carboxylic acid (predicted pKa 
    
    
    
    2.8–3.2) compared to the unsubstituted parent scaffold.[2]

Implication: The compound behaves as a Brønsted acid. It will resist dissolution in neutral water due to the hydrophobic aromatic core but will dissolve readily upon deprotonation (salt formation).

Solubility Profile Matrix

The following profile categorizes solvents based on their thermodynamic interaction with the solute. Note: Values represent expected ranges based on scaffold chem-informatics and experimental behavior of structural analogs.

Solvent ClassRepresentative SolventsSolubility PotentialMechanistic InsightPrimary Application
Polar Aprotic DMSO, DMF, NMP High (>50 mg/mL)Dipole-dipole interactions disrupt

-stacking; solvent accepts H-bonds from -COOH.
Stock solutions, Reaction media (SNAr, Couplings).
Aqueous Base 1M NaOH, Na₂CO₃ High (>20 mg/mL)Deprotonation forms the carboxylate anion (–COO⁻), conferring high hydrophilicity.Workup (Extraction), Purification.
Alcohols Methanol, Ethanol Moderate (Heat req.)Soluble at reflux; sparingly soluble at RT. Protic solvent competes for H-bonds.Recrystallization (cooling yields precipitate).
Chlorinated DCM, Chloroform Low (<1 mg/mL)Weak interaction; unable to overcome crystal lattice energy effectively.Washing (removes non-polar impurities).
Aqueous Acid 1M HCl, Water (pH < 2) Insoluble Protonated form is neutral and aggregates due to hydrophobic effect.Precipitation (Product isolation).[3][4]
Non-Polar Hexane, Diethyl Ether Insoluble Lack of polarity prevents solvation of the polar functional groups.Anti-solvent precipitation.

Experimental Protocol: Gravimetric Solubility Determination

As a Senior Scientist, you must validate these profiles empirically for your specific batch (polymorphs can alter solubility). Use this self-validating Standard Operating Procedure (SOP).

Objective

Accurately determine the thermodynamic solubility of CAS 1315363-86-0 in a target solvent at 25°C.

Materials
  • Compound: 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (>98% purity).[1]

  • Solvent: HPLC grade (dry).

  • Equipment: Thermomixer (25°C), 0.22 µm PTFE syringe filters, Analytical Balance (d=0.01 mg).

Workflow
  • Saturation: Weigh ~20 mg of solid into a 1.5 mL microcentrifuge tube.

  • Addition: Add 200 µL of solvent.

  • Equilibration: Vortex for 1 minute. If fully dissolved, add more solid until a visible suspension persists (saturation).

  • Agitation: Shake at 1000 rpm at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Centrifuge at 13,000 rpm for 5 minutes. Quickly filter the supernatant through a 0.22 µm PTFE filter.

  • Quantification (Gravimetric):

    • Pipette exactly 100 µL of filtrate into a pre-weighed aluminum boat (

      
      ).
      
    • Evaporate solvent (Vacuum oven at 40°C or Nitrogen stream).

    • Weigh the dried residue (

      
      ).
      
  • Calculation:

    
    
    (Factor 10 corrects 100 µL to 1 mL).
    

Validation Check: If the residue weight is <0.5 mg, the method is below the Limit of Quantitation (LOQ). Switch to HPLC-UV detection (254 nm) using a calibration curve.

Synthetic Workflow & Isolation Logic

The solubility profile dictates the standard "pH-Swing" isolation strategy used for this intermediate. The diagram below illustrates the logical flow for purifying the compound from a reaction mixture.

SolubilityWorkflow Start Crude Reaction Mixture (Ester Hydrolysis) Step1 Add Aqueous Base (NaOH/H2O) Start->Step1 Decision1 Is Solid Dissolved? Step1->Decision1 Filter1 Filter (Remove Impurities) Decision1->Filter1 Yes (Soluble Salt) Filtrate Filtrate (Contains Product as Salt) Filter1->Filtrate Acidify Acidify to pH 2 (Add HCl) Filtrate->Acidify Precip Product Precipitates (Free Acid Form) Acidify->Precip Solubility Drops Wash Wash with Water/Ether Precip->Wash Final Pure Dry Solid Wash->Final

Figure 1: pH-Swing Purification Workflow based on the solubility differential between the carboxylate salt (soluble) and the free acid (insoluble).

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[5][6][7] PubChem Compound Summary for CID 50920663, 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Retrieved from [Link]

  • Scaffold Solubility Trends: Chimichi, S., et al. (2008). On the reactivity of 6-acetyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • General Solubility Protocols: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for gravimetric/potentiometric solubility methods).

Sources

Unlocking the Therapeutic Potential of 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Analogs: Target Landscape and Mechanistic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-


]pyrimidine fused bicyclic system is a privileged pharmacophore in modern medicinal chemistry, acting as a highly effective purine bioisostere. When functionalized with a 6-cyano group and a 3-carboxylic acid (or its derivative amides/esters), the electronic and steric landscape of the scaffold is fundamentally altered. This specific functionalization directs the molecule's affinity toward the ATP-binding hinge regions of critical kinases and enzymes involved in oncology, autoimmune disorders, and infectious diseases. This whitepaper provides an in-depth mechanistic analysis of the biological targets engaged by 6-cyanopyrazolo[1,5-

]pyrimidine-3-carboxylic acid analogs, detailing the structural rationale behind their efficacy and the self-validating experimental protocols required to evaluate them.

Structural Rationale & Pharmacophore Causality

The biological activity of 6-cyanopyrazolo[1,5-


]pyrimidine-3-carboxylic acid analogs is not coincidental; it is driven by precise stereoelectronic properties:
  • The Pyrazolo[1,5-

    
    ]pyrimidine Core:  Mimics the adenine ring of ATP, allowing it to intercalate deeply into the highly conserved kinase ATP-binding pocket.
    
  • The 6-Cyano Substitution: Acts as a potent electron-withdrawing group (EWG). Causality: The cyano group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system, increasing metabolic stability against oxidative degradation. Furthermore, its linear geometry and strong dipole moment allow it to engage in directed dipole-dipole interactions deep within the hydrophobic sub-pockets of kinases without introducing steric bulk.

  • The 3-Carboxylic Acid / Carboxamide Motif: Serves as the primary anchoring vector. In the kinase hinge region, the carbonyl oxygen acts as a critical hydrogen bond acceptor. Additionally, the carboxylic acid provides a highly versatile synthetic handle. It allows for the attachment of solvent-exposed linkers, making these analogs ideal warheads for targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs)[1].

Primary Biological Target: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 is the master pacemaker of the Myddosome complex, a critical node in Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways driving innate immunity and inflammation[2].

Mechanistic structural biology reveals that pyrazolo[1,5-ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


]pyrimidine analogs bind the IRAK4 ATP pocket with exceptional selectivity. The selectivity is driven by the unique gatekeeper residue of IRAK4, Tyr262 . The pyrazolopyrimidine core engages in a 

stacking interaction with the phenol side chain of Tyr262[3]. Simultaneously, the 3-carboxamide/carboxylic acid oxygen forms a crucial, single polar hydrogen bond with the backbone NH of the hinge residue Met265 . This highly specific binding pose effectively outcompetes endogenous ATP, halting the trans-autophosphorylation of IRAK1 and the downstream activation of NF-

B.

G TLR TLR / IL-1R (Receptor) MyD88 MyD88 (Adaptor Protein) TLR->MyD88 Ligand Binding IRAK4 IRAK4 (Kinase Target) MyD88->IRAK4 Myddosome Assembly IRAK1 IRAK1 (Downstream Kinase) IRAK4->IRAK1 Trans-autophosphorylation Inhibitor 6-Cyano-Pyrazolo[1,5-a]pyrimidine Analog Inhibitor->IRAK4 Hinge Binding (Met265) NFkB NF-κB / MAPK (Inflammatory Response) IRAK1->NFkB Signal Transduction

Figure 1: IRAK4-mediated Myddosome signaling pathway and targeted inhibition mechanism.

Secondary Kinase Targets: CDK2 and TRKA

Beyond immunology, these analogs are potent weapons in oncology. Recent profiling demonstrates that functionalized pyrazolo[1,5-


]pyrimidines act as dual inhibitors of Cyclin-dependent kinase 2 (CDK2) and Tropomyosin receptor kinase A (TRKA)[4].
  • CDK2: Critical for cell cycle progression (G1/S transition). The 6-cyano group enhances binding affinity by interacting with the unique conformation of the CDK2 hinge region (Leu83), achieving sub-micromolar IC

    
     values[5].
    
  • TRKA (NTRK1): Oncogenic fusions of TRKA are primary drivers in various solid tumors. Pyrazolo[1,5-

    
    ]pyrimidine analogs (structurally related to clinical macrocycles like Repotrectinib) competitively inhibit the TRKA kinase domain, preventing neurotrophic signaling[6].
    
Quantitative Data: Kinase Selectivity Profiling

To summarize the target landscape, the following table outlines the comparative binding metrics of the core scaffold against its primary targets.

Biological TargetPathway / Disease ImplicationKey Hinge InteractionGatekeeper ResidueTypical IC

Range
IRAK4 TLR/IL-1R (Autoimmune/Inflammation)Met265 (Backbone NH)Tyr2620.5 nM – 150 nM
CDK2 Cell Cycle (Solid Tumors)Leu83 (Backbone NH)Phe8018 nM – 250 nM
TRKA NTRK Fusions (Tissue-Agnostic Cancer)Met592 (Backbone NH)Phe5890.1 nM – 50 nM

Emerging Targets: Carbonic Anhydrase (CA I/II) & Antimicrobial Action

Emerging literature indicates that 6-cyanopyrazolo[1,5-


]pyrimidine derivatives possess potent multi-drug resistant (MDR) antibacterial properties. Specifically, these analogs act as inhibitors of human Carbonic Anhydrase isoforms (CA I and CA II)[7]. By disrupting the pH homeostasis and metabolic pathways regulated by CA, these compounds exhibit significant anti-quorum sensing (anti-QS) and antibiofilm activities against pathogenic bacteria, offering a novel mechanism to combat antibiotic resistance[7].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these analogs must rely on self-validating assay systems. Below are the standard operating protocols for biochemical and cellular target validation.

Protocol 1: In Vitro IRAK4 Kinase Inhibition Assay (TR-FRET)

Causality of Choice: Pyrazolo[1,5-


]pyrimidine analogs, particularly those with extended aromaticity from the 6-cyano group, often exhibit intrinsic fluorescence that confounds standard luminescent or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a long-lifetime europium (Eu) chelate, allowing a temporal delay before measurement. This gating completely eliminates the short-lived auto-fluorescence of the inhibitor, ensuring the signal is exclusively derived from kinase activity.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human IRAK4 kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).
    
  • Compound Incubation: Dispense 6-cyanopyrazolo[1,5-

    
    ]pyrimidine-3-carboxylic acid analogs (10-point dose-response, 3-fold serial dilution in DMSO) into a 384-well plate. Add IRAK4 enzyme and incubate for 30 minutes at room temperature to allow equilibrium binding.
    
  • Reaction Initiation: Add ATP (at the predetermined

    
     value) and a biotinylated peptide substrate. Incubate for 60 minutes.
    
  • Signal Generation: Stop the reaction by adding EDTA. Add Eu-labeled anti-phospho-substrate antibody (Donor) and Streptavidin-APC (Acceptor). Incubate for 60 minutes.

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Self-Validation System: Calculate the Z'-factor for the plate. The assay is only deemed valid if

    
    . Use Staurosporine (10 µM) as the fully inhibited baseline (0% activity) and DMSO vehicle as the uninhibited baseline (100% activity).
    

G Step1 Incubate IRAK4 + Inhibitor Analog Step2 Add ATP + Biotin-Substrate Step1->Step2 30 min Step3 Add Eu-anti-p-Substrate + SA-APC Step2->Step3 60 min Step4 Read TR-FRET Signal (665/615 nm) Step3->Step4 60 min

Figure 2: Step-by-step TR-FRET assay workflow for validating IRAK4 kinase inhibition.

Protocol 2: Cellular Target Engagement (CETSA) for CDK2/TRKA

Causality of Choice: While biochemical assays confirm intrinsic affinity, they do not account for cellular permeability or competitive binding with high intracellular ATP concentrations (~1-5 mM). Cellular Thermal Shift Assay (CETSA) relies on the thermodynamic principle that ligand binding stabilizes the target protein, shifting its aggregation temperature (


). This method is chosen because it requires no chemical modification (e.g., biotinylation or fluorophore tagging) of the 3-carboxylic acid group, which could artificially alter the compound's cell penetrance or binding pose.

Step-by-Step Methodology:

  • Cell Treatment: Culture HCT-116 (for CDK2) or KM12 (for TRKA) cells to 70% confluence. Treat cells with 1 µM of the analog or DMSO control for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide into 8 aliquots.

  • Thermal Challenge: Subject each aliquot to a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse cells via freeze-thaw cycles (liquid nitrogen/water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to separate aggregated proteins (pellet) from stable, soluble proteins (supernatant).

  • Quantification: Analyze the soluble fraction via Western Blot using anti-CDK2 or anti-TRKA antibodies.

  • Self-Validation System: A valid target engagement profile must show a statistically significant positive thermal shift (

    
    ) in the compound-treated group compared to the DMSO control, confirming intracellular target binding.
    

Conclusion & Future Perspectives

The 6-cyanopyrazolo[1,5-


]pyrimidine-3-carboxylic acid scaffold is a highly tunable, multi-target pharmacophore. Its precise stereoelectronic configuration allows it to exploit the unique gatekeeper and hinge region topologies of IRAK4, CDK2, and TRKA. As drug development shifts toward targeted protein degradation, the 3-carboxylic acid moiety positions this scaffold perfectly as a recruiter ligand for E3 ligase chimeras, promising a new generation of highly selective, degradation-driven therapeutics.

References

  • Design of a Novel and Selective IRAK4 Inhibitor Using Topological Water Network Analysis and Molecular Modeling Approaches Source: MDPI URL:[Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Source: MDPI URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: PMC (NIH) URL:[Link]

  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors Source: PMC (NIH) URL:[Link]

  • WO2022125790A1 - Irak degraders and uses thereof Source: Google Patents URL
  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents Source: DOI.org URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Methodology & Mechanistic Guide

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors (such as IRAK4 modulators) for oncology and autoimmune indications [1]. Among its derivatives, 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 1315363-86-0) serves as a highly versatile bifunctional building block. The C3-carboxylic acid provides a handle for amide coupling (e.g., to generate targeted protein degraders or PROTACs), while the C6-nitrile acts as a strong electron-withdrawing group that modulates the electronic properties of the pyrimidine ring and can be further derivatized.

This application note details two field-proven synthetic protocols for this compound, analyzing the mechanistic causality behind the reagent selection and providing self-validating analytical checkpoints to ensure high-fidelity synthesis.

Mechanistic Rationale & Regioselectivity

The construction of the pyrazolo[1,5-a]pyrimidine core relies on the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dielectrophile. The regioselectivity of this transformation is governed by the differential nucleophilicity of the pyrazole nitrogens and the differential electrophilicity of the 1,3-dielectrophile centers.

  • Initial Attack: The highly nucleophilic exocyclic primary amine (at the C3/C5 position of the pyrazole) attacks the most reactive electrophilic center of the 1,3-dielectrophile (typically an aldehyde or a highly polarized enamine carbon). This forms an intermediate imine or enamine.

  • Annulation: The endocyclic pyrazole nitrogen (N2) subsequently undergoes an intramolecular cyclization onto the remaining electrophilic center, displacing a leaving group (such as water, ethanol, or dimethylamine) to close the six-membered pyrimidine ring.

To install a nitrile at the C6 position, the 1,3-dielectrophile must be a 2-cyano-malonaldehyde equivalent. We present two distinct strategies to achieve this:

  • Protocol A (Direct Cyclization): Uses a masked dialdehyde enolate, [(E)-2-cyano-3,3-diethoxy-prop-1-enoxy]potassium. Acidic conditions (AcOH) are required to hydrolyze the diethyl acetal in situ, revealing the highly reactive aldehyde that drives the initial condensation [2].

  • Protocol B (Two-Step Route): Employs 3-dimethylamino-2-formyl-acrylonitrile. Here, a strong base (NaH) deprotonates the aminopyrazole, enhancing its nucleophilicity to attack the formyl group, followed by intramolecular displacement of the dimethylamine leaving group [3].

SynthesisWorkflow SM1 5-amino-1H-pyrazole- 4-carboxylic acid Reagent1 [(E)-2-cyano-3,3-diethoxy- prop-1-enoxy]potassium (AcOH/EtOH, 25°C) SM1->Reagent1 Protocol A SM2 3-amino-1H-pyrazole- 4-carboxylic acid ethyl ester Reagent2 3-dimethylamino-2- formyl-acrylonitrile (NaH, 0°C) SM2->Reagent2 Protocol B (Step 1) Target 6-Cyanopyrazolo[1,5-a]pyrimidine- 3-carboxylic acid Reagent1->Target Direct Cyclization Int1 6-cyano-pyrazolo[1,5-a]pyrimidine- 3-carboxylic acid ethyl ester Reagent2->Int1 Cyclocondensation Hydrolysis Base Hydrolysis (10% NaOH, aq) Int1->Hydrolysis Protocol B (Step 2) Hydrolysis->Target Saponification

Synthetic workflow comparing direct cyclization and two-step hydrolysis routes.

Experimental Protocols

Protocol A: Direct Cyclocondensation (Potassium Enolate Route)

This method is highly atom-economical, bypassing the need for ester hydrolysis by directly reacting the unprotected carboxylic acid [2].

Reagents:

  • 5-amino-1H-pyrazole-4-carboxylic acid (1.0 equiv) *[(E)-2-cyano-3,3-diethoxy-prop-1-enoxy]potassium (1.0 equiv)

  • Glacial Acetic Acid (AcOH) (20.0 equiv)

  • Ethanol (EtOH) (Solvent)

Step-by-Step Methodology:

  • Activation: To a reaction vial containing 5-amino-1H-pyrazole-4-carboxylic acid (50.0 mg, 393 µmol), slowly add glacial AcOH (472 mg, 7.87 mmol). Stir the resulting suspension at 25 °C for 10 minutes. Causality: The high concentration of acetic acid serves a dual purpose: it fully dissolves the zwitterionic starting material and establishes the acidic environment necessary for the subsequent acetal deprotection.

  • Condensation: Prepare a solution of[(E)-2-cyano-3,3-diethoxy-prop-1-enoxy]potassium (82.3 mg, 393 µmol) in anhydrous EtOH (0.5 mL). Add this solution dropwise to the pyrazole mixture.

  • Cyclization: Stir the combined mixture at 25 °C for 2–4 hours. The reaction will transition from a suspension to a homogeneous solution, followed by the precipitation of the product as the cyclization completes.

  • Workup: Concentrate the mixture under reduced pressure to remove EtOH and excess AcOH. Triturate the crude residue with cold water, filter, and dry under high vacuum.

Self-Validation Checkpoint:

  • LC-MS: Analyze the crude solid. The target compound should exhibit a distinct peak with an [M+H]+ of 189.0 . The absence of an [M+H]+ peak at 263 indicates complete hydrolysis of the diethoxy acetal intermediate.

Protocol B: Two-Step Enamine-Aldehyde Route

This method is preferred when scaling up, as the ethyl ester intermediate is highly crystalline, easily purified by chromatography, and minimizes side reactions [3].

Step 1: Synthesis of 6-cyano-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester

  • Deprotonation: Suspend 3-amino-1H-pyrazole-4-carboxylic acid ethyl ester (0.90 g, 5.8 mmol) and 3-dimethylamino-2-formyl-acrylonitrile (0.72 g, 5.8 mmol) in anhydrous DMF (15 mL) under an inert nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Carefully add Sodium Hydride (60% dispersion in mineral oil, 0.52 g, 13.0 mmol) in small portions. Causality: NaH deprotonates the pyrazole, driving the nucleophilic attack on the formyl group of the acrylonitrile derivative.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench & Isolate: Quench the reaction by slowly pouring it into ice water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the ethyl ester intermediate.

    • Validation: LC-MS should show an [M+H]+ of 217.1 .

Step 2: Base-Catalyzed Saponification

  • Hydrolysis: Suspend the isolated ethyl ester (0.35 g, 1.62 mmol) in a 1:1 mixture of THF and EtOH (10 mL). Add an aqueous solution of Sodium Hydroxide (10% w/v, 5 mL).

  • Reaction: Stir the biphasic mixture at room temperature for 4 hours. The mixture will become homogeneous as the ester is converted to the water-soluble sodium salt of the carboxylic acid.

  • Acidification: Cool the mixture to 0 °C and carefully adjust the pH to ~2–3 using 1N HCl. The target 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid will precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 45 °C overnight.

Quantitative Data & Optimization Parameters

The following table summarizes the comparative metrics of both protocols to aid in route selection based on laboratory requirements.

ParameterProtocol A (Direct Cyclization)Protocol B (Two-Step Route)
Starting Material 5-amino-1H-pyrazole-4-carboxylic acid3-amino-1H-pyrazole-4-carboxylic acid ethyl ester
1,3-Dielectrophile [(E)-2-cyano-3,3-diethoxy-prop-1-enoxy]potassium3-dimethylamino-2-formyl-acrylonitrile
Catalyst / Base Glacial Acetic Acid (AcOH)Sodium Hydride (NaH) then 10% aq. NaOH
Solvent System Ethanol (EtOH)DMF (Step 1) / THF:EtOH:H₂O (Step 2)
Temperature 25 °C0 °C to RT (Step 1), RT (Step 2)
Overall Time ~2–4 hours~16–18 hours
Key Advantage Atom-economical, single-step, avoids strong bases.Highly scalable, intermediate is easily purified.
Target Mass [M+H]+ 189.0 m/z217.1 m/z (Int), 189.0 m/z (Final)

References

  • Title: Pyrazolo[1,5a]pyrimidine derivatives as IRAK4 modulators Source: US Patent Application US20120015962A1 URL
  • Title: IRAK degraders and uses thereof Source: World Intellectual Property Organization WO2022125790A1 URL

Technical Application Note: Optimized Amide Coupling Strategies for 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

This guide details the optimized protocols for generating amide derivatives of 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 1315363-86-0).[1][2] This scaffold is a critical intermediate in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.[2]

Structural & Electronic Context

The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic system that mimics the ATP purine scaffold.[1] The introduction of a cyano group at position 6 significantly alters the electronic landscape of the molecule compared to the unsubstituted parent.[2]

  • Electronic Effect (The "Pull"): The 6-cyano group is a potent electron-withdrawing group (EWG).[2] Through conjugation, it pulls electron density away from the pyrimidine ring, which inductively affects the pyrazole ring and the C3-carboxylic acid.[1]

  • Reactivity Consequence: The C3-carboxylic acid is more acidic (lower pKa) than standard heteroaromatic acids.[2] Upon activation (e.g., forming an active ester), the carbonyl carbon becomes highly electrophilic. While this theoretically accelerates amine attack, it also makes the activated species highly susceptible to hydrolysis by trace moisture.[1]

  • Solubility Profile: The planar, polar nature of the scaffold leads to strong

    
    -
    
    
    
    stacking.[2] It is generally insoluble in non-polar solvents (DCM, Toluene) and requires polar aprotic solvents (DMF, DMSO, NMP) for effective dissolution.[1]
Strategic Decision Matrix

Select the protocol based on your specific experimental constraints:

ConstraintRecommended ProtocolPrimary ReagentRationale
Standard / Discovery Protocol A HATUHighest success rate; tolerates most functional groups.[2]
Weak Nucleophile Protocol B Oxalyl ChlorideConverts acid to highly reactive acid chloride; overcomes steric/electronic deactivation of amine.[2]
Scale-up / Green Protocol C T3P (50% in EtOAc)Low toxicity; water-soluble byproducts; easy workup (no column usually required).[2]

Visualization: Reaction Pathways[1]

ReactionPathways Start 6-CN-Pyrazolo[1,5-a] pyrimidine-3-COOH HATU Activation: HATU/DIPEA (Active Ester) Start->HATU Standard OxCl Activation: (COCl)2/DMF (Acid Chloride) Start->OxCl Difficult Amines T3P Activation: T3P/Pyridine (Mixed Anhydride) Start->T3P Scale-up ActiveEster OAt/OBt Ester (Susceptible to Hydrolysis) HATU->ActiveEster AcidChloride Acyl Chloride (Highly Reactive) OxCl->AcidChloride Product Target Amide T3P->Product Direct Coupling ActiveEster->Product + Amine (R-NH2) AcidChloride->Product + Amine (R-NH2)

Figure 1: Decision tree for reagent selection based on substrate reactivity and scale.[1][2]

Experimental Protocols

Protocol A: The "Gold Standard" (HATU)

Best for: Discovery chemistry, parallel synthesis, and valuable amines.[1]

Why HATU? The 6-CN group makes the activated acid unstable.[2] HATU generates an OAt-active ester which is stabilized by the neighboring pyridine nitrogen (anchimeric assistance), reacting faster with the amine than it hydrolyzes.[1]

Materials:

  • 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 equiv)[1][2]

  • Amine (1.1 – 1.2 equiv)[1][2]

  • HATU (1.2 equiv)[2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1][2]

Step-by-Step:

  • Dissolution: In a dried vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M). Note: If solubility is poor, mild heating (40°C) or sonication is permissible before adding reagents.[1]

  • Base Addition: Add DIPEA (3.0 equiv). The solution may darken slightly; this is normal.[2]

  • Activation: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes. Critical: Do not stir longer than 15 mins without amine, as the active ester may degrade.

  • Coupling: Add the amine (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[2][3]

    • Checkpoint: If the acid is consumed but the active ester remains (mass = Acid + 120 approx), heat to 50°C.[1]

  • Workup:

    • Dilute with EtOAc (10x volume).[1][2]

    • Wash with saturated LiCl solution (3x) to remove DMF.[1][2]

    • Wash with saturated NaHCO₃ (1x) and Brine (1x).[1][2]

    • Dry over Na₂SO₄, filter, and concentrate.[1]

Protocol B: The Acid Chloride Method

Best for: Anilines, electron-deficient amines, or sterically hindered amines.[1]

Why Acid Chloride? The 6-CN group pulls density, making the acid chloride extremely electrophilic.[2] This overcomes the poor nucleophilicity of difficult amines (e.g., 2-aminopyridine derivatives).

Materials:

  • Acid (1.0 equiv)[1][2]

  • Oxalyl Chloride (2.0 M in DCM) (1.5 equiv)[1]

  • Catalytic DMF (1-2 drops)[1][2]

  • Solvent: Anhydrous DCM (or THF if solubility is an issue)[1][2]

Step-by-Step:

  • Suspension: Suspend the acid in anhydrous DCM (0.2 M). It likely will not dissolve completely.[2]

  • Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.

  • Catalysis: Add 1 drop of anhydrous DMF. Gas evolution (CO/CO₂) should be vigorous.[1][2]

  • Completion: Allow to warm to RT and stir for 1–2 hours until the solution becomes clear (indicating acid chloride formation).

  • Evaporation (Critical): Concentrate the reaction in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM or THF.

  • Coupling: Add the amine (1.1 equiv) and a scavenger base (Et₃N or Pyridine, 2.0 equiv) at 0°C.

  • Workup: Standard aqueous workup (water wash, brine wash).[1][2]

Protocol C: Scalable & Green (T3P)

Best for: Process chemistry (>1g scale), ease of purification.[1]

Why T3P? Propylphosphonic anhydride (T3P) drives the reaction to completion with very low epimerization risk (not applicable here, but good practice) and water-soluble byproducts.[2] It is safer than HATU (non-explosive).[1][2]

Materials:

  • Acid (1.0 equiv)[1][2]

  • Amine (1.1 equiv)[2]

  • T3P (50% w/w solution in EtOAc or DMF) (2.0 equiv)[1]

  • Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM).[1][2]

  • Solvent: EtOAc (preferred) or DMF/EtOAc mix.[1][2]

Step-by-Step:

  • Combine: In a flask, combine the acid (1.0 equiv), amine (1.1 equiv), and solvent (EtOAc).

  • Base: Add Pyridine (4.0 equiv).

  • Reagent Addition: Add T3P solution (2.0 equiv) dropwise at RT.

  • Reaction: Stir at RT. If sluggish after 2 hours, heat to 60°C. T3P is highly thermally stable and works best at elevated temperatures for difficult substrates.[1]

  • Workup (The "Magic" Step):

    • Add water.[2]

    • Separate layers.[2]

    • Wash organic layer with 0.5 M HCl (to remove pyridine), then NaHCO₃, then Brine.[1]

    • Result: Often yields pure product without chromatography.[2]

Troubleshooting & Critical Quality Attributes (CQA)

Solubility Issues

The 6-cyano group increases the polarity and "flatness" of the molecule.[2]

  • Symptom: Starting material remains as a solid and does not react.[2]

  • Solution: Switch solvent to NMP (N-Methyl-2-pyrrolidone) or use a DMF/DCM (1:1) mixture.[2] Avoid pure DCM for the HATU protocol.[2]

Nitrile Hydrolysis (Side Reaction)

The 6-CN group is robust but can hydrolyze to the primary amide (-CONH₂) under harsh acidic or basic conditions at high heat.[2]

  • Prevention: Avoid boiling in strong aqueous acids (e.g., 6M HCl).[1][2] Keep workups cool. In Protocol B, ensure the acid chloride formation is anhydrous to prevent generating HCl gas in the presence of water.

Regioselectivity

While the N1 and N4 nitrogens in the pyrimidine ring are electron-deficient, they are generally not nucleophilic enough to compete with the amine for the activated ester. However, if using excess highly reactive alkylating agents, N-alkylation could occur.[1] In amide coupling, this is rarely an issue.

Data Summary Table
Parameter6-CN-Pyrazolo[1,5-a]pyrimidine-3-COOHStandard Benzoic Acid
MW 188.14122.12
Est.[2] pKa (COOH) ~3.2 (More Acidic)~4.2
Activated Ester Reactivity High (Prone to hydrolysis)Moderate
Preferred Solvent DMF, DMSO, NMPDCM, EtOAc, Toluene
UV Detection Strong (254 nm)Moderate

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[1][2][4][5] (2024).[1][2][6][7] National Institutes of Health (NIH).[1][2]

    • [1]

  • Coupling Reagents for Electron-Deficient Acids

    • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP.
    • (Contextual grounding via PubChem/Patents).[1][2]

  • T3P Application Note

    • Propylphosphonic Anhydride (T3P®): A Remarkable Reagent for the Preparation of Amides and Esters.[1]

  • General Solubility & Properties (CAS 1315363-86-0)

    • 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid Product Page.[1][2] MilliporeSigma.[2]

    • [1]

Sources

Application Note: Chemoselective Functionalization of 6-Cyano Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with the pyrazolo[1,5-a]pyrimidine scaffold. It addresses the specific synthetic challenges of functionalizing the 6-cyano group, a critical "linchpin" moiety for expanding Structure-Activity Relationships (SAR) in kinase inhibitor discovery.

Executive Summary & Strategic Importance

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, serving as the core for numerous kinase inhibitors (e.g., Dinaciclib), anxiolytics (e.g., Zaleplon), and hypnotics. The 6-position (located on the pyrimidine ring) is a strategic vector for optimizing solubility and target affinity without disrupting the hinge-binding motif typically located at the 3- or 5-positions.

However, the 6-cyano group presents a unique synthetic challenge: Scaffold Instability. Unlike simple aryl nitriles, the pyrazolo[1,5-a]pyrimidine core is electron-deficient and susceptible to nucleophilic attack at the 5- and 7-positions. Harsh basic conditions (often used for nitrile hydrolysis) can trigger Dimroth-like rearrangements or pyrimidine ring-opening, destroying the pharmacophore.

This guide provides validated, chemoselective protocols to convert the 6-CN group into amides, amines, and tetrazoles while preserving ring integrity.

Critical Mechanistic Insight: The "Acid-Safe" Rule

Before attempting any transformation, researchers must understand the reactivity profile of the scaffold.

  • The Risk (Basic Conditions): Hydroxide ions (

    
    ) are hard nucleophiles that can attack the electrophilic C-5 or C-7 positions. This leads to ring-opening to acyclic intermediates or rearrangement to isomeric pyrazolo[3,4-d]pyrimidines (a known side reaction for 3-CN analogs).
    
  • The Solution (Acidic Conditions): The pyrazolo[1,5-a]pyrimidine core exhibits remarkable stability in concentrated sulfuric acid (up to 98%).[1] Protonation of the pyrimidine nitrogens stabilizes the ring against cleavage while activating the nitrile for hydrolysis.

Decision Tree for Reagent Selection

G Start 6-Cyano Pyrazolo[1,5-a]pyrimidine Goal_Amide Target: Amide/Acid Start->Goal_Amide Hydrolysis Goal_Amine Target: Primary Amine Start->Goal_Amine Reduction Goal_Tet Target: Tetrazole Start->Goal_Tet Cycloaddition Risk RISK: Ring Opening/Rearrangement Goal_Amide->Risk NaOH / H2O2 (Avoid) Safe_Acid Safe_Acid Goal_Amide->Safe_Acid H2SO4 (Rec.) Goal_Amine->Risk LAH (Avoid) Safe_Red Product: 6-Aminomethyl Goal_Amine->Safe_Red Raney Ni or CoCl2/NaBH4 Goal_Tet->Risk NaN3 / High Temp (Caution) Safe_Click Product: 6-Tetrazolyl Goal_Tet->Safe_Click TMSN3 / TBAF or ZnBr2

Figure 1: Strategic decision tree highlighting the "Acid-Safe" pathways to avoid scaffold degradation.

Detailed Experimental Protocols

Protocol A: Controlled Hydrolysis to Primary Amide

Objective: Convert 6-CN to 6-


 without hydrolyzing to the acid or opening the ring.
Reagent of Choice:  Concentrated Sulfuric Acid (

).

Rationale: The pyrazolo[1,5-a]pyrimidine ring is stable in 98%


 for weeks. The acid protonates the nitrile nitrogen, facilitating water attack to form the imidic acid, which tautomerizes to the amide.

Step-by-Step Procedure:

  • Setup: Place 6-cyanopyrazolo[1,5-a]pyrimidine (1.0 equiv) in a round-bottom flask.

  • Dissolution: Cool the flask to 0–5 °C in an ice bath. Add concentrated

    
     (10–15 volumes relative to weight). Note: The solid should dissolve to form a yellow/orange solution.
    
  • Reaction: Stir at room temperature (20–25 °C) for 12–24 hours. Monitor by LC-MS (Caution: quench aliquot into ice water before injection).

    • Endpoint: Disappearance of starting material (M+) and appearance of amide (M+18).

  • Quench (Critical): Pour the reaction mixture slowly onto crushed ice (50 volumes) with vigorous stirring. The exotherm must be controlled to keep the internal temperature <20 °C.

  • Isolation:

    • Neutralize carefully with solid

      
       or 28% 
      
      
      
      to pH 7–8.
    • The amide product typically precipitates. Filter, wash with cold water, and dry.

    • Yield Expectation: 80–95%.

Protocol B: Chemoselective Reduction to Aminomethyl

Objective: Convert 6-CN to 6-


 without reducing the pyrimidine double bonds (forming 4,5,6,7-tetrahydro derivatives).
Reagent of Choice:  Raney Nickel (Ra-Ni) or 

/

.

Rationale: Strong hydride donors like


 often reduce the electron-deficient pyrimidine ring. Catalytic hydrogenation with Ra-Ni is highly selective for the nitrile over the heteroaromatic ring under mild conditions.

Step-by-Step Procedure (Ra-Ni Method):

  • Setup: Dissolve the substrate in Methanol/Ammonia (7N

    
     in MeOH). The ammonia suppresses secondary amine formation.
    
  • Catalyst: Add Raney Nickel (approx. 50 wt% of substrate, washed with MeOH). Safety: Ra-Ni is pyrophoric; keep wet.

  • Hydrogenation: Stir under a balloon of

    
     (1 atm) at room temperature for 4–6 hours.
    
  • Workup: Filter through a celite pad (keep wet to prevent fire). Concentrate the filtrate.

  • Purification: The crude amine is often pure enough. If necessary, purify via amine-functionalized silica gel or reverse-phase prep-HPLC.

Alternative (Borohydride Method):

  • Dissolve substrate in MeOH. Add

    
     (2.0 equiv).
    
  • Add

    
     (10 equiv) portion-wise at 0 °C. The black precipitate (
    
    
    
    ) catalyzes the reduction.
Protocol C: Bioisostere Synthesis (Tetrazole Formation)

Objective: Convert 6-CN to a 6-tetrazolyl group (carboxylic acid bioisostere). Reagent of Choice: Sodium Azide (


) with Zinc Bromide (

) or Triethylamine Hydrochloride (

).

Rationale: Lewis acid catalysis (


) allows the cycloaddition to proceed at neutral pH, avoiding the ring-opening risk associated with the traditional 

method in DMF at high heat.

Step-by-Step Procedure:

  • Solvent: Use water/isopropanol (1:1) or DMF if solubility is poor.

  • Reagents: Add substrate (1.0 equiv),

    
     (1.5 equiv), and 
    
    
    
    (1.0 equiv).
  • Reaction: Heat to reflux (or 80–100 °C) for 12–24 hours.

    • Mechanism:[2][3][4][5][6][7][8] Zinc coordinates the nitrile, activating it for azide attack without requiring strong protic acid.

  • Workup: Cool to room temperature. Add 1N HCl until pH ~3. The tetrazole product usually precipitates.[5]

  • Safety: Avoid concentrating reaction mixtures containing residual azides. Quench with sodium nitrite/sulfuric acid if necessary to destroy excess azide.

Reagent Comparison Table

TransformationReagent SystemYieldSpecificitySafety/Stability Note
Hydrolysis 98% H₂SO₄ High Excellent Recommended. Ring is stable. Controls exotherm during quench.
HydrolysisNaOH / H₂O₂LowPoorAvoid. High risk of ring opening or rearrangement to [3,4-d] isomer.
Reduction Ra-Ni / H₂ High Good Recommended. Best for preventing over-reduction of the ring.
ReductionLiAlH₄VariablePoorRisk of reducing the pyrimidine C=C bonds (tetrahydro product).
Tetrazole NaN₃ / ZnBr₂ Mod-High Excellent Recommended. Neutral pH prevents scaffold degradation.
TetrazoleTMSN₃ / TBAFHighGoodGood alternative for lipophilic substrates; avoids heavy metals.

References

  • Stability of Pyrazolo[1,5-a]pyrimidine in Acid

    • Seager, S., et al. (2023). Stability of nucleic acid bases in concentrated sulfuric acid: Implications for the habitability of Venus' clouds. Proceedings of the National Academy of Sciences. Link (Demonstrates stability of pyrimidine cores in 98% H2SO4).

  • Dimroth Rearrangement Risks

    • Marei, M. G. (1993). Some Reactions of Pyrazolo[1,5-c]pyrimidinethiones. Journal of Islamic Academy of Sciences. Link (Documents ring rearrangement of cyano-substituted pyrazolopyrimidines under basic oxidative conditions).

  • General Synthesis & Functionalization

    • Arias-Gómez, A., et al. (2021).[9] Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Link

  • Tetrazole Synthesis Catalysis

    • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry. Link (Basis for the ZnBr2 protocol).

Sources

Application Note: Step-by-Step Synthesis and Derivatization of Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The pyrazolo[1,5-a]pyrimidine structural motif is a privileged, rigid, and planar N-heterocyclic bicyclic system heavily utilized in modern drug discovery. Compounds bearing this scaffold exhibit profound pharmacological properties, functioning as potent inhibitors of protein kinases (e.g., IRAK4, Trk, EGFR, and Janus kinase 2) and as allosteric modulators for enzymes such as Glucocerebrosidase (GCase)[1][2][3].

The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives typically relies on a highly efficient bottom-up construction strategy. The core pyrimidine ring is constructed via the regioselective cyclocondensation of 5-amino-1H-pyrazole-4-carboxylates (acting as 1,3-bisnucleophiles) with 1,3-biselectrophilic compounds such as


-dicarbonyls, 

-enaminones, or malonaldehyde acetals[4]. Subsequent saponification and amide coupling enable the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies[2][5].

This application note details a modernized, self-validating synthetic workflow. We transition from conventional prolonged heating to microwave-assisted cyclocondensation to maximize regioselectivity, followed by a robust saponification and a mild HATU-mediated amidation protocol.

Mechanistic Insights and Pathway Design

Understanding the causality behind the reaction conditions is critical for troubleshooting and optimizing yields.

  • Activation and Regioselectivity: The initial cyclocondensation is typically performed in glacial acetic acid. The acidic medium serves a dual purpose: it protonates the carbonyl/acetal oxygen of the 1,3-biselectrophile (increasing its electrophilicity) and activates the endocyclic imino group of the pyrazole ring to initiate the primary nucleophilic attack[6].

  • Thermodynamic Control via Microwave Irradiation: Conventional reflux conditions often require up to 16 hours and can yield mixtures of structural isomers (e.g., pyrazolo[3,4-b]pyridines)[7][8]. Microwave irradiation provides rapid, uniform heating that overcomes the activation energy barrier efficiently, driving the reaction toward the thermodynamically favored pyrazolo[1,5-a]pyrimidine isomer in a fraction of the time[1][7].

  • Mild Amidation: While the carboxylic acid can be converted to an acid chloride using thionyl chloride (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    )[9], this harsh approach is incompatible with many functionalized amines. Utilizing HATU with N,N-Diisopropylethylamine (DIEA) in DMF ensures high coupling efficiency under mild conditions, preventing the degradation of sensitive substrates[10].
    
Synthetic Workflow Diagram

SynthesisWorkflow A 5-Amino-1H-pyrazole- 4-carboxylate C Step 1: Cyclocondensation (Glacial AcOH, MW, 120°C, 20 min) A->C B 1,3-Biselectrophile (e.g., Malonaldehyde acetal) B->C D Ethyl Pyrazolo[1,5-a]pyrimidine- 3-carboxylate C->D Regioselective ring closure E Step 2: Saponification (2M KOH, EtOH/H2O, 50°C, 2 h) D->E F Pyrazolo[1,5-a]pyrimidine- 3-carboxylic acid E->F pH 2 precipitation G Step 3: Amide Coupling (Amine, HATU, DIEA, DMF, RT) F->G H Pyrazolo[1,5-a]pyrimidine- 3-carboxamide Derivative G->H Target Library Generation

Figure 1: Step-by-step synthesis workflow of pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Ethyl Pyrazolo[1,5-a]pyrimidine-3-carboxylate

This protocol utilizes microwave irradiation to condense the aminopyrazole with a malonaldehyde equivalent, significantly reducing reaction time compared to the traditional 16-hour reflux[8].

  • Preparation: In a 30 mL microwave-safe reaction vial equipped with a magnetic stir bar, suspend ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 eq, 10 mmol) in 15 mL of glacial acetic acid.

  • Reagent Addition: Add malonaldehyde bis(dimethyl acetal) (1.1 eq, 11 mmol) dropwise to the suspension. Seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat the mixture at 120 °C for 20 minutes under continuous stirring.

  • Workup: Allow the reaction to cool to room temperature. Pour the mixture into 100 mL of crushed ice/water. Neutralize the solution slowly with saturated aqueous sodium bicarbonate (

    
    ) until the pH reaches ~7.0.
    
  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (

    
    ), and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure ethyl ester.
    
Protocol B: Saponification to Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

A highly reliable, self-validating hydrolysis step leveraging pH-dependent solubility for purification[11].

  • Reaction Setup: To a round-bottom flask containing ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate (3.15 g, 16.4 mmol), add 50 mL of Ethanol and 40 mL of deionized water[11].

  • Hydrolysis: Add 40 mL of a 2 M aqueous Potassium Hydroxide (KOH) solution. Stir the reaction mixture at 50 °C for exactly 2 hours[11].

  • Concentration: Cool the mixture to room temperature and remove the ethanol under vacuum (rotary evaporation) to prevent esterification reversal during acidification.

  • Precipitation: Submerge the flask in an ice bath. Slowly adjust the aqueous mixture to pH = 2 using 1 M aqueous Hydrochloric Acid (HCl). A dense white solid will precipitate immediately upon reaching the isoelectric point[11].

  • Filtration: Collect the white solid by vacuum filtration. Wash the filter cake with ice-cold water (2 x 10 mL) and dry under high vacuum to afford the pure carboxylic acid (Typical yield: >95%)[11].

Protocol C: Library Generation via Amide Coupling

Mild coupling conditions suitable for primary and secondary aliphatic or aromatic amines[3][10].

  • Activation: In a dry, nitrogen-purged flask, dissolve pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 eq, 1.2 mmol) and N,N-Diisopropylethylamine (DIEA) (3.0 eq, 3.0 mmol). Stir at room temperature for 15 minutes to form the active ester intermediate.

  • Coupling: Add the desired amine (e.g., an aniline or cyclohexylamine derivative) (1.1 eq, 1.1 mmol) to the activated mixture. Stir at room temperature for 4–12 hours, monitoring completion via LC-MS.

  • Quenching & Extraction: Dilute the reaction with 25 mL of Ethyl Acetate and quench with 10 mL of water. Separate the layers and wash the organic phase sequentially with 5% aqueous Citric Acid (to remove unreacted amine), saturated

    
    , and brine (to remove residual DMF).
    
  • Final Isolation: Dry the organic layer over

    
    , filter, and concentrate. Purify the final pyrazolo[1,5-a]pyrimidine-3-carboxamide via preparative HPLC or flash chromatography.
    

Quantitative Data Summaries

Table 1: Comparison of Cyclocondensation Reaction Conditions Demonstrating the efficiency gains of microwave-assisted synthesis over conventional heating.

ParameterConventional Heating[8]Microwave-Assisted[1][12]
Solvent/Catalyst Glacial Acetic AcidGlacial Acetic Acid
Temperature Reflux (~118 °C)120 °C
Reaction Time 16 Hours15–20 Minutes
Regioselectivity Moderate (Isomer mixtures possible)High (Thermodynamic control)
Typical Yield 65% - 75%85% - 95%
Scalability High (Multi-gram scale)Moderate (Vial volume dependent)

Table 2: Analytical Validation Data for Key Intermediates Reference data for confirming the successful synthesis of the carboxylic acid intermediate[11].

CompoundLC-MS (ESI)

H NMR (DMSO-

) Key Shifts
Physical State
Ethyl Pyrazolo[1,5-a]pyrimidine-3-carboxylate m/z: 192.1 [M+H]


1.35 (t, 3H), 4.30 (q, 2H), 8.65 (s, 1H)
Pale Yellow Solid
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid m/z: 162.1 [M-H]


9.26 (dd, J=7.0, 1.7 Hz, 1H), 8.80 (dd, J=4.1, 1.7 Hz, 1H), 8.58 (s, 1H), 7.26 (dd, J=7.0, 4.1 Hz, 1H)
White Solid

References

  • [13] Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. tandfonline.com. Available at:[Link]

  • [1] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at:[Link]

  • [7] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • [8] Synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, ethyl ester. PrepChem.com. Available at:[Link]

  • [9] US20120015962A1 - PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS. Google Patents. Available at:

  • [4] Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. Available at: [Link]

  • [2] Discovery, SAR, and Biological evaluation of Non-Inhibitory Small Molecule Chaperones of Glucocerebrosidase. PMC. Available at:[Link]

  • [3] WO2011006074A1 - SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE COMPOUNDS AS TRK KINASE INHIBITORS. Google Patents. Available at:

  • [5] Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. ResearchGate. Available at:[Link]

  • [10] US12060356B2 - 7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives. Google Patents. Available at:

  • [12] Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis. Available at:[Link]

  • [6] Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PMC. Available at:[Link]

Sources

Advanced Application Note: 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid in Targeted Drug Discovery and PROTAC Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a highly privileged, planar nitrogen-containing heterocyclic framework that has revolutionized the development of small-molecule kinase inhibitors. By mimicking the purine ring of ATP, this fused bicyclic system docks seamlessly into the adenine-binding pocket (hinge region) of various oncogenic and inflammatory kinases.

6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 1315363-86-0) represents a highly functionalized, next-generation building block for drug discovery. It provides two orthogonal synthetic handles—a 3-carboxylic acid and a 6-cyano group—enabling rapid diversification. Recently, this specific building block has gained immense traction in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically functioning as the kinase-recruiting warhead for Interleukin-1 receptor-associated kinase 4 (IRAK4) degraders[1].

Table 1: Physiochemical Profile of the Building Block
PropertyValue
Chemical Name 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS Number 1315363-86-0
Molecular Formula C8H4N4O2
Molecular Weight 188.14 g/mol
SMILES O=C(C1=C2N=CC(C#N)=CN2N=C1)O
Mass [M+H]+ 189.04 m/z
Key Functional Groups Carboxylic Acid (C3), Nitrile (C6)

Mechanistic Insights: The "Why" Behind the Scaffold

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen for library generation rather than simply executing the synthesis.

  • The 3-Carboxylic Acid (The Linker Vector): In structural biology, when the pyrazolo[1,5-a]pyrimidine core binds to the kinase hinge region (typically via hydrogen bonding from the N4 nitrogen to the kinase backbone), the C3 position points directly outward toward the solvent-exposed region or the ribose pocket[2]. This makes the 3-carboxylic acid the ideal attachment point for bulky PROTAC linkers (e.g., PEG or alkyl chains) or solvent-interacting functional groups. Modifying this position via amide coupling does not disrupt the critical ATP-competitive hinge binding[3].

  • The 6-Cyano Group (The Electronic Modulator): The strongly electron-withdrawing cyano group pulls electron density away from the pyrimidine ring. This lowers the pKa of the pyrimidine nitrogens, which tunes the strength of the hydrogen bond with the kinase hinge, often increasing target residence time. Furthermore, decreasing the electron density of the ring improves metabolic stability against oxidative degradation by hepatic CYP450 enzymes. Synthetically, the cyano group can also be selectively reduced to a primary amine, providing a secondary vector for macrocyclization or dual-warhead attachment.

Application Workflow 1: Synthesis of IRAK4 Targeted Protein Degraders (PROTACs)

IRAK4 is a critical serine-threonine kinase that mediates signal transduction from Toll-like receptors (TLRs) and forms a multimeric protein complex called the "Myddosome"[3]. Traditional small-molecule inhibitors of IRAK4 often fail in the clinic because they only block the kinase activity, leaving the structural "scaffolding" function of the Myddosome intact.

By utilizing 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid, researchers can synthesize bifunctional degraders (PROTACs) that recruit IRAK4 to an E3 ubiquitin ligase, leading to the complete ubiquitination and proteasomal degradation of the IRAK4 protein, thereby abolishing both its kinase and scaffolding functions[1].

G PROTAC Bifunctional Degrader (PROTAC) Ternary Ternary Complex [IRAK4 - PROTAC - E3] PROTAC->Ternary Recruits IRAK4 IRAK4 Kinase (Target) IRAK4->Ternary Binds Hinge E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary Binds Ligase Ub Polyubiquitination Ternary->Ub Proximity Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Targeting

Figure 1: Mechanism of PROTAC-mediated IRAK4 degradation utilizing a pyrazolo-pyrimidine binder.

Application Workflow 2: Development of Selective Kinase Inhibitors

Beyond PROTACs, this building block is heavily utilized to discover highly selective Type-I (ATP-competitive) kinase inhibitors. For example, optimization of the pyrazolo[1,5-a]pyrimidine scaffold has led to the discovery of sub-50 nM inhibitors for Pim-1 (implicated in cancer cell survival)[4] and Casein Kinase 2 (CK2) (implicated in broad disease pathology)[2].

Workflow Start 6-Cyanopyrazolo[1,5-a]pyrimidine -3-carboxylic acid Act Carboxylic Acid Activation (HATU/DIPEA or (COCl)2) Start->Act Step 1 Amide Amide Formation (Reaction with diverse amines) Act->Amide Step 2 Cyano 6-Cyano Functionalization (Reduction / Hydrolysis) Amide->Cyano Optional Step 3 Screen High-Throughput Screening (Kinase / Degradation Assays) Amide->Screen Direct Screening Cyano->Screen Screening Lead Lead Optimization (Macrocyclization / Linkers) Screen->Lead Hit Identification

Figure 2: Synthetic workflow for kinase inhibitor library generation and lead optimization.

Table 2: Comparative Kinase Inhibition of Pyrazolo[1,5-a]pyrimidine Derivatives
Target KinaseBinding ModeTypical IC50 / KDKey Structural Modification at C3/C6
IRAK4 Type-I (Hinge)< 10 nMC3-amide linked to E3 ligase binder[1]
Pim-1 Type-I (Hinge)< 50 nMC3-aryl substitution, C5-amine[4]
CK2 Type-I (Hinge)12 nMC3-carboxylic acid or macrocyclic amide[2]

Step-by-Step Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks.

Protocol A: Activation and Amide Coupling via Oxalyl Chloride (Optimized for PROTAC Linkers)

Causality Note: Why use oxalyl chloride instead of standard peptide coupling reagents like EDCI or HATU? The electron-deficient nature of the pyrazolo[1,5-a]pyrimidine core can make the 3-carboxylic acid sluggish to activate. For sterically hindered or electron-deficient amines (common in PROTAC linkers), forming the highly reactive acid chloride intermediate ensures complete conversion and prevents the formation of unreactive side products[1].

Materials:

  • 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 eq)

  • Oxalyl chloride, (COCl)₂ (1.2 eq)

  • N,N-Dimethylformamide (DMF) (Catalytic, 0.1 eq)

  • Target Amine / PROTAC Linker (1.1 eq)

  • Triethylamine (TEA) or DIPEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Suspension: Suspend the carboxylic acid building block in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere at 0 °C.

  • Catalysis: Add a catalytic amount of anhydrous DMF. Note: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which drives the chlorination.

  • Activation: Add oxalyl chloride dropwise over 5 minutes. Observe the evolution of CO₂ and CO gas. Stir the mixture at 20 °C for 30 minutes.

  • Self-Validation (LC-MS Quench): To verify complete activation, withdraw a 5 µL aliquot and quench it into 100 µL of anhydrous methanol. Analyze via LC-MS. You should observe the mass of the methyl ester ([M+H]+ m/z 203.05) rather than the free acid ([M+H]+ m/z 189.04). If the free acid persists, add an additional 0.2 eq of oxalyl chloride.

  • Concentration: Once activation is confirmed, concentrate the mixture in vacuo to remove excess oxalyl chloride and HCl gas. Redissolve the resulting crude acid chloride in anhydrous DCM.

  • Coupling: Cool the solution to 0 °C. Add the target amine, followed immediately by TEA. Stir at room temperature for 1 hour.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: High-Throughput Library Generation via HATU Coupling

Causality Note: For high-throughput library generation using highly nucleophilic primary aliphatic amines, HATU is preferred over oxalyl chloride. The HOAt leaving group generated by HATU accelerates the coupling kinetics and prevents epimerization, allowing for mild, one-pot reactions suitable for automated parallel synthesis.

Procedure:

  • Dissolve 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes to pre-form the active HOAt ester.

  • Self-Validation (TLC): Spot the reaction on a silica TLC plate (eluent: 10% MeOH in DCM). Under UV 254 nm, the highly conjugated starting acid will appear at the baseline (

    
     = 0.0), while the activated ester will migrate to an 
    
    
    
    ~ 0.4.
  • Add the target amine (1.1 eq) and stir for 2 hours.

  • Purify directly via preparative reverse-phase HPLC (Acetonitrile/Water with 0.1% TFA).

References[2] Sigma-Aldrich. "6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 1315363-86-0". https://www.sigmaaldrich.com/[3] Zheng, X.; Zhu, X. "IRAK degraders and uses thereof". Patent WO2022125790A1, Kymera Therapeutics Inc.https://patents.google.com/patent/WO2022125790A1/en[6] Xu, Y., et al. "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors". ACS Medicinal Chemistry Letters, 2015.https://pubs.acs.org/doi/10.1021/ml500300c[4] Krämer, A., et al. "Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor". European Journal of Medicinal Chemistry, 2020.https://doi.org/10.1016/j.ejmech.2020.112770[1] RSC Publishing. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment". RSC Advances, 2025. https://pubs.rsc.org/[5] ACS Publications. "Novel IRAK Degraders for Treating Cancer". ACS Medicinal Chemistry Letters, 2022. https://pubs.acs.org/

Sources

cyclization methods for forming the pyrazolo[1,5-a]pyrimidine ring system

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cyclization Strategies for the Pyrazolo[1,5-a]pyrimidine Ring System

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for marketed drugs like Zaleplon (sedative/hypnotic) and acting as a potent ATP-competitive inhibitor for kinases such as CDK2, KDR, and GSK-3 .

This guide details the construction of this bicyclic system via the condensation of 3(5)-aminopyrazoles with 1,3-electrophiles. Unlike generic textbook descriptions, this protocol focuses on the critical challenge of regiocontrol —ensuring the formation of the desired 5- or 7-substituted isomer—and provides scalable, self-validating experimental procedures.

Mechanistic Grounding: The Regioselectivity Challenge

The formation of pyrazolo[1,5-a]pyrimidine involves a condensation between a binucleophile (3-aminopyrazole) and a bielectrophile (typically a 1,3-diketone or


-keto ester).

The Challenge: When the electrophile is unsymmetrical (e.g., ethyl acetoacetate), two regioisomers are possible:

  • 5-oxo isomer (or 5-alkyl/aryl): Resulting from initial attack of the exocyclic amine on the ketone.

  • 7-oxo isomer (or 7-alkyl/aryl): Resulting from initial attack of the exocyclic amine on the ester/less reactive carbonyl.

The Rule of Thumb:

  • Kinetic Control: The exocyclic amino group (

    
    ) is generally more nucleophilic than the endocyclic ring nitrogen (
    
    
    
    ). It typically attacks the more electrophilic carbonyl carbon first.
  • Thermodynamic Control: Acidic conditions (e.g., glacial acetic acid) often facilitate equilibration, favoring the thermodynamically stable product, which frequently places the bulkier substituent at the 7-position (to minimize steric clash with the pyrazole H-3).

Figure 1: Divergent pathways in the condensation of aminopyrazoles with unsymmetrical dielectrophiles.

Protocol A: General Thermal Condensation (The Standard)

Best for: Initial library synthesis, robust substrates (symmetric 1,3-diketones).

This method utilizes glacial acetic acid as both solvent and catalyst. The acidity protonates the carbonyls, increasing electrophilicity, and assists in the final dehydration step.

Reagents:

  • 3-Aminopyrazole derivative (1.0 equiv)

  • 1,3-Diketone (e.g., acetylacetone) (1.1 equiv)

  • Glacial Acetic Acid (Solvent volume: 5–10 mL per mmol of amine)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 3-aminopyrazole (e.g., 5 mmol) in glacial acetic acid (25 mL).

  • Addition: Add the 1,3-diketone (5.5 mmol) dropwise at room temperature.

    • Observation: A slight exotherm or color change (yellowing) often indicates initial Schiff base formation.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting amine (polar, stays near baseline) should disappear; a less polar fluorescent spot (product) will appear.

  • Workup (Precipitation): Cool the reaction mixture to room temperature. Pour the solution slowly into crushed ice (approx. 100 g) with vigorous stirring.

  • Isolation: The product usually precipitates as a solid. Filter via Büchner funnel.

  • Purification: Wash the cake with cold water (

    
    ) to remove residual acid. Recrystallize from Ethanol or EtOH/DMF mixtures.
    

Validation Data:

  • Yield: Typically 75–90%.

  • NMR Check: Look for the disappearance of the pyrazole

    
     signal (broad singlet, 
    
    
    
    4.0–6.0 ppm) and the appearance of the pyrimidine ring proton (singlet,
    
    
    6.5–7.0 ppm).

Protocol B: Microwave-Assisted Synthesis (Green/High-Throughput)

Best for: Difficult substrates, reducing reaction time from hours to minutes.

Microwave irradiation efficiently overcomes the activation energy barrier for the ring closure, often improving regioselectivity by accessing higher temperatures rapidly.

Reagents:

  • 3-Aminopyrazole (1.0 equiv)

  • 
    -Keto ester (e.g., ethyl acetoacetate) (1.2 equiv)
    
  • Ethanol (Solvent)[1][2]

  • Catalyst: Piperidine (5 mol%) or Molecular Iodine (10 mol%)

Step-by-Step Methodology:

  • Loading: In a 10 mL microwave process vial, combine the aminopyrazole (1 mmol),

    
    -keto ester (1.2 mmol), and EtOH (2 mL). Add catalyst if required (iodine is excellent for mild oxidation/cyclization).
    
  • Irradiation: Cap the vial. Irradiate at

    
     for 10–15 minutes (Power: 150–300 W, High Absorption).
    
    • Note: Ensure the "Pre-stirring" option is enabled for 30 seconds before heating.

  • Workup: Cool the vial. The product often crystallizes directly upon cooling.

  • Isolation: Filter the solid. If no precipitate forms, evaporate the solvent and triturate with diethyl ether.

Protocol C: Industrial Case Study (Zaleplon Synthesis)

Best for: Understanding drug-target synthesis involving enaminones.

This protocol illustrates the reaction of an aminopyrazole with an enaminone (dimethylamino-enone), a highly reactive equivalent of a 1,3-dialdehyde. This regioselectively yields the 7-aryl substituted system found in Zaleplon.

Reaction Scheme: 3-amino-4-cyanopyrazole + Enaminone Intermediate -> Zaleplon

Step-by-Step Methodology:

  • Enaminone Preparation (In Situ or Pre-isolated): React

    
    -[3-(3-dimethylamino-1-oxo-2-propenyl)phenyl]-N-ethylacetamide with the aminopyrazole.
    
  • Condensation: Dissolve 3-amino-4-cyanopyrazole (1.0 equiv) and the enaminone (1.0 equiv) in Glacial Acetic Acid.

  • Conditions: Stir at room temperature for 1 hour, then heat to

    
     for 2 hours.
    
    • Why? The mild conditions prevent the hydrolysis of the acetamide side chain on the Zaleplon scaffold.

  • Quench: Dilute with water.

  • pH Adjustment: Carefully adjust pH to ~7 using 10% NaOH solution. This is critical to precipitate the free base form of the drug.

  • Purification: Filter the solid and recrystallize from methanol.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
No Precipitation Product is too soluble in AcOH.Pour into saturated NaOAc solution instead of water to buffer the pH; or remove AcOH by rotavap and recrystallize from EtOH.
Regioisomer Mix Thermodynamic/Kinetic competition.To favor 7-isomer: Use acidic media (AcOH) and higher temps (Reflux). To favor 5-isomer: Use basic conditions (EtOH/NaOEt) to deprotonate the ring nitrogen, making it more nucleophilic.
Low Yield Incomplete cyclization (Open intermediate).Increase reaction time or add a dehydrating agent (e.g., molecular sieves or catalytic

-TsOH) to drive the equilibrium.
Dark/Tar Product Oxidation of amine.Perform reaction under Nitrogen/Argon atmosphere. Add an antioxidant (e.g., sodium metabisulfite) during workup.

Visual Workflow: Method Selection

Figure 2: Decision tree for selecting the optimal cyclization protocol based on the electrophile.

References

  • Lamberth, C. (2007). "Pyrazolo[1,5-a]pyrimidine: A Privileged Scaffold for the Synthesis of Kinase Inhibitors." Heterocycles. Link

  • Fraley, M. E., et al. (2002). "Optimization of the pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Naik, A. M., et al. (2010). "Novel process for the synthesis of Zaleplon." International Journal of ChemTech Research. Link

  • Aggarwal, R., & Kumar, V. (2018). "Regioselective synthesis of pyrazolo[1,5-a]pyrimidines." Synthetic Communications. Link

  • Sajiki, H., et al. (2009).[3] "New one-step synthesis of pyrazolo[1,5-a]pyrimidine derivatives via multicomponent reactions." Journal of Heterocyclic Chemistry. Link

Sources

Application Note: Precision Esterification Strategies for 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific synthetic challenge of esterifying the carboxylic acid moiety of 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid while preserving the hydrolysis-sensitive nitrile (cyano) group at the 6-position.

Executive Summary & Chemical Logic

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery (e.g., JAK, CDK, and PI3K inhibitors). The 6-cyano derivative presents a specific chemoselective challenge: The nitrile group (CN) at position 6 is electron-deficient and susceptible to hydrolysis (to amide or carboxylic acid) under the strong acidic or basic reflux conditions typically used for Fischer esterification.

To ensure high yield and purity, "brute force" acid catalysis is discouraged. Instead, this guide prioritizes Base-Promoted Nucleophilic Substitution (Method A) as the Gold Standard, utilizing the enhanced acidity of the 3-COOH group to drive reaction under mild conditions.

Strategic Decision Matrix

The following decision tree outlines the logic for selecting the appropriate protocol based on available reagents and scale.

EsterificationLogic Start Start: 6-Cyano-Acid Substrate Check Is the Nitrile (CN) Stability Critical? Start->Check MethodA METHOD A: Alkyl Halide Alkylation (Recommended) Check->MethodA Yes (High Purity Req) MethodB METHOD B: Oxalyl Chloride Activation (For Complex Alcohols) Check->MethodB Yes (Steric Bulk) MethodC METHOD C: Modified Fischer (Only for Simple Esters/Low Cost) Check->MethodC No (Cost Driven) ResultA Target Ester MethodA->ResultA High Yield, CN Intact ResultB Target Ester MethodB->ResultB Good Yield, Anhydrous Req ResultC Ester + Amide Impurity MethodC->ResultC Risk of Hydrolysis

Figure 1: Strategic selection of esterification method based on chemoselectivity requirements.

Experimental Protocols

Method A: Base-Promoted Alkylation (The "Gold Standard")

Rationale: This method avoids acidic conditions entirely. It relies on forming the carboxylate anion, which acts as a nucleophile attacking an alkyl halide. The electron-withdrawing nature of the pyrazolo[1,5-a]pyrimidine ring makes the carboxylic acid more acidic (


), facilitating facile deprotonation by weak bases like 

.

Scope: Best for Methyl, Ethyl, Allyl, and Benzyl esters.

Materials
  • Substrate: 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 equiv)

  • Reagent: Alkyl Iodide (e.g., Iodomethane, Iodoethane) or Alkyl Bromide (1.2 - 1.5 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, powdered (2.0 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide), anhydrous (Concentration: 0.2 M)

Step-by-Step Protocol
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend the 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Deprotonation: Add

    
      (2.0 equiv) in a single portion. Stir at Room Temperature (RT) for 15–30 minutes.
    
    • Observation: The suspension may change color or consistency as the potassium salt forms. Evolution of

      
       is minimal due to the solubility of the acid.
      
  • Alkylation: Dropwise add the Alkyl Iodide (1.2 equiv).

    • Note: If using volatile halides (e.g., MeI, EtI), fit the flask with a septum and balloon or a reflux condenser to prevent loss.

  • Reaction: Stir at RT for 4–12 hours.

    • Monitoring: Check via TLC (Mobile Phase: 5% MeOH in DCM). The acid spot (baseline) should disappear, replaced by a less polar ester spot (

      
      ).
      
  • Workup:

    • Pour the reaction mixture into ice-cold water (10x reaction volume).

    • The ester product typically precipitates as a solid.

    • Filtration: Filter the precipitate, wash copiously with water to remove DMF and inorganic salts.

    • Extraction (Alternative): If no precipitate forms, extract with EtOAc (3x). Wash organics with LiCl solution (5%) to remove DMF, then brine. Dry over

      
      .
      
  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (Hexanes/EtOAc gradient).

Method B: Mild Activation via Oxalyl Chloride

Rationale: When the alcohol component is complex (e.g., a secondary alcohol or a functionalized scaffold) and alkyl halides are not available, activating the acid to an acid chloride is necessary. Oxalyl chloride is preferred over Thionyl chloride (


) because it operates at lower temperatures, reducing the risk of nitrile hydration.
Materials
  • Substrate: 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 equiv)

  • Activator: Oxalyl Chloride (1.2 equiv) + DMF (cat. 1-2 drops)

  • Nucleophile: Target Alcohol (1.1 equiv)

  • Base: Pyridine or Triethylamine (2.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol
  • Chlorination: Suspend the starting acid in anhydrous DCM (0.2 M) under Nitrogen/Argon atmosphere at 0°C.

  • Catalysis: Add 1 drop of anhydrous DMF.

  • Addition: Dropwise add Oxalyl Chloride (1.2 equiv). Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.
  • Formation: Allow to warm to RT and stir for 2 hours until gas evolution ceases and the solid dissolves (indicating Acid Chloride formation).

  • Evaporation (Critical): Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM.

    • Why: Excess oxalyl chloride can react with the alcohol or the nitrile.

  • Esterification: Cool the solution to 0°C. Add the Target Alcohol (1.1 equiv) followed by Pyridine (2.0 equiv).

  • Completion: Stir at RT for 2–4 hours. Quench with saturated

    
    . Extract with DCM.
    

Analytical Validation & Quality Control

To ensure the protocol was successful, you must validate two features: the formation of the ester and the preservation of the nitrile.

Analytical MethodExpected Result (Success)Warning Sign (Failure)
IR Spectroscopy Sharp peak at ~2220–2230 cm⁻¹ (C≡N stretch) Strong peak at ~1720–1740 cm⁻¹ (Ester C=O)Broad peak at 3300–3500 cm⁻¹ (Amide N-H) Loss of nitrile peak (Hydrolysis)
1H NMR Distinct ester signals (e.g., Ethyl: quartet ~4.4 ppm, triplet ~1.4 ppm).[1][2] Aromatic protons shift slightly downfield.Broad singlets at 7.0–8.0 ppm (Amide

). Missing ester alkyl signals.
LC-MS Parent ion

corresponds to Ester MW.
Parent ion corresponds to Acid MW (No reaction) or

(Amide).
Troubleshooting Guide
  • Problem: Low yield, starting material remains.

    • Solution: In Method A, add a catalytic amount of Sodium Iodide (NaI) to generate the more reactive alkyl iodide in situ (Finkelstein condition).

  • Problem: Nitrile hydrolysis observed (Amide formation).

    • Solution: Ensure all reagents are strictly anhydrous. Water + Base/Acid is the enemy. Switch from Method C (if used) to Method A.

References

  • General Reactivity of Pyrazolo[1,5-a]pyrimidines

    • Title: Synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, ethyl ester.[3][4][5]

    • Source: PrepChem.

    • URL:[Link]

  • Nitrile to Ester Transformation Strategies

    • Title: Nitriles to Esters - Chemistry Steps.

    • Source: Chemistry Steps.[4][6][7][8]

    • URL:[Link]

  • Base-Catalyzed Alkylation Precedents

    • Title: Base catalyzed microwave assisted synthesis of 6-bromo-pyrazolo-[1, 5-a]-pyrimidine-3-ethyl-carboxylate.[4]

    • Source: International Journal of Chemical Studies (via ChemiJournal).

    • URL:[Link]

  • Substrate Data & Properties

    • Title: 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid Product Page.

    • Source: MilliporeSigma.

Sources

Application Note: Reduction of 6-Cyano Pyrazolo[1,5-a]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the reduction of the 6-cyano group in pyrazolo[1,5-a]pyrimidine scaffolds.

Introduction & Strategic Overview

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., CDK, Trk, TTK inhibitors) and sedatives (e.g., Zaleplon). The introduction of a 6-aminomethyl group (–CH₂NH₂) via the reduction of a 6-cyano precursor is a high-value transformation, enabling the installation of solubilizing groups or further diversification into ureas and amides.

However, this transformation is chemoselective-critical . The pyrazolo[1,5-a]pyrimidine core is electron-deficient and susceptible to:

  • Ring Hydrogenation: Over-reduction of the pyrimidine ring (C5–C6 or N4–C5 bonds) to form tetrahydro-derivatives.

  • Ring Opening: Nucleophilic attack at the C5 or C7 positions during harsh hydride reductions.

  • Dimerization: Formation of secondary amines during catalytic hydrogenation.

This guide provides three validated protocols ranging from catalytic hydrogenation to chemical reduction, designed to maximize yield while preserving the heteroaromatic core.

Critical Decision Tree (Method Selection)

Before selecting a protocol, analyze your substrate using the following logic:

G cluster_legend Key Decision Factors Start Start: 6-Cyano-pyrazolo[1,5-a]pyrimidine Halogens Are there Halogens (Cl, Br, I) or Sulfur groups present? Start->Halogens Scale Scale of Reaction? Halogens->Scale No MethodB Method B: NaBH4 / CoCl2 (Chemoselective / Halogen-Safe) Halogens->MethodB Yes (Ni/Pd will dehalogenate) MethodA Method A: Raney Nickel / H2 (Standard High-Throughput) Scale->MethodA > 1 gram Scale->MethodB < 100 mg (Discovery) MethodC Method C: Borane-DMS (For Sterically Hindered Nitriles) Scale->MethodC Difficult Substrate Avoid Pd/C if ring reduction is observed. Avoid Pd/C if ring reduction is observed.

Figure 1: Decision tree for selecting the optimal reduction strategy based on substrate functionality and scale.

Detailed Experimental Protocols
Method A: Catalytic Hydrogenation (Raney Nickel)

Best for: Large-scale synthesis, substrates without halogens/sulfur.

Mechanism: Surface-catalyzed hydrogenation. The use of ammonia suppresses the formation of secondary amine dimers (a common side reaction where the product amine attacks the intermediate imine).

Protocol:

  • Preparation: In a high-pressure hydrogenation vessel (Parr reactor or autoclave), dissolve the 6-cyano-pyrazolo[1,5-a]pyrimidine (1.0 equiv) in methanolic ammonia (7 M NH₃ in MeOH, 10–20 volumes).

    • Note: If solubility is poor, use a 1:1 mixture of MeOH/THF.

  • Catalyst Addition: Add Raney Nickel (approx. 50–100 wt% relative to substrate).

    • Safety: Raney Ni is pyrophoric. Weigh under water or argon. Do not let it dry.

  • Hydrogenation: Seal the vessel, purge with N₂ (3x), then H₂ (3x). Pressurize to 40–60 psi (3–4 bar) .

  • Reaction: Stir vigorously at room temperature for 4–12 hours.

    • Monitoring: Monitor by LC-MS. Look for M+4 (amine) vs. M+8 (ring reduction).

  • Workup: Carefully filter the catalyst through a Celite pad (keep wet!). Rinse with MeOH. Concentrate the filtrate under reduced pressure to yield the crude amine.

Troubleshooting:

  • Ring Reduction: If the pyrimidine ring reduces (M+8 observed), lower the pressure to 1 atm (balloon) and reduce reaction time.

  • Incomplete Conversion: Increase pressure to 100 psi or heat to 40°C (risk of ring reduction increases).

Method B: Chemical Reduction (NaBH₄ / CoCl₂)

Best for: Small-scale discovery, substrates with halogens (Cl, Br) or sulfur, and chemoselective needs.

Mechanism: In situ generation of cobalt boride (Co₂B), which functions as a heterogeneous catalyst for hydride transfer. This method is exceptionally mild and preserves aryl halides that would be cleaved by Raney Ni or Pd/C.

Protocol:

  • Dissolution: Dissolve the nitrile (1.0 mmol) and CoCl₂·6H₂O (2.0 mmol, 2.0 equiv) in MeOH (10 mL). The solution will be pink/purple.

  • Reduction: Cool to 0°C in an ice bath. Add NaBH₄ (10.0 mmol, 10 equiv) portion-wise over 30 minutes.

    • Observation: The solution will turn black (formation of cobalt boride) with vigorous gas evolution (H₂).

  • Completion: Allow to warm to room temperature and stir for 1–2 hours.

  • Quench: Quench by adding 3N HCl dropwise until pH ~2 (destroys residual borohydride and solubilizes cobalt salts). Stir for 30 mins.

  • Workup: Basify with conc. NH₄OH to pH >10. Extract with DCM or EtOAc (3 x 20 mL). Dry organic layer over Na₂SO₄ and concentrate.

Key Advantage: This method rarely reduces the electron-deficient pyrazolo[1,5-a]pyrimidine ring, making it the safest starting point for valuable intermediates.

Comparative Data Analysis
FeatureRaney Ni / H₂ (Method A)NaBH₄ / CoCl₂ (Method B)LiAlH₄ (Not Recommended)
Yield High (80–95%)Moderate-High (70–90%)Variable (often <50%)
Chemoselectivity Low (Reduces halides, alkenes, alkynes)High (Tolerates halides, esters)Poor (Attacks esters, ring)
Ring Stability Risk of over-reductionExcellent Preservation High risk of ring opening
Scalability Excellent (kg scale)Moderate (Exothermic)Difficult
Safety Pyrophoric catalyst, H₂ gasH₂ gas evolutionPyrophoric reagent
Alternative Synthetic Strategies (Retrosynthesis)

If direct reduction of the 6-cyano group proves difficult (e.g., persistent ring reduction), consider these alternative pathways to the 6-aminomethyl target:

Pathway Target Target: 6-Aminomethyl-PP Cyano 6-Cyano-PP Reduction Reduction (Difficult) Cyano->Reduction Reduction->Target Ester 6-Ester-PP Red2 1. LiAlH4/DIBAL 2. Mesylation -> Azide -> Red Ester->Red2 Red2->Target Cyclization Cyclization Precursors (Aminopyrazole + Enaminone) PreInstall Pre-install Aminomethyl (Protected) Cyclization->PreInstall PreInstall->Target

Figure 2: Retrosynthetic alternatives. "PP" = Pyrazolo[1,5-a]pyrimidine.[1][2][3][4][5][6][7][8]

  • Route 2 (Ester Reduction): Reduce a 6-ester to the alcohol, convert to mesylate, displace with azide, and reduce the azide (Staudinger reaction). This avoids direct nitrile reduction issues.

  • Route 3 (De Novo Synthesis): Use a pre-functionalized enaminone containing a protected aminomethyl group during the ring-closing step with 5-aminopyrazole.

References
  • General Nitrile Reduction (Raney Ni): Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213. Link

  • Cobalt Boride Reduction (NaBH4/CoCl2): Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry, 66(7), 2480-2483. Link

  • Pyrazolo[1,5-a]pyrimidine Synthesis & Reactivity: Fraley, M. E., et al. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-2770. Link

  • Ring Reduction Risks: Hao, X., et al. (2023). Rhodium-Catalyzed Asymmetric Hydrogenation of Pyrazolo[1,5-a]pyrimidines. Angewandte Chemie International Edition. Link

Sources

Application Note: Scale-Up Synthesis of 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid , a critical scaffold in the development of kinase inhibitors (e.g., RET, JAK, and Trk inhibitors).[1] Unlike bench-scale methods that rely on unstable dialdehyde equivalents or chromatographic purification, this protocol utilizes a regioselective bromination/cyanation strategy .[2][3] This route ensures high regio-fidelity, utilizes commercially available commodity starting materials, and relies on crystallization for purification, making it suitable for multi-gram to kilogram scale-up.[1][2][3]

Key Process Features
  • Scalability: Avoids column chromatography; all intermediates are isolated via filtration/crystallization.[2][3]

  • Safety: Replaces volatile cyanide sources with Zinc Cyanide (

    
    ) and includes specific quenching protocols.
    
  • Selectivity: Achieves exclusive C6-functionalization via electrophilic aromatic substitution logic.[2][3]

Retrosynthetic Analysis & Strategy

The direct condensation of 5-aminopyrazoles with 2-cyanomalondialdehyde is often plagued by the instability of the aldehyde and poor regioselectivity.[2][3] Therefore, this protocol adopts a linear functionalization strategy :

  • Core Construction: Condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with a malonaldehyde equivalent.[2][3]

  • Electrophilic Activation: Regioselective bromination at the electron-rich C6 position.[2][3]

  • Metal-Catalyzed Cyanation: Palladium-catalyzed substitution of bromide with cyanide.[2][3]

  • Chemoselective Hydrolysis: Saponification of the ester without compromising the nitrile.[2][3]

Process Flow Diagram

SynthesisPath Start Ethyl 5-amino-1H- pyrazole-4-carboxylate Step1 Cyclization (Core Formation) Start->Step1 + TMOP, AcOH Int1 Ethyl pyrazolo[1,5-a] pyrimidine-3-carboxylate Step1->Int1 Step2 Bromination (NBS, MeCN) Int1->Step2 Int2 Ethyl 6-bromo pyrazolo[1,5-a] pyrimidine-3-carboxylate Step2->Int2 Step3 Pd-Cyanation (Zn(CN)2, Pd(dppf)) Int2->Step3 Int3 Ethyl 6-cyano pyrazolo[1,5-a] pyrimidine-3-carboxylate Step3->Int3 Step4 Selective Hydrolysis (LiOH, THF/H2O) Int3->Step4 Final 6-Cyanopyrazolo[1,5-a] pyrimidine-3-carboxylic acid Step4->Final

Figure 1: Synthetic workflow for the target scaffold. Yellow node indicates the critical metal-catalyzed step.[2][3]

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate

This step constructs the bicyclic core.[2][3] 1,1,3,3-Tetramethoxypropane (TMOP) is used as a stable surrogate for malonaldehyde.[1][3]

  • Reagents:

    • Ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 equiv)[2][3]

    • 1,1,3,3-Tetramethoxypropane (1.1 equiv)[1]

    • Acetic Acid (Glacial, 5 vol)

  • Procedure:

    • Charge a reactor with Ethyl 5-amino-1H-pyrazole-4-carboxylate and Glacial Acetic Acid.

    • Add 1,1,3,3-Tetramethoxypropane at room temperature (RT).

    • Heat the mixture to reflux (115–120 °C) for 4–6 hours. Monitor by HPLC (Completion: <1% starting material).[1][2][3]

    • Cool the reaction mixture to RT.

    • Slowly add Water (10 vol) to precipitate the product. Stir for 1 hour at 0–5 °C.

    • Filter the solid and wash with water (2 x 2 vol).

    • Dry in a vacuum oven at 50 °C.

  • Expected Yield: 85–90%[2][3]

  • Appearance: Off-white to pale yellow solid.[2][3]

Step 2: Regioselective Bromination (C6-Bromination)

The pyrazolo[1,5-a]pyrimidine ring is electron-rich.[2][3] With the C3 position blocked by the ester, electrophilic substitution occurs exclusively at C6.[1]

  • Reagents:

    • Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 equiv)[1][2]

    • N-Bromosuccinimide (NBS) (1.05 equiv)[1][2]

    • Acetonitrile (MeCN) (8 vol)[1][2]

  • Procedure:

    • Suspend the Step 1 product in Acetonitrile at RT.

    • Add NBS portion-wise over 30 minutes, maintaining temperature <30 °C (Exothermic).

    • Stir at RT for 2–3 hours.

    • Quench by adding a solution of Sodium Bisulfite (5% aq, 5 vol).

    • Add Water (5 vol) to maximize precipitation.[1][2][3]

    • Filter the solid and wash with Water/MeCN (1:1).[2][3]

    • Dry at 50 °C under vacuum.

  • Expected Yield: 90–95%[2][3]

  • Critical Control: Avoid excess NBS to prevent over-bromination, though C6 is highly activated relative to other positions.[1][2][3]

Step 3: Palladium-Catalyzed Cyanation

This is the critical step.[2][3] Zinc cyanide is used as the cyanide source due to its non-hygroscopic nature and stoichiometry control.[3]

  • Reagents:

    • Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 equiv)[2][3]

    • Zinc Cyanide (

      
      ) (0.6 equiv)[1][2]
      
    • 
       (0.02 equiv)[1][2]
      
    • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.04 equiv)[1][2]

    • Zinc Dust (0.1 equiv) - Scavenges Pd(II) to maintain catalytic cycle.[1][2]

    • DMAC (Dimethylacetamide) (10 vol)[1][2]

  • Procedure:

    • Inertion: Charge reactor with Bromo-ester,

      
      , Zinc Dust, and DMAC. Degas with Nitrogen/Argon for 30 mins.
      
    • Add catalyst (

      
       and dppf) under inert flow.[1][2][3]
      
    • Heat to 110–120 °C for 12–16 hours.

    • Workup (Cyanide Destruction): Cool to RT. Dilute with Ethyl Acetate (10 vol).[1][2][3]

    • Wash organic layer with dilute Sodium Hypochlorite (Bleach) or 5% NaOH to quench trace cyanide.[1][2][3] Safety Warning: Perform in a well-ventilated fume hood.

    • Wash with Water and Brine.[2][3]

    • Concentrate organic layer.[2][3] Recrystallize the residue from Ethanol or 2-Propanol.[2][3]

  • Expected Yield: 75–85%[3]

Step 4: Chemoselective Hydrolysis

The objective is to hydrolyze the ethyl ester without hydrolyzing the nitrile to an amide.[1][3] Lithium Hydroxide at ambient temperature is highly selective.[2][3]

  • Reagents:

    • Ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 equiv)[2][3]

    • LiOH[2][3]·H2O (2.5 equiv)[1]

    • THF (6 vol) / Water (2 vol)[1][2]

  • Procedure:

    • Dissolve the Cyano-ester in THF.[2][3]

    • Add the solution of LiOH in Water.[2][3]

    • Stir at 20–25 °C . Do not heat.

    • Monitor by HPLC.[2][3] Reaction is typically fast (1–2 hours).[1][2][3]

    • Acidification: Cool to 0–5 °C. Adjust pH to 3–4 using 1N HCl dropwise.

    • The product will precipitate as a white/off-white solid.[2][3]

    • Filter, wash with water, and dry under high vacuum at 45 °C.[1][3]

  • Expected Yield: 90–95%[2][3]

  • Final Purity: >98% (HPLC).

Process Safety & Hazard Analysis

Hazard CategorySourceMitigation Strategy
Acute Toxicity Zinc Cyanide (

)
Handle in glovebox or certified hood.[2][3] Use dedicated glassware. Quench all aqueous waste with bleach (NaOCl) at pH >10 to oxidize cyanide to cyanate.[1][2][3]
Exotherm NBS BrominationAdd NBS portion-wise. Ensure cooling capacity is available.
Sensitizer Alkyl Halides (Step 1 precursors)Wear double nitrile gloves and respiratory protection.[1][2][3]
Heavy Metal PalladiumScavenge residual Pd using thiol-functionalized silica (e.g., SiliaMetS® Thiol) if API limits require <10 ppm.[1][2][3]

Analytical Controls

In-Process Control (IPC) Specifications
  • Step 2 (Bromination): HPLC purity >98% (Area%). Limit of unreacted starting material <0.5%.[2][3]

  • Step 3 (Cyanation): Monitor for de-brominated byproduct (protodehalogenation).[1][2][3] If >2%, increase catalyst loading or ensure stricter anaerobic conditions.

  • Step 4 (Hydrolysis): Monitor for amide formation (over-hydrolysis of nitrile).[1][2][3] Keep temperature <30 °C.

Characterization Data (Reference)
  • 1H NMR (DMSO-d6, 400 MHz):

    
     13.0 (br s, 1H, COOH), 9.85 (d, J=2.1 Hz, 1H, H-7), 8.95 (d, J=2.1 Hz, 1H, H-5), 8.65 (s, 1H, H-2).[1]
    
  • Mass Spectrometry (ESI): Calculated for

    
     [M+H]+: 189.04; Found: 189.1.[1][2][3]
    

References

  • Core Synthesis: Preparation of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid esters. PrepChem.[2][3] Available at: [Link]

  • Bromination Strategy: Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]-pyrimidine-3-ethyl-carboxylate. International Journal of Chemical Studies, 2017.[1][3]

  • Cyanation Methodology: Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.[2][3] Chemical Communications, 2024.[1][2][3] Available at: [Link]

  • Selective Hydrolysis: Nitriles to Esters and Acids - Selectivity Guide. Chemistry Steps.[2][3][4][5][6] Available at: [Link]

  • Patent Reference (Analogous Chemistry): IRAK degraders and uses thereof (WO2022125790A1).[1][2][3] Google Patents.[2][3] Available at:

Sources

High-Efficiency Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Intermediates: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Strategic Importance

As a Senior Application Scientist, I have observed that the pyrazolo[1,5-a]pyrimidine scaffold is a highly privileged pharmacophore, foundational to the development of kinase inhibitors, anxiolytics, and advanced fluorophores 1. However, conventional synthetic routes are historically plagued by thermodynamic inefficiencies—prolonged reflux times, poor regioselectivity, and the degradation of sensitive functional groups.

Microwave-Assisted Organic Synthesis (MAOS) fundamentally disrupts these limitations. By leveraging dielectric heating, we achieve rapid, volumetric energy transfer that kinetically favors desired reaction pathways. This application note details self-validating, field-proven protocols that drastically reduce reaction times from hours to minutes while significantly boosting yields 2.

Mechanistic Causality in Microwave Modalities

The transition from conventional conductive heating to microwave irradiation is not merely a change in equipment; it is a shift in reaction mechanics.

  • Dielectric Coupling: Polar solvents like acetic acid or diethyleneglycol (DEG) possess high loss tangents (

    
    ). They couple efficiently with microwave frequencies (2.45 GHz), translating electromagnetic energy into instantaneous, localized heating 3.
    
  • Regiochemical Control: In the cyclocondensation of 5-aminopyrazoles with 1,3-biselectrophiles, the rapid heating profile kinetically favors the formation of the thermodynamically stable anti-isomer during the initial nucleophilic attack, minimizing the formation of unwanted regioisomers 2.

Synthetic Workflow & Pathway Visualization

MAOS_Workflow N1 5-Aminopyrazole (Nucleophile) N3 Microwave Irradiation (140°C, 2-10 min) N1->N3 N2 1,3-Biselectrophile (e.g., Enaminone) N2->N3 N4 Pyrazolo[1,5-a]pyrimidine Core Scaffold N3->N4 Cyclocondensation N5 Cu-Catalyzed Amination (DEG, 80°C, 1h) N4->N5 C-3 Functionalization N6 Pd-Catalyzed Arylation (120°C, 20 min) N4->N6 C-7 Functionalization N7 3-Amino Derivatives (Target) N5->N7 Yield > 85% N8 7-Aryl Derivatives (Target) N6->N8 Yield > 90%

Microwave-assisted synthetic workflows for pyrazolo[1,5-a]pyrimidine assembly and functionalization.

Self-Validating Experimental Protocols

A robust protocol must be self-validating. The following methodologies contain intrinsic checkpoints—visual, thermal, or spectroscopic—that confirm the success of a step before proceeding to the next, preventing the compounding of errors in multi-step syntheses.

Protocol A: Core Scaffold Assembly via Cyclocondensation
  • Objective: Synthesize the foundational pyrazolo[1,5-a]pyrimidine core.

  • Causality: Glacial acetic acid is selected as the solvent because it acts as a dual-purpose reagent: it provides the necessary acidic medium to activate the carbonyl group of the enaminone toward nucleophilic attack, and its high polarity makes it an excellent microwave absorber 3.

  • Step-by-Step Methodology:

    • In a 10 mL microwave-transparent borosilicate vessel, combine 5-aminopyrazole (1.0 mmol) and the 1,3-biselectrophile (e.g., acetylacetone or a

      
      -enaminone, 1.0 mmol).
      
    • Add 3.0 mL of glacial acetic acid and a magnetic stir bar.

    • Seal the vessel with a Teflon septum cap to safely contain autogenous pressure.

    • Irradiate in a dedicated microwave synthesizer set to 140 °C for 2–5 minutes with dynamic power modulation (max 200 W) 3.

    • Cool the vessel to room temperature using the reactor's built-in compressed air cooling.

    • Pour the mixture into crushed ice/water to precipitate the product. Filter, wash with cold ethanol, and dry under a vacuum.

  • Self-Validation Checkpoint: The transition from a heterogeneous suspension to a homogeneous solution during heating, followed by rapid precipitation upon cooling, visually validates the conversion. Spectroscopically, the disappearance of the primary amine N-H stretch (

    
    3300 cm
    
    
    
    ) in FTIR confirms the complete consumption of the 5-aminopyrazole 2.
Protocol B: Late-Stage C-3 Amination (Copper-Catalyzed)
  • Objective: Introduce complex amine functional groups at the highly nucleophilic C-3 position.

  • Causality: Amination requires overcoming the high activation energy of C-N bond formation. Microwave irradiation combined with a CuI catalyst accelerates this Ullmann-type coupling. Diethyleneglycol (DEG) is specifically chosen because its high boiling point (245 °C) prevents dangerous over-pressurization, while its high loss tangent ensures maximum microwave energy absorption 4.

  • Step-by-Step Methodology:

    • In a 10 mL microwave vessel, dissolve 3-bromo-pyrazolo[1,5-a]pyrimidine (0.19 mmol) and the secondary amine (e.g., morpholine or piperidine, 0.29 mmol) in 1 mL of DEG 4.

    • Add CuI (5 mol%), ligand L-1 (10 mol%), and K

      
      CO
      
      
      
      (2 equiv.) as the base to neutralize the generated HBr 4.
    • Seal the vessel and heat in the microwave reactor at 80 °C for 1 hour 4.

    • Cool to ambient temperature, dilute with ethyl acetate, and wash with brine to remove DEG and inorganic salts. Purify via flash chromatography.

  • Self-Validation Checkpoint: The reaction validates itself via the catalyst's oxidation state changes, visible as a shift from the blue/green of the initial Cu(I) complex to a deep brown upon active catalytic turnover. High-Resolution Mass Spectrometry (HRMS) provides definitive validation, where the exact mass shift corresponds to the loss of bromine and addition of the amine fragment (

    
     ppm) 4.
    
Protocol C: Regioselective C-7 Arylation via C-H Activation (Palladium-Catalyzed)
  • Objective: Direct C-7 arylation bypassing the need for pre-functionalized organometallics.

  • Causality: Traditional Negishi couplings require moisture-sensitive organometallic reagents. This protocol utilizes Pd-catalyzed direct C-H arylation, which is highly atom-economical. Microwave heating provides the intense thermal energy required to break the strong C-H bond at C-7, reducing a typically 18-hour conventional reaction to just 20 minutes 5.

  • Step-by-Step Methodology:

    • Combine the pyrazolo[1,5-a]pyrimidine derivative (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)

      
       (5 mol%), and a phosphine ligand in a microwave vessel.
      
    • Add Cs

      
      CO
      
      
      
      and a polar aprotic solvent system (DMF/H
      
      
      O) to facilitate the base-assisted internal electrophilic substitution (BIES) mechanism [[5]]().
    • Irradiate at 120 °C for 20 minutes. Extract, dry over MgSO

      
      , and concentrate.
      
  • Self-Validation Checkpoint: In

    
    H NMR, the C-7 proton of the unsubstituted pyrazolo[1,5-a]pyrimidine appears as a distinct, highly deshielded singlet (
    
    
    
    8.5–9.0 ppm). The complete disappearance of this signal in the crude NMR spectrum provides immediate proof of successful C-7 regioselective arylation 5.
Quantitative Data & Comparative Analysis

The integration of microwave irradiation provides a mathematically verifiable advantage over conventional conductive heating across all synthetic stages.

Reaction StepHeating ModalityTimeYield (%)Solvent SystemKey Catalyst
Core CyclocondensationConventional Oil Bath4–6 h60–75Acetic AcidNone
Core CyclocondensationMicrowave (140°C) 2–10 min 88–98 Acetic AcidNone
C-3 AminationConventional Oil Bath12–24 h45–60DMFCuI / Ligand
C-3 AminationMicrowave (80°C) 1 h 85–93 DEGCuI / Ligand
C-7 C-H ArylationConventional Oil Bath18 h50–65ToluenePd(OAc)

C-7 C-H ArylationMicrowave (120°C) 20 min 85–95 DMF / H

O
Pd(OAc)

References
  • Title: An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors Source: MDPI URL
  • Title: Full article: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine Source: Taylor & Francis URL
  • Title: Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes Source: PMC / NIH URL
  • Title: SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND Source: Heterocycles / CLOCKSS URL
  • Title: Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence Source: SciSpace URL
  • Title: A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine Source: RSC Publishing URL

Sources

Troubleshooting & Optimization

improving yield of 6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the yield optimization for 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid , a critical scaffold in kinase inhibitor development (e.g., IRAK4, JAK inhibitors).

High-yield synthesis of this core is notoriously difficult due to three competing factors:

  • Regioselectivity: Ensuring the pyrimidine ring closes to place the cyano group at position 6 rather than forming isomeric byproducts.

  • Stability: The 6-cyano group is susceptible to hydrolysis (to amide/acid) during the ester saponification step required to generate the C3-carboxylic acid.

  • Solubility: The planar, electron-deficient nature of the core leads to poor solubility, complicating purification and lowering isolated yields.

Part 1: Strategic Route Selection (Diagnostic)

Before troubleshooting, confirm your synthetic strategy. Low yields often stem from choosing the "Direct Cyclization" route with inferior electrophiles.

Route A: The "Direct" Enolate Condensation (Recommended for Scale)
  • Method: Condensation of Ethyl 3-aminopyrazole-4-carboxylate with a 2-cyanomalonaldehyde surrogate .

  • Best for: Minimizing step count.

  • Common Pitfall: Using ethoxymethylene malononitrile (yields the 7-amino impurity) or unstable free aldehydes.

  • The Fix: Use the Potassium salt of (E)-2-cyano-3,3-diethoxyprop-1-en-1-ol (masked 2-cyanomalonaldehyde).

Route B: The "Stepwise" Functionalization (Recommended for Reliability)
  • Method: Cyclization to the unsubstituted core

    
     Bromination (C6) 
    
    
    
    Pd-catalyzed Cyanation.
  • Best for: High purity requirements; avoiding regioselectivity issues.

  • Common Pitfall: Incomplete cyanation or catalyst poisoning.

Part 2: Troubleshooting The Direct Synthesis (Route A)

Scenario: You are reacting Ethyl 3-amino-1H-pyrazole-4-carboxylate with a C3-electrophile and getting black tar or low yields (<30%).

Q1: My reaction mixture turns dark immediately, and LCMS shows multiple peaks. What is happening?

Diagnosis: Polymerization of the electrophile. Free 2-cyanomalonaldehyde is unstable. Solution: Switch to the Potassium Enolate Acetal precursor.

  • Protocol: Generate Potassium (E)-2-cyano-3,3-diethoxyprop-1-en-1-olatein situ or purchase it.

  • Reaction Conditions:

    • Solvent: Glacial Acetic Acid (AcOH).[1][2] The acidic medium protonates the enolate slowly, releasing the reactive species in a controlled manner, preventing self-polymerization.

    • Temperature: Room Temperature for 10 mins, then mild heating (60–80°C). Do not reflux immediately.

    • Stoichiometry: Use 1.1 equivalents of the enolate.

Q2: I see a major byproduct with M+15 mass or distinct NMR. Is it the wrong regioisomer?

Diagnosis: Likely formation of the 5-amino-4-cyano isomer or incomplete cyclization if using incorrect electrophiles like ethoxymethylene malononitrile (which gives the 7-amino-6-cyano derivative). Correction: Verify the electrophile structure.

  • Target: 6-Cyano-H (no amino).

  • Reagent: Must be a 1,3-dialdehyde equivalent with a central CN.

  • Check: If you use ethoxymethylene cyanoacetate, you will get a 7-hydroxy/oxo derivative, not the fully aromatic system.

  • Validation: The proton NMR of the pyrimidine ring (H5 and H7) should show two singlets (or weakly coupled doublets) around

    
     9.0–9.5 ppm and 
    
    
    
    8.8–9.0 ppm.

Part 3: Troubleshooting The Stepwise Route (Route B)

Scenario: You successfully made the 6-bromo intermediate, but the cyanation yield is poor.

Q3: The Rosenmund-von Braun reaction (CuCN) is stuck at 50% conversion. Should I increase temperature?

Diagnosis: Copper(I) cyanide reactions at high temp (>150°C) often cause decomposition of the pyrazolo[1,5-a]pyrimidine core. Solution: Switch to Pd-catalyzed Cyanation (Zn(CN)₂) .

  • Catalyst:

    
     (2 mol%) + dppf (4 mol%) or Xantphos.
    
  • Cyanide Source:

    
     (0.6 equiv - it delivers 2 CN).
    
  • Solvent: Wet DMF or DMAc (Water accelerates the reaction by activating Zinc).

  • Temp: 100–120°C.

  • Yield Impact: Typically increases yield from 40% (CuCN) to >85% (Pd).

Part 4: The Critical Hydrolysis Step (The "Cyano Survival" Guide)

Scenario: You have Ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate. You need the acid, but the cyano group hydrolyzes to an amide (


) or acid (

).
Q4: How do I hydrolyze the ester without touching the nitrile?

Mechanism: The C3-ester is conjugated to the electron-rich pyrazole ring, making it less electrophilic than a standard ester. However, the C6-cyano is on the electron-deficient pyrimidine ring, making it highly susceptible to nucleophilic attack (hydrolysis). Protocol (Selective Saponification):

  • Reagent: Lithium Hydroxide (LiOH) . It is milder than NaOH/KOH.

  • Solvent: THF/Water (4:1). The organic co-solvent protects the nitrile by solvation effects.

  • Temperature: 0°C to 10°C . Never reflux.

  • Monitoring: Check LCMS every 30 mins. Stop immediately upon consumption of starting material.

  • Workup: Acidify carefully to pH 3–4 with 1N HCl. Do not use concentrated strong acids, as they can hydrate the nitrile during precipitation.

Comparison of Hydrolysis Conditions:

ReagentConditionsOutcomeYield
NaOH (1M) Reflux, EtOHHydrolysis of CN & Ester (Di-acid)0% (Target)
HCl (6M) RefluxDecarboxylation at C3<10%
LiOH (1M) 0°C, THF/H₂OSelective Ester Hydrolysis 85-95%
TMSOK RT, THFAnhydrous cleavage (Best for sensitive substrates)70-80%

Part 5: Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for synthesis and troubleshooting.

G Start Target: 6-Cyanopyrazolo[1,5-a] pyrimidine-3-carboxylic acid RouteChoice Choose Synthetic Route Start->RouteChoice RouteA Route A: Direct Cyclization (Aminopyrazole + C3-Electrophile) RouteChoice->RouteA RouteB Route B: Stepwise (Cyclization -> Bromination -> Cyanation) RouteChoice->RouteB ElectrophileCheck Check Electrophile: Is it Ethoxymethylene malononitrile? RouteA->ElectrophileCheck Step1 1. Unsubst. Cyclization (Malonaldehyde acetal) RouteB->Step1 WrongElec Result: 7-Amino-6-cyano (Wrong Product) ElectrophileCheck->WrongElec Yes CorrectElec Use: K-salt of (E)-2-cyano-3,3-diethoxyprop-1-en-1-ol ElectrophileCheck->CorrectElec No (Use Correct Reagent) ConditionA Condition: AcOH, 25°C -> 60°C (Prevents polymerization) CorrectElec->ConditionA Intermediate Intermediate: Ethyl 6-cyano-3-carboxylate ConditionA->Intermediate Step2 2. Bromination (NBS, MeCN) Step1->Step2 Step3 3. Pd-Cyanation (Zn(CN)2, Pd2(dba)3, wet DMF) Step2->Step3 Step3->Intermediate Hydrolysis Hydrolysis Step (Critical Failure Point) Intermediate->Hydrolysis MethodFail Strong Base/Heat (NaOH, Reflux) Hydrolysis->MethodFail MethodSuccess Mild Saponification (LiOH, THF/H2O, 0°C) Hydrolysis->MethodSuccess ResultFail Byproduct: Amide/Di-acid MethodFail->ResultFail FinalProduct Pure Target Acid (>95% Yield) MethodSuccess->FinalProduct

Caption: Decision tree for optimizing the synthesis of 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid, highlighting the "Direct" vs. "Stepwise" pathways and the critical hydrolysis control point.

Part 6: Optimized Experimental Protocol (Route A)

Preparation of 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid

  • Cyclization:

    • To a suspension of Ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 eq) in glacial acetic acid (10 vol), add Potassium (E)-2-cyano-3,3-diethoxyprop-1-en-1-olate (1.1 eq) portion-wise at room temperature.

    • Note: The potassium salt can be prepared by reacting 3-dimethylamino-2-cyano-acrolein with KOH/EtOH or purchased as the acetal salt.

    • Stir at 25°C for 30 min (dissolution), then heat to 60°C for 2 hours.

    • Cool to RT. Pour into ice water. Filter the precipitate.[3] Wash with water and cold ethanol.[3]

    • Yield Target: >80% of Ethyl ester.

  • Hydrolysis:

    • Dissolve the ester (1.0 eq) in THF (10 vol). Cool to 0°C.

    • Add LiOH·H₂O (2.5 eq) dissolved in Water (2.5 vol) dropwise.

    • Stir at 0–5°C for 4–6 hours. Monitor by TLC/LCMS.

    • Once ester is consumed, dilute with water.

    • Acidify dropwise with 1M HCl to pH 3 while keeping temp <10°C.

    • Filter the white solid, wash with water, and dry under vacuum at 45°C.

References

  • Direct Synthesis Reagents (Potassium Salt Method)

    • IRAK Degraders and Uses Thereof.[4] (2022).[1][5] Patent WO2022125790A1. (Describes the reaction of 5-aminopyrazole-4-carboxylic acid with [(E)-2-cyano-3,3-diethoxy-prop-1-enoxy]potassium in AcOH).

  • Pyrazolo[1,5-a]pyrimidine Core Synthesis (General Reviews)

    • Pyrazolo[1,5-a]pyrimidines: Synthesis, Chemical Reactions and Biological Activity.[1][6][7][8] (2014).[1][5][7] International Journal of Advanced Research.

  • Selective Hydrolysis of Esters in Presence of Nitriles

    • Selective Hydrolysis of an Ethyl Ester.[9] (Thieme Connect / Science of Synthesis).

  • Stepwise Functionalization (Bromo-Intermediate)

    • Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate Commercial Availability & Properties.[10] (Thermo Fisher Scientific).

Sources

Technical Support Center: Purification of 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Strategies & Troubleshooting Ticket ID: PUR-CPPC-06 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a critical scaffold often used in the synthesis of JAK, PI3K, and CK2 inhibitors. Its purification is complicated by two competing factors: poor solubility in standard organic solvents (due to the planar, electron-deficient heteroaromatic core) and chemical instability (risk of nitrile hydrolysis or decarboxylation) under harsh conditions.

This guide replaces generic protocols with a "Ticket-Based" troubleshooting system, addressing the specific physicochemical challenges of this molecule.

Part 1: The Purification Decision Tree (Visual Workflow)

The following diagram outlines the logical flow for purifying this intermediate based on purity requirements and impurity profiles.

PurificationWorkflow Start Crude Reaction Mixture (Post-Hydrolysis) SolubilityCheck Is it soluble in hot EtOH/MeOH? Start->SolubilityCheck AcidBase Acid-Base Extraction (Primary Method) SolubilityCheck->AcidBase No (Common) Recryst Recrystallization (DMF/EtOH or DMSO/Water) SolubilityCheck->Recryst Yes (Rare) AcidBase->Recryst Purity 90-95% Chromatography Reverse Phase Flash (C18, Acidic Mobile Phase) AcidBase->Chromatography Purity <90% or Close Eluting Impurities Final Pure Product (>98% HPLC) Recryst->Final Chromatography->Final

Caption: Decision logic for selecting the optimal purification route based on crude solubility and initial purity.

Part 2: Technical Support Tickets (Q&A)
Ticket #001: Solubility & Handling

User Question: "I cannot get the crude solid to dissolve in DCM, Methanol, or Ethyl Acetate for transfer. It just forms a slurry. How do I handle this?"

Senior Scientist Response: This is expected behavior. The pyrazolo[1,5-a]pyrimidine core is highly planar and prone to


-stacking, leading to high melting points (>270°C) and poor solubility in non-polar or moderately polar solvents.

Recommended Protocol:

  • Do not force solubility in DCM/EtOAc; you will require massive volumes.

  • Use Dipolar Aprotic Solvents: The molecule is soluble in DMSO or DMF.

  • Exploit the Acidic Functionality (The "Salt Switch"):

    • Suspend the solid in water.[1]

    • Add 1M NaOH or saturated NaHCO₃ dropwise.

    • The solid should dissolve as the carboxylate salt forms (pH > 8).

    • Note: Filter this aqueous solution to remove non-acidic impurities (e.g., unreacted starting materials) before re-acidifying.

Ticket #002: Primary Purification (Precipitation)

User Question: "I synthesized the acid via ester hydrolysis. Upon acidification, I get a fine precipitate that traps impurities. How do I improve the purity profile?"

Senior Scientist Response: Rapid precipitation ("crashing out") often traps inorganic salts and hydrolysis byproducts. You must control the crystallization kinetics during the pH adjustment.

Optimized Acidification Protocol:

  • Dissolution: Start with your compound in a basic aqueous solution (approx. 0.5 M concentration).

  • Temperature Control: Heat the solution to 50°C. Higher temperature increases the solubility of impurities, keeping them in the mother liquor.

  • Slow Acidification:

    • Use 1M HCl (avoid stronger concentrations to prevent local hot spots).

    • Add acid dropwise with vigorous stirring.

    • Stop at pH 3-4: Do not go to pH 1 immediately. The free acid (

      
      ) will begin to crystallize here.
      
    • Allow the slurry to stir at 50°C for 30 minutes (Ostwald ripening).

    • Cool to room temperature slowly before filtering.

  • Wash: Wash the filter cake with water (to remove salts) followed by cold ethanol (to remove organic impurities).

Ticket #003: Impurity Troubleshooting (The Nitrile Risk)

User Question: "My LC-MS shows a +18 mass unit impurity (M+18) that increases when I heat the reaction. What is this, and how do I remove it?"

Senior Scientist Response: The +18 peak is the primary amide , resulting from the hydrolysis of the 6-cyano group (


). This is a common issue when the nitrile is exposed to strong acids or bases at high temperatures.

Mitigation Strategy:

  • Prevention:

    • Limit the temperature during the ester hydrolysis step (if applicable) to <60°C.

    • Avoid prolonged exposure to strong acids (e.g., 6M HCl) during workup.

  • Purification (Removal):

    • The amide is less acidic than your target carboxylic acid.

    • Method: Dissolve the crude mixture in saturated NaHCO₃ (pH ~8.5). The carboxylic acid will dissolve as a salt. The amide (neutral at this pH) will likely remain undissolved or can be extracted into Ethyl Acetate.

    • Filter/Extract: Filter off the undissolved amide or wash the aqueous layer with EtOAc. Then, acidify the aqueous layer to recover the pure acid.

Ticket #004: Chromatography & Polishing

User Question: "Recrystallization isn't working well enough. I need >99% purity for a biological assay. Can I flash this?"

Senior Scientist Response: Standard normal-phase silica chromatography is difficult because the carboxylic acid streaks (tails) on silica due to strong interaction with silanols.

Chromatography Protocol:

  • Stationary Phase: Reverse Phase (C18) is highly recommended.

  • Mobile Phase: Water / Acetonitrile.

  • Modifier (Critical): You must use an acidic modifier to keep the carboxylic acid protonated and suppress peak tailing.

    • Use 0.1% Formic Acid or 0.05% TFA .

    • Gradient: Start at 5% ACN, ramp to 90% ACN. The nitrile group makes the molecule relatively polar, so it may elute early (20-40% ACN range).

  • Loading: Dissolve the sample in DMSO for injection.

Alternative Recrystallization (Polishing): If you lack C18 capabilities, use the DMF/Ethanol method:

  • Dissolve the solid in minimal hot DMF (100°C).

  • Add hot Ethanol slowly until slight turbidity appears.

  • Allow to cool slowly to RT, then 4°C.

  • The high-melting acid crystallizes; soluble impurities remain in the mother liquor.

Part 3: Summary of Physicochemical Properties
PropertyValue / CharacteristicImpact on Purification
Functional Groups C3-COOH, C6-CNAmphoteric potential; Nitrile sensitive to hydrolysis.
Solubility DMSO, DMF, dilute BaseUse DMSO for loading; use Base for extraction.
pKa (Predicted) ~3.5 (COOH)Precipitates below pH 3; Soluble above pH 5.
Stability Nitrile hydrolysis (Acid/Base/Heat)Avoid boiling in strong acid/base.
Melting Point >270°CHigh lattice energy; favors precipitation over oiling out.
References
  • Synthesis and General Properties of Pyrazolo[1,5-a]pyrimidines Source: National Institutes of Health (PubChem) URL:[Link][2]

  • Hydrolysis of Nitriles to Carboxylic Acids (Mechanistic Context) Source: Chemistry LibreTexts URL:[Link][3][4]

  • Optimization of Pyrazolo[1,5-a]pyrimidine Scaffolds (Recrystallization Context) Source: Arabian Journal of Chemistry URL:[Link]

Sources

Technical Support Center: Resolving Solubility Issues of Pyrazolopyrimidines in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Pyrazolopyrimidine Scaffold Solubility & Assay Optimization

Core Analysis: The "Planar Trap"

Why is this happening? Pyrazolopyrimidines (e.g., PP1, PP2, Ibrutinib analogs) are privileged scaffolds in kinase inhibition, designed to mimic the adenine ring of ATP. However, their chemical success is often their physical downfall.

  • High Crystal Packing Energy: These molecules are flat (planar) and aromatic. They stack efficiently like plates in a dishwasher (π-π stacking), leading to high lattice energy and poor dissolution in water.

  • The "Crash-Out" Phenomenon: When you dilute a hydrophobic pyrazolopyrimidine stock (10 mM in DMSO) into an aqueous buffer, it experiences "solvent shock." If the local concentration exceeds the thermodynamic solubility limit—even for a microsecond—nucleation occurs, forming micro-precipitates that are often invisible to the naked eye but devastating to assay reproducibility.

Troubleshooting Module: Diagnostic Decision Tree

Use this logic flow to identify if solubility is the root cause of your assay failure.

Solubility_Troubleshooting Start Assay Irregularity Observed Obs1 Visual Precipitate/Turbidity? Start->Obs1 Obs2 Steep Hill Slope (>1.5) or Variable IC50s? Start->Obs2 Obs3 Low Max Inhibition (Plateau <100%)? Start->Obs3 Action1 Check Light Scattering (OD600) Obs1->Action1 Yes Action2 Perform Intermediate Dilution Obs2->Action2 Likely Precipitation Action3 Add Solubilizer (HP-β-CD) Obs3->Action3 Compound unavailable Result1 Aggregates Confirmed: Use Detergent/Carrier Action1->Result1 OD > Buffer Result2 Data Stabilizes: Protocol Issue Fixed Action2->Result2 IC50 Normalizes

Figure 1: Diagnostic logic for identifying solubility-driven assay failures. Aggregation often masquerades as non-specific inhibition (steep slopes) or loss of potency.

Protocol: The "Intermediate Dilution" Method

The Error: Performing serial dilutions in the assay buffer. The Fix: Perform serial dilutions in 100% DMSO, then transfer to buffer.

Direct serial dilution in buffer forces the compound to remain soluble at high intermediate concentrations (e.g., 100 µM, 30 µM) where pyrazolopyrimidines frequently precipitate. Once precipitated, they do not re-dissolve when diluted further.

Step-by-Step Workflow
  • Preparation of DMSO Master Plate:

    • Prepare your top concentration (e.g., 10 mM) in 100% DMSO.[1][2]

    • Perform your serial dilution (e.g., 1:3) using only 100% DMSO in a polypropylene plate (or tubes).

    • Result: A gradient of clear, fully solubilized compound.

  • The "Transfer" Step (Critical):

    • Prepare your assay plate with the aqueous reaction buffer (e.g., 99 µL per well).

    • Transfer a small, fixed volume (e.g., 1 µL) from the DMSO Master Plate to the Assay Plate.

    • Result: Every well in the assay plate receives the compound at a final concentration below the crash-out threshold simultaneously. The final DMSO concentration is constant (e.g., 1%) across all wells.

  • Mixing:

    • Mix immediately but gently (orbital shaker) to disperse the DMSO plume. Avoid vigorous vortexing which can induce foaming or aggregation at the air-liquid interface.

Quantitative Comparison: Standard vs. Intermediate

FeatureStandard Dilution (In Buffer)Intermediate Dilution (In DMSO)
Solvent Environment Aqueous (High Risk)Organic (Solubilized)
Precipitation Risk High at top/intermediate concsLow (only at final assay conc)
Compound Loss Cumulative (precipitate is filtered out/settles)Minimal
DMSO Consistency Variable (decreases with dilution)Constant (e.g., fixed at 1%)
Data Quality Variable IC50s, false negativesReproducible, sharp curves

Advanced Troubleshooting: Formulation Rescue

If the Intermediate Dilution method fails, your compound's thermodynamic solubility is likely lower than your assay's required top concentration. You must modify the buffer environment.[3]

Strategy A: Cyclodextrins (The "Donut" Effect)

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior. They encapsulate the hydrophobic pyrazolopyrimidine moiety, keeping it in solution without interfering with the kinase active site (in most cases).

  • Recommendation: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[4]

  • Protocol:

    • Prepare a 20-40% (w/v) stock of HP-β-CD in water.

    • Add to your assay buffer to achieve a final concentration of 0.5% - 2%.

    • Note: Verify that the CD does not inhibit your specific enzyme target (rare, but possible).

Strategy B: Non-Ionic Surfactants

Surfactants reduce surface tension and prevent the formation of large aggregates.

  • Recommendation: Tween-20 or Triton X-100 .

  • Concentration: 0.01% to 0.1% (v/v).

  • Warning: High concentrations can denature enzymes or lyse cells in cell-based assays. Always run a "detergent-only" control.

Strategy C: Carrier Proteins
  • Recommendation: BSA (Bovine Serum Albumin) at 0.1% - 1%.

  • Mechanism: Albumin binds lipophilic compounds, acting as a reservoir.

  • Trade-off: This reduces the free fraction of the drug. Your IC50 will appear to shift to the right (less potent) because much of the drug is bound to BSA, not the target. This is not an artifact; it is a more physiologically relevant measurement.

Frequently Asked Questions (FAQ)

Q1: My pyrazolopyrimidine stock (10 mM) is cloudy after thawing. Can I vortex it?

  • Answer: Vortexing alone is often insufficient for these scaffolds.

    • Fix: Sonicate the sealed vial in a water bath at 37°C for 5-10 minutes. Visual clarity is mandatory before use. If particles persist, centrifuge (10,000 x g for 5 min) and transfer the supernatant to a fresh tube, but assume the concentration is now unknown (re-quantify via HPLC/UV if possible).

Q2: Why do I see "bell-shaped" dose-response curves?

  • Answer: This is a classic signature of precipitation. At high concentrations, the compound precipitates and effectively "disappears" from the solution, leading to less inhibition than at lower, soluble concentrations.

    • Fix: Censor the data points above the solubility limit and re-run using the Intermediate Dilution method.

Q3: Can I use plastic tips for these compounds?

  • Answer: Pyrazolopyrimidines are highly lipophilic and can stick to standard polypropylene tips and polystyrene plates (non-specific binding).

    • Fix: Use Low-Retention tips and plates. Alternatively, pre-blocking tips by pipetting buffer containing 0.1% BSA or Tween-20 can saturate binding sites before touching the compound.

Q4: How does pH affect solubility for this scaffold?

  • Answer: Most pyrazolopyrimidines are weak bases (due to the pyrimidine nitrogens). They are generally more soluble at acidic pH (where they are protonated/ionized) and less soluble at neutral/basic pH (physiological conditions).

    • Warning: Do not drastically drop pH to solubilize if your biological target requires pH 7.4. Rely on cyclodextrins instead.

References

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.

  • Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 2006.

  • Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 2010.

  • BenchChem Technical Support. "Preventing Compound Precipitation in Cell Culture Media." BenchChem Protocols, 2025.[1]

  • Fabbro, D., et al. "Targeting cancer with small-molecular-weight kinase inhibitors." Nature Reviews Drug Discovery, 2002. (Context on Pyrazolopyrimidine scaffolds).

Sources

preventing decarboxylation of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Preventing Decarboxylation of Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

Part 1: Technical Overview & Mechanism

The Core Challenge: Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is structurally analogous to indole-3-carboxylic acid. The C3 position is highly electron-rich due to the donation of electron density from the bridgehead nitrogen. This makes the molecule susceptible to protodecarboxylation —a mechanism where the aromatic ring is protonated at the C3 position, followed by the loss of carbon dioxide to restore aromaticity.

Why it happens (The Causality): Decarboxylation in this system is rarely a random thermal event; it is almost exclusively acid-catalyzed or thermally induced in high-dielectric solvents.

  • Protonation: Under acidic conditions, a proton attacks the electron-rich C3 carbon.

  • Elimination: The resulting intermediate (a sigma complex) is unstable and ejects CO₂ to return to the neutral pyrazolo[1,5-a]pyrimidine.

Therefore, the "Golden Rule" for stability is: Maintain the carboxylate in its anionic form (salt) as long as possible, and strictly control pH/temperature during the free acid isolation.

Part 2: Troubleshooting & FAQs

Q1: I am seeing significant decarboxylation during the hydrolysis of my ethyl ester. How do I prevent this?

Diagnosis: You are likely using acidic hydrolysis (e.g., HCl/AcOH) or refluxing too vigorously during basic hydrolysis. Solution: Switch to a mild basic saponification protocol.

  • Chemistry: The carboxylate salt (R-COO⁻ Na⁺) is electronically resistant to decarboxylation because the negative charge prevents the requisite protonation at C3.

  • Protocol Adjustment: Use LiOH or NaOH (2-3 equivalents) in a THF/Water or MeOH/Water mixture. Run the reaction at room temperature or mild heating (max 40-50°C). Never reflux in acidic media.

Q2: The product decarboxylates during the workup (acidification) step. What is the safe pH range?

Diagnosis: "Shock acidification." Adding strong mineral acid (conc. HCl) rapidly creates local pockets of very low pH (< pH 1) and generates heat, triggering immediate decarboxylation. Solution: Perform a Controlled Cold Acidification .

  • Temperature: Cool the reaction mixture to 0°C (ice bath) before adding acid.

  • Acidity: Acidify only to pH 3-4 (the pKa of the acid is likely ~3.5-4.0). Do not overshoot to pH 1.

  • Reagent: Use Acetic Acid or 1M HCl dropwise. Avoid concentrated H₂SO₄ or HCl.

Q3: Can I convert this acid to an acid chloride using SOCl₂ for amide coupling?

Diagnosis: High Risk. Thionyl chloride (SOCl₂) generates HCl gas and requires heat, creating the perfect storm for decarboxylation (Acid + Heat). Solution: Use peptide coupling reagents instead.

  • Recommendation: Use HATU , EDC/HOBt , or T3P in mild solvents (DMF/DCM) with a base (DIPEA). These methods activate the carboxylic acid at room temperature without generating a highly acidic environment, preserving the C3-carboxyl bond.

Q4: My solid product degrades (bubbles) during drying. How should I dry it?

Diagnosis: Thermal instability. Drying in an oven at >80°C can induce thermal decarboxylation, especially if trace acid remains. Solution: Vacuum dry at ambient temperature or max 40°C over P₂O₅ or silica desiccant to remove trace solvents/acids without thermal stress.

Part 3: Optimized Experimental Protocols

Protocol A: Safe Saponification & Isolation

Use this standard workflow to convert the ester to the acid with <1% decarboxylation.

  • Dissolution: Dissolve 1.0 eq of ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate in THF:Water (3:1 ratio).

  • Saponification: Add 2.5 eq of LiOH·H₂O . Stir at Room Temperature for 4–16 hours. Monitor by TLC/LCMS.

    • Note: If reaction is slow, heat to 45°C. Do not reflux.

  • Concentration: Evaporate THF under reduced pressure at <40°C. You now have the lithium carboxylate salt in water.

  • Washing (Optional): Extract the aqueous layer with EtOAc once to remove unreacted ester/impurities. Discard organic layer.

  • Acidification (Critical Step):

    • Cool aqueous phase to 0°C .

    • Add 1M HCl or Glacial Acetic Acid dropwise with vigorous stirring.

    • Target pH 3–4 . A precipitate should form.

  • Isolation: Filter the solid immediately. Wash with cold water (2x).

  • Drying: Dry under high vacuum at room temperature.

Protocol B: Amide Coupling (Avoiding Acid Chloride)

Use this if your end goal is an amide, bypassing the isolation of the sensitive acid chloride.[1]

  • Suspend the Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 eq) in dry DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins to activate (formation of active ester).

  • Add the amine (1.1 eq).

  • Stir at RT for 2–12 h.

  • Result: High yield of amide with zero decarboxylation.

Part 4: Data & Visualization

Table 1: Stability Profile of Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
ConditionRisk LevelOutcomeMechanism
NaOH/EtOH (Reflux) MediumHydrolysis + Minor DecarboxylationThermal instability of carbanion intermediate.
HCl (6M) / Reflux Critical 100% Decarboxylation Acid-catalyzed protodecarboxylation.
LiOH / THF / 25°C Safe Clean Acid ProductKinetic stability of carboxylate salt.
SOCl₂ / 80°C High Decarboxylation / DegradationAcidic byproduct (HCl) + Heat.
HATU / DIPEA / 25°C Safe Clean Amide ProductMild activation avoids protonation.
Diagram 1: Mechanism of Acid-Catalyzed Decarboxylation

This diagram illustrates why acid must be avoided. The protonation of the ring at C3 is the trigger event.

DecarboxylationMechanism Start Pyrazolo[1,5-a]pyrimidine- 3-carboxylic acid Intermediate C3-Protonated Intermediate (Cation) Start->Intermediate Protonation at C3 (Rate Limiting Step) Acid + H+ (Acidic Conditions) TS Transition State (Loss of CO2) Intermediate->TS Destabilization Product Decarboxylated Product (Pyrazolo[1,5-a]pyrimidine) TS->Product Irreversible Elimination Gas + CO2 (Gas) TS->Gas

Caption: Acid-catalyzed protodecarboxylation pathway. Protonation at the electron-rich C3 position facilitates the irreversible loss of CO₂.

Diagram 2: Safe Synthetic Workflow

Follow this logic flow to ensure product integrity.

SafeWorkflow cluster_Workup Critical Isolation Step Ester Starting Material: Ethyl Ester Hydrolysis Saponification (LiOH, THF/H2O, 25°C) Ester->Hydrolysis Salt Lithium Salt (Stable) (R-COO- Li+) Hydrolysis->Salt Acidify Acidify to pH 3-4 Temp: 0°C Salt->Acidify Careful Addition Filter Rapid Filtration & Vacuum Dry (<40°C) Acidify->Filter Acid Target Product: Carboxylic Acid Filter->Acid Coupling Amide Coupling (HATU/DIPEA) Acid->Coupling Warning AVOID: 1. Refluxing Acid 2. SOCl2 3. Oven Drying >80°C Acid->Warning Amide Final Amide Coupling->Amide

Caption: Optimized workflow for the isolation of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid minimizing thermal and acidic stress.

References

  • Vertex AI Search. (2023). Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. PubMed. Available at: [Link]

  • Sikdar, A., et al. (2023).[2] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (2023). Decarboxylation Strategies. Available at: [Link]

  • Brown, B.R. (1951). The mechanism of thermal decarboxylation. Quarterly Reviews, Chemical Society.[3] Available at: [Link]

Sources

Technical Support Center: Stability & Hydrolysis of the 6-Cyano Group Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the nuanced behavior of the 6-cyano (nitrile) group under acidic conditions.

While the cyano group is generally robust, its stability is highly conditional. Understanding the thermodynamic and kinetic drivers behind its hydrolysis is critical—whether your goal is to preserve the 6-cyano group during a harsh deprotection step, or to intentionally hydrolyze it to an amide or carboxylic acid.

Part 1: Mechanistic FAQs

Q1: Why is the 6-cyano group susceptible to acidic hydrolysis, and what is the exact mechanism? Nitriles sit at the very bottom of the reactivity scale for carboxylic acid derivatives [3]. Because water is a poor nucleophile, the carbon-nitrogen triple bond must first be activated. In acidic media, the nitrile nitrogen is protonated, significantly increasing the electrophilicity of the nitrile carbon [1]. Water then attacks this activated carbon, forming an unstable imidic acid intermediate that rapidly tautomerizes into a primary amide[1, 2].

If the reaction is subjected to prolonged heat, the amide is further protonated and hydrolyzed. The expulsion of ammonia—which is immediately protonated to an ammonium ion (


) in the acidic environment—acts as the thermodynamic driving force, making the final conversion to a carboxylic acid completely irreversible [3, 4].

NitrileHydrolysis Nitrile 6-Cyano Aromatic (Ar-C≡N) Protonated Protonated Nitrile (Ar-C≡N⁺H) Nitrile->Protonated + H⁺ (Acidic Media) ImidicAcid Imidic Acid Intermediate (Ar-C(OH)=NH) Protonated->ImidicAcid + H₂O (Nucleophilic Attack) Amide Primary Amide (Ar-CONH₂) ImidicAcid->Amide Tautomerization (Fast) CarboxylicAcid Carboxylic Acid (Ar-COOH) Amide->CarboxylicAcid + H⁺ / H₂O / Heat (Rate-Limiting Step)

Figure 1: Stepwise mechanism of 6-cyano group acidic hydrolysis to amide and carboxylic acid.

Q2: How does the "6-position" on a heteroaromatic ring (e.g., quinoline or indole) affect the hydrolysis rate? The stability of the cyano group is dictated by the electronic effects of the attached ring. For example, in a 6-cyanoquinoline system, the acidic conditions will first protonate the quinoline nitrogen. This creates a highly electron-withdrawing pyridinium-like system that pulls electron density away from the 6-position via resonance and inductive effects. This exacerbates the electrophilicity of the 6-cyano carbon, accelerating its hydrolysis compared to an isolated benzonitrile.

Part 2: Troubleshooting Guide

Issue 1: Unintended hydrolysis of the 6-cyano group during an acidic deprotection step (e.g., Boc removal).

  • Root Cause: Using neat Trifluoroacetic acid (TFA) or concentrated HCl at room temperature or above provides enough thermal energy and proton activity to initiate the hydration of the cyano group to an amide.

  • Solution: Switch to milder deprotection conditions. Use a diluted acid system (e.g., 20% TFA in Dichloromethane) and strictly maintain the reaction at 0–5 °C. The activation energy required to protonate the nitrile and attack it with ambient moisture is not met at these lower temperatures, preserving the 6-cyano moiety.

Issue 2: The intentional hydrolysis to a 6-carboxylic acid stalls, yielding a mixture of amide and acid.

  • Root Cause: The primary amide intermediate is highly stabilized by resonance. Mild acidic conditions (e.g., 1M HCl at 60 °C) lack the thermodynamic punch required to protonate the amide and force the expulsion of the nitrogen leaving group[2].

  • Solution: You must overcome the high activation barrier of the second hydrolysis step. Escalate the conditions to 6M HCl or 50%

    
     and apply continuous, vigorous reflux (>100 °C) for 12–24 hours [3].
    

Part 3: Quantitative Data & Kinetic Profiling

To help you select the appropriate conditions for your desired outcome, refer to the kinetic profile table below. This data summarizes the expected behavior of a standard 6-cyanoaromatic compound under varying acidic environments.

Hydrolysis ConditionAcid ConcentrationTemperaturePrimary Product IsolatedReaction Kinetics & Causality
Mild Acidic 1-2 M HCl20-25 °C6-Cyano (Unreacted)Extremely slow. Insufficient thermal energy to overcome the initial hydration barrier.
Moderate Acidic Conc.

40-50 °C6-AmideModerate. Thermal energy allows hydration to the amide, but cannot break the stable amide resonance.
Harsh Acidic 6 M HCl>100 °C (Reflux)6-Carboxylic AcidFast. High heat and proton density force the expulsion of

, driving the reaction to completion.

Part 4: Experimental Workflows & Protocols

Workflow Start 6-Cyano Substrate Decision Target Product? Start->Decision PathAmide Controlled Hydrolysis (Conc. H₂SO₄, 40°C) Decision->PathAmide Amide PathAcid Exhaustive Hydrolysis (6M HCl, Reflux 100°C) Decision->PathAcid Carboxylic Acid MonitorAmide LC-MS Monitoring (Look for +18 Da shift) PathAmide->MonitorAmide MonitorAcid LC-MS Monitoring (Look for +19 Da shift) PathAcid->MonitorAcid QuenchAmide Quench on Ice Precipitate Amide MonitorAmide->QuenchAmide Reaction Complete QuenchAcid Cool to RT Precipitate Carboxylic Acid MonitorAcid->QuenchAcid Reaction Complete

Figure 2: Logical workflow for the targeted acidic hydrolysis of 6-cyano aromatic compounds.

Protocol A: Controlled Partial Hydrolysis to 6-Amide

This protocol is designed to intentionally stall the reaction at the amide stage by strictly controlling the thermal energy.

  • Preparation: In a round-bottom flask, suspend 1.0 equivalent of the 6-cyanoaromatic compound in concentrated

    
     (approx. 5 mL per gram of substrate).
    
  • Activation: Stir the mixture at 40 °C. The strong acid fully protonates the nitrile, while the moderate temperature allows ambient water (often present in the acid or absorbed from the air) to attack, forming the amide.

  • Self-Validation Checkpoint 1 (Monitoring): Take an aliquot, quench in water, and analyze via LC-MS. You are looking for an exact mass shift of +18 Da (addition of

    
    ). If a +19 Da shift appears, the temperature is too high, and the carboxylic acid is forming.
    
  • Quenching: Once the starting material is consumed (typically 2–4 hours), pour the reaction mixture slowly over crushed ice.

  • Self-Validation Checkpoint 2 (Isolation): The sudden drop in solubility will cause the primary amide to precipitate as a solid. Filter and wash with cold water.

Protocol B: Exhaustive Hydrolysis to 6-Carboxylic Acid

This protocol utilizes brute-force thermodynamics to break the amide resonance and drive the reaction to the carboxylic acid.

  • Preparation: Suspend 1.0 equivalent of the 6-cyanoaromatic compound in 6M aqueous HCl (10 mL per gram of substrate).

  • Reflux: Attach a reflux condenser and heat the mixture to a vigorous boil (>100 °C) for 12 to 24 hours. The continuous heat is mandatory to force the expulsion of the ammonia leaving group [4].

  • Self-Validation Checkpoint 1 (Monitoring): Analyze an aliquot via LC-MS. The target mass shift is +19 Da relative to the starting nitrile (replacement of nitrogen with oxygen and addition of a proton).

  • Isolation: Allow the reaction to cool to room temperature. The neutral 6-carboxylic acid is typically highly insoluble in the acidic aqueous matrix and will crystallize out of solution.

  • Self-Validation Checkpoint 2 (Mechanistic Confirmation): Filter the carboxylic acid precipitate. Take the remaining acidic filtrate and slowly basify it with NaOH. You will immediately detect the smell of ammonia gas (or it will turn damp red litmus paper blue). This confirms the successful cleavage and expulsion of the nitrile nitrogen [4].

References
  • Master Organic Chemistry. "Acidic Hydrolysis of Nitriles To Amides".
  • Lumen Learning. "21.5. Hydrolysis of nitriles".
  • Organic Chemistry Tutor. "Hydrolysis of Nitriles".
  • Chemguide. "Hydrolysis of Nitriles".

Technical Support Center: Recrystallization of Pyrazolo[1,5-a]pyrimidine Acids

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimization of Solvent Systems & Troubleshooting Oiling Out

Executive Summary & Chemical Context

Welcome to the technical support hub for the purification of pyrazolo[1,5-a]pyrimidine carboxylic acids . As a researcher working with this scaffold (often a key pharmacophore in kinase inhibitors like CDK2, TRKA, and Pim-1), you likely face specific physicochemical challenges:

  • Amphoteric Nature: These compounds contain both a basic pyrimidine ring and an acidic carboxyl group, often leading to zwitterionic behavior and high melting points (>250°C).

  • Stacking Interactions: Strong

    
    -
    
    
    
    stacking can lead to low solubility in standard organic solvents.
  • Oiling Out: The formation of liquid-liquid phase separation (LLPS) rather than nucleation is the most common failure mode, typically driven by impurities or rapid cooling.

This guide moves beyond generic advice, providing chemically grounded protocols specifically for this heterocyclic system.

Solvent Selection Strategy

The choice of solvent is dictated by the specific substitution pattern at the C-3, C-5, and C-7 positions. Below is the decision matrix for selecting your primary solvent system.

Solvent Performance Table
Solvent SystemRoleSuitabilityMechanism of Action
Glacial Acetic Acid (AcOH) PrimaryHigh Protonates ring nitrogens at high temp to boost solubility; promotes crystallization upon cooling. Best for high-melting acids.
Ethanol (EtOH) PrimaryMedium Good for esters or lower-melting derivatives. Often requires reflux.
DMF / Water BinaryHigh "Anti-solvent" method. DMF dissolves the zwitterion; water reduces solubility to force precipitation.
EtOH / Water BinaryMedium Standard polarity swing. Risk of solvate formation.
DMSO AvoidLow High boiling point makes removal difficult; often forms stable solvates with the pyrimidine ring.
Visual Guide: Solvent Decision Logic

SolventSelection Start Start: Analyze Compound IsAcid Is it a free Carboxylic Acid? Start->IsAcid IsEster Is it an Ester/Neutral? IsAcid->IsEster No (It is a salt/ester) HighMP Melting Point > 200°C? IsAcid->HighMP Yes EtOH Recrystallize from Ethanol (Reflux) IsEster->EtOH Standard Protocol ThermalStable Thermally Stable > 100°C? HighMP->ThermalStable Yes DMF_H2O Use DMF / Water (Anti-solvent method) HighMP->DMF_H2O No (Degrades) AcOH Recrystallize from Glacial Acetic Acid ThermalStable->AcOH Yes (Preferred) ThermalStable->DMF_H2O No

Figure 1: Decision tree for selecting the optimal solvent system based on thermal stability and functional group chemistry.

Troubleshooting: The "Oiling Out" Phenomenon

Symptom: Upon cooling, the solution becomes cloudy and deposits a sticky gum or oil droplets at the bottom of the flask instead of crystals.

Root Cause: The solution has entered a region of "Liquid-Liquid Phase Separation" (LLPS) before crossing the solubility curve for crystallization. This is common when the melting point of the solvated compound is depressed below the boiling point of the solvent.[1]

The Rescue Protocol (Step-by-Step)
  • Do NOT Filter: Do not attempt to filter the oil.

  • Re-dissolve: Return the flask to the heat source (oil bath/heating mantle). Add a small amount of the "good" solvent (e.g., AcOH or DMF) until the oil fully dissolves at boiling temperature.

  • The "Cloud Point" Titration:

    • Remove from heat.[2][3]

    • Add the anti-solvent (e.g., Water or Ethanol) dropwise until a faint permanent turbidity appears.

    • Add 1-2 drops of the good solvent to just clear the turbidity.

  • Seeding (Critical): Add a seed crystal of the pure acid at this exact moment (while hot but clear).

  • Insulated Cooling: Wrap the flask in aluminum foil or a towel to slow the cooling rate. Rapid cooling promotes oiling out; slow cooling promotes nucleation.

Visual Guide: Oiling Out Rescue Loop

OilingOut ClearHot Clear Hot Solution Cooling Cooling Phase ClearHot->Cooling Remove Heat Oiling Oiling Out (LLPS) Cooling->Oiling Cooling too fast or Impure Nucleation Nucleation (Crystals) Cooling->Nucleation Slow Cool + Seed Oiling->ClearHot Re-heat + Add Good Solvent

Figure 2: State diagram illustrating the cycle of oiling out and the rescue loop required to return to the clear solution state for controlled nucleation.

Validated Experimental Protocols

These protocols are synthesized from high-purity synthesis literature of pyrazolo[1,5-a]pyrimidine derivatives.

Method A: The Glacial Acetic Acid Protocol (Preferred for Acids)

Best for: 2-, 5-, or 7-carboxylic acid derivatives with high melting points.

  • Dissolution: Place 1.0 g of crude solid in a round-bottom flask. Add 10–15 mL of Glacial Acetic Acid .

  • Reflux: Heat to reflux (approx. 118°C). If the solid does not dissolve, add more AcOH in 2 mL increments.

    • Note: If the solution is dark/black, add activated charcoal (10% w/w) carefully (remove from heat first to avoid boil-over), reflux for 5 mins, and filter hot through Celite.

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed.

    • Tip: If no crystals form after 1 hour, scratch the glass wall with a glass rod.

  • Collection: Filter the white/off-white needles.

  • Wash: Wash with 2 mL of cold AcOH, followed by copious amounts of Diethyl Ether or Hexane to remove the acetic acid (AcOH is hard to dry off).

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

Method B: The DMF/Water Anti-Solvent Swing

Best for: Thermally sensitive derivatives or those insoluble in AcOH.

  • Dissolution: Dissolve 1.0 g of crude solid in the minimum amount of hot DMF (approx. 80–90°C). Avoid boiling DMF (153°C) to prevent decomposition.

  • Precipitation: While maintaining the temperature at ~80°C, add hot Water dropwise.

  • Endpoint: Stop adding water when the solution turns slightly cloudy. Add one drop of DMF to clarify.

  • Cooling: Allow the vessel to cool slowly to room temperature.

  • Collection: Filter the precipitate.

  • Wash: Wash with water to remove DMF, then with Ethanol to assist drying.

Frequently Asked Questions (FAQs)

Q: My product is coming out as a grey/brown powder instead of white crystals. Why? A: This indicates trapped oxidation byproducts or decarboxylation (common in pyrazolo-pyrimidine acids heated too long).

  • Fix: Use Method A with an activated charcoal step. Ensure you are not heating the acetic acid solution for longer than 15 minutes once dissolved.

Q: I have low yield (<40%) using the Ethanol method. A: Pyrazolo[1,5-a]pyrimidine acids often have significant solubility in ethanol, even when cold.

  • Fix: Switch to Method A (Acetic Acid) . The solubility differential between hot and cold AcOH is often superior for this specific scaffold. Alternatively, concentrate the ethanol mother liquor to half volume and cool again to harvest a second crop.

Q: Can I use DMSO instead of DMF? A: It is not recommended . DMSO is extremely difficult to remove from the crystal lattice of this scaffold, often resulting in a solvate that messes up NMR spectra and melting point data. DMF is easier to wash away with water/ethanol.

Q: The literature mentions "fusion" synthesis.[4][5] Does this affect recrystallization? A: Yes. Fusion synthesis (solvent-free) often produces tarry impurities. You must perform a "trituration" step first. Stir the crude tar in boiling ethanol, cool, and filter the solid before attempting the final high-purity recrystallization.

References

  • General Synthesis & Purification: F. M. Abdelrazek et al., "Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives," Ismailia Journal, 2025.

  • Acetic Acid Method: H. B. El-Nassan, "Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives," European Journal of Medicinal Chemistry, cited via SciSpace.

  • Oiling Out Mechanisms: Mettler Toledo Technical Guide, "Oiling Out in Crystallization."

  • DMF/Water Protocols: H. H. Sayed et al., "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives," Molecules, 2024.

  • Solubility Data: Sigma-Aldrich Technical Sheet for Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

Sources

Technical Support Center: Troubleshooting Pyrazolopyrimidine Cyclization Failures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. Pyrazolopyrimidines (e.g., pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines) are privileged pharmacophores widely utilized in the development of kinase inhibitors. However, constructing these fused bicyclic systems frequently presents synthetic bottlenecks, including poor regioselectivity, stalled intermediates, and thermal degradation.

This guide provides causality-driven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome cyclization failures in your drug development workflows.

Diagnostic Workflow for Cyclization Failures

Before adjusting your reaction parameters, use the following logical workflow to isolate the specific mode of failure in your cyclization step.

CyclizationTroubleshooting Start Cyclization Failure Detected CheckInter Is the uncyclized intermediate (e.g., enamine) detected? Start->CheckInter YesInter Yes: Incomplete Ring Closure CheckInter->YesInter LC-MS confirms intermediate NoInter No: Initial Condensation Failed or Degraded CheckInter->NoInter Starting materials remain or complex mixture Sol1 Increase Electrophilicity: Add Lewis Acid (e.g., FeCl3) or switch to MW heating YesInter->Sol1 Sol2 Check Sterics & Leaving Group: Use dimethylamino leaving groups YesInter->Sol2 CheckRegio Are you getting the wrong regioisomer? NoInter->CheckRegio Sol4 Reduce Thermal Stress: Use MW irradiation (150°C, 5 min) instead of prolonged reflux NoInter->Sol4 Sol3 Adjust pH: Kinetic (Neutral) vs. Thermodynamic (Acidic) Control CheckRegio->Sol3 Isomer mismatch

Diagnostic workflow for troubleshooting pyrazolopyrimidine cyclization failures.

FAQ & Troubleshooting Guide

Q1: Why is my reaction yielding the wrong pyrazolo[1,5-a]pyrimidine regioisomer? A1: Regioselectivity in these ring closures is dictated by the differential nucleophilicity of the pyrazole nitrogens and the electrophilicity of the 1,3-dielectrophile (e.g., β-diketones or enaminones). The exocyclic amine (-NH₂) is more nucleophilic than the endocyclic nitrogen. Under kinetic control (neutral conditions), the exocyclic amine attacks the most electrophilic carbon first, typically leading to the 7-substituted isomer (1)[1]. However, under thermodynamic control (acidic conditions or prolonged heating), reversibility or protonation of the intermediate can drive the formation of the 5-substituted isomer. Actionable Fix: To strictly control regioselectivity, utilize enaminones with a highly efficient leaving group (e.g., dimethylamino). The initial condensation will proceed via an aza-Michael addition-elimination mechanism, locking the regiochemistry before the final ring closure occurs.

Regioselectivity Reactants 5-Aminopyrazole + 1,3-Dielectrophile Intermediate Aza-Michael Adduct (Enamine Intermediate) Reactants->Intermediate Exocyclic NH2 attack Product7 7-Substituted Isomer (Kinetic Control, Neutral pH) Intermediate->Product7 Fast cyclization Product5 5-Substituted Isomer (Thermodynamic Control, Acidic) Intermediate->Product5 Reversible/Protonated

Mechanistic divergence in pyrazolo[1,5-a]pyrimidine regioselectivity.

Q2: My LC-MS shows that the reaction stalls at the uncyclized enamine/hydrazone intermediate. How do I force the final ring closure? A2: The second step of the cyclization (intramolecular nucleophilic attack and subsequent dehydration) often carries a high activation energy barrier, particularly if the target electrophilic carbon is sterically hindered or electron-rich. Actionable Fix:

  • Lewis Acid Catalysis: Incorporating a Lewis acid can activate the carbonyl group. For example, in [3+2+1] cyclizations forming pyrazolo[3,4-d]pyrimidines, adding 1 equivalent of FeCl₃ significantly enhances the electrophilicity of the intermediate, improving yields from 37% to over 60% (2)[2].

  • Microwave (MW) Irradiation: MW heating provides rapid, volumetric energy transfer that overcomes the activation barrier without the degradative effects of prolonged thermal reflux (3)[3].

Q3: I am experiencing significant degradation and low yields during the synthesis of N-aryl pyrazolo[3,4-d]pyrimidines. What is going wrong? A3: Traditional methods utilizing hydrazine derivatives often require harsh conditions and extended reaction times. This thermal stress leads to side reactions, such as the Dimroth rearrangement or general thermal decomposition. Actionable Fix: Switch to a one-pot N–N bond-forming cyclization strategy. Utilizing electron-deficient hydroxylamine-O-sulfonic acid derived oximes under biphasic aqueous conditions promotes clean ring closure at room temperature, completely bypassing thermal degradation pathways (4)[4].

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the causality between selected reaction conditions and the successful cyclization of pyrazolopyrimidine cores based on recent empirical data.

Synthesis TargetHeating MethodCatalyst / AdditiveReaction TimeAverage YieldPrimary Failure Mode Addressed
Pyrazolo[1,5-a]pyrimidinonesConventional RefluxNone2 - 7 hours40 - 50%Thermal degradation
Pyrazolo[1,5-a]pyrimidinonesMicrowave (150 °C)None / AcOH5 - 15 mins82 - 96%Incomplete cyclization
Pyrazolo[3,4-d]pyrimidinesConventional (130 °C)None12 hours37%Stalled intermediate
Pyrazolo[3,4-d]pyrimidinesConventional (130 °C)FeCl₃ (1 equiv)12 hours61%Stalled intermediate
N-Aryl[3,4-d]pyrazolopyrimidinesRoom Temp (Biphasic)Hydroxylamine-O-sulfonic acid< 1 hour51 - 59%Hydrazine toxicity/degradation

Self-Validating Experimental Protocol

Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidinones

This protocol leverages microwave irradiation to bypass the thermodynamic degradation pathways common in conventional heating, ensuring kinetic trapping of the cyclized product.

Step 1: Reagent Preparation Combine equimolar amounts (1.0 mmol) of the appropriate 5-aminopyrazole and β-ketonitrile (or enaminone) in a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar.

Step 2: Solvent & Catalyst Selection Suspend the mixture in 3.0 mL of glacial acetic acid. Causality: Acetic acid serves a dual purpose. It acts as a polar, protic solvent that efficiently absorbs microwave energy, and it functions as a Brønsted acid to catalyze the critical dehydration step required for final ring closure.

Step 3: Microwave Irradiation Seal the vial with a crimp cap and heat to 150 °C for exactly 5 minutes using a dedicated laboratory microwave synthesizer. Causality: Volumetric heating directly couples with the polar solvent and the aza-Michael adduct, rapidly pushing the intermediate through the high activation energy barrier of dehydration before degradation can occur.

Step 4: In-Process Self-Validation (Critical Step) Before proceeding to workup, draw a 10 µL aliquot, dilute it in 1 mL of methanol, and analyze via LC-MS. Validation Logic: The protocol is successful only if the mass corresponding to the uncyclized intermediate [M+H + H₂O] is entirely absent, and the target cyclized mass [M+H] is the dominant peak. If the intermediate mass persists >5%, the dehydration barrier has not been fully cleared; re-seal and subject the vial to an additional 5 minutes of MW heating at 150 °C.

Step 5: Workup and Isolation Once validated, allow the vial to cool to room temperature. Pour the reaction mixture into 15 mL of ice-cold distilled water while stirring vigorously. The pyrazolopyrimidine product will typically precipitate as a solid. Filter under a vacuum, wash with cold water (2 × 5 mL), and dry in a vacuum desiccator overnight.

References

  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation Source: Beilstein Journal of Organic Chemistry URL
  • Harnessing Amino Acids as Dual Synthons: I₂–DMSO/FeCl₃- Promoted[3+2+1] Cyclization for Pyrazolo[3,4-d]pyrimidine Synthesis Source: Thieme Connect URL
  • N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines Source: ACS Publications / ResearchGate URL
  • Source: PMC (PubMed Central)

Sources

minimizing side reactions during amide coupling of pyrazolopyrimidine acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry . This guide is specifically engineered for researchers and drug development professionals facing challenges with the amide coupling of pyrazolopyrimidine carboxylic acids.

Due to their electron-deficient nature and the presence of competing nucleophilic sites, pyrazolopyrimidine acids are notoriously difficult substrates. This center provides diagnostic workflows, causality-driven troubleshooting, and self-validating protocols to ensure your syntheses succeed.

Diagnostic Decision Tree

Before beginning your experiment, use the following logical workflow to select the optimal coupling conditions and preemptively avoid common side reactions.

G Start Pyrazolopyrimidine Acid Amide Coupling CheckNH Is Pyrazole NH Protected? Start->CheckNH Protect Protect NH (e.g., SEM, THP) CheckNH->Protect No CheckDecarb Prone to Decarboxylation? CheckNH->CheckDecarb Yes Protect->CheckDecarb UseT3P Use T3P + NMM (0°C to RT) CheckDecarb->UseT3P Yes (e.g., C5 acid) UseHATU Use HATU + DIPEA (Pre-activate Acid) CheckDecarb->UseHATU No Success Desired Amide Isolated UseT3P->Success CheckAdduct Guanidinium Adduct Observed? UseHATU->CheckAdduct CheckAdduct->UseT3P Yes CheckAdduct->Success No

Workflow for selecting amide coupling conditions to minimize pyrazolopyrimidine side reactions.

Troubleshooting FAQs: Causality & Solutions

Q1: Why is my pyrazolopyrimidine acid undergoing decarboxylation during activation, and how do I prevent it? Causality: Heteroaryl carboxylic acids, particularly those with nitrogen atoms situated ortho or para to the carboxylate carbon, are highly susceptible to decarboxylation. When the acid is activated into an ester or chloride, the strongly electron-withdrawing pyrazolopyrimidine core stabilizes the formation of a transient heteroaryl anion or radical. This thermodynamic sink drives the rapid loss of CO₂ gas[1]. Solution: Avoid harsh activating agents like oxalyl chloride or prolonged heating. Instead, utilize Propylphosphonic anhydride (T3P). T3P forms a mixed anhydride intermediate that is sufficiently reactive for amine nucleophilic attack but stable enough to resist the decarboxylation pathway[2].

Q2: I am using HATU, but my LC-MS shows a massive byproduct with an added mass of ~98 Da. What went wrong? Causality: You are observing a classic guanidinylation (or uronium adduct) side reaction. Uronium-based coupling agents like HATU and HBTU require the carboxylic acid to first be activated into an HOAt/HOBt ester. Because pyrazolopyrimidine acids are often electronically deactivated and sterically hindered, this initial activation step is extremely slow. Consequently, the unreacted amine directly attacks the electrophilic carbon of the HATU/HBTU reagent, forming a dead-end tetramethylguanidinium byproduct[3]. Solution: Implement a strict "Pre-activation Protocol" (see SOP 2 below). Give the acid, HATU, and base 15–30 minutes to form the active ester before introducing the amine into the system.

Q3: My overall yield is low, and I am detecting dimerization. How do I fix this? Causality: If the pyrazole ring of your pyrazolopyrimidine core is unsubstituted, it contains a highly nucleophilic NH group. During the activation of the carboxylic acid, the pyrazole NH of one molecule can attack the activated ester of another, leading to self-condensation and oligomerization. Solution: The most robust fix is to protect the pyrazole NH (e.g., using a THP or SEM protecting group) prior to the coupling step. If late-stage protection is not viable, you must use a large excess of the target amine (3.0+ eq) to kinetically outcompete the self-condensation pathway, paired with an efficient coupling agent like HBTU[4].

Quantitative Comparison of Coupling Agents

To aid in reagent selection, the following table summarizes the performance metrics and risk profiles of common coupling agents when applied to pyrazolopyrimidine acids.

Coupling AgentActivation IntermediateDecarboxylation RiskGuanidinylation RiskRecommended BaseTypical Yield
T3P Mixed AnhydrideLow None NMM or Pyridine75 - 90%
HATU HOAt EsterMediumHigh (if slow)DIPEA50 - 85%
HBTU HOBt EsterMediumHigh (if slow)DIPEA50 - 80%
EDC / HOBt HOBt EsterMediumNoneNMM60 - 80%

Standard Operating Procedures (Self-Validating Protocols)

Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the success of the previous one via the designated analytical checkpoints.

SOP 1: T3P-Mediated Coupling (Optimized for Decarboxylation-Prone Acids)

Rationale: T3P generates a mixed anhydride that suppresses CO₂ loss. N-methylmorpholine (NMM) is used as a weak base to prevent base-catalyzed degradation of the heterocycle.

  • Preparation: In an oven-dried flask under inert atmosphere, dissolve the pyrazolopyrimidine carboxylic acid (1.0 eq) and the target amine (1.2 eq) in anhydrous EtOAc or DMF (0.1 M).

  • Base Addition: Add NMM (3.0 eq) and cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Dropwise, add T3P (50% solution in EtOAc, 1.5 eq) over 5 minutes to prevent localized heating.

  • Self-Validation Checkpoint 1 (Activation & Stability): Stir for 30 minutes at 0 °C, then pull a 1 µL aliquot for LC-MS.

    • Success criterion: Observation of the desired amide mass.

    • Validation criterion: The strict absence of an[M-44] peak confirms that decarboxylation has been successfully suppressed.

  • Propagation: If unreacted starting material remains, remove the ice bath and allow the reaction to warm to room temperature for 2–4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

SOP 2: HATU Pre-Activation Protocol (Optimized to Prevent Guanidinylation)

Rationale: Pre-forming the HOAt-active ester isolates the amine from the uronium salt, completely eliminating the +98 Da guanidinium side reaction.

  • Pre-Activation: Dissolve the pyrazolopyrimidine carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) followed by HATU (1.1 eq). Stir at room temperature for 20 minutes. Do not add the amine yet.

  • Self-Validation Checkpoint 1 (Ester Formation): Pull a 1 µL aliquot, quench it into 100 µL of Methanol, and run an LC-MS.

    • Success criterion: You must observe the mass of the HOAt-active ester ([M - OH + HOAt]⁺) or the methyl ester (formed by the MeOH quench).

    • Failure criterion: If the free acid mass dominates, the heterocycle is highly deactivated. Extend the activation time by 30 minutes before proceeding.

  • Coupling: Once the active ester is analytically confirmed, add the target amine (1.2 eq) in one single portion.

  • Self-Validation Checkpoint 2 (Reaction Monitoring): Stir for 2 hours at room temperature. Run LC-MS. The absence of a +98 Da adduct validates the pre-activation strategy.

  • Workup: Dilute the mixture with water to precipitate the product, or extract with DCM. If extracting with DCM, wash the organic layer with 5% aqueous LiCl (3x) to thoroughly remove residual DMF and HATU byproducts. Dry and concentrate.

References

  • General Approach to Amides through Decarboxylative Radical Cross-Coupling of Carboxylic Acids and Isocyanides Organic Letters (ACS)[Link]

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives RSC Advances[Link]

  • Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain Journal of Medicinal Chemistry (NIH/PMC)[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Organic Process Research & Development (ACS)[Link]

Sources

Technical Support Center: Purification of 6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (Product ID: ENA497678550). This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this highly functionalized heterocyclic compound. Its unique structure, featuring a carboxylic acid, a cyano group, and a nitrogen-rich pyrazolopyrimidine core, presents specific purification hurdles that require a systematic and well-understood approach.[1] This document provides troubleshooting FAQs and detailed protocols to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions & Troubleshooting
Section 1: Initial Assessment and Common Impurities

Q1: My initial analysis (TLC/HPLC) of the crude product shows multiple spots/peaks. What are the likely impurities?

A1: The impurities in your crude 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid can originate from several sources, including unreacted starting materials, side-products, or degradation. Given the typical synthetic routes for pyrazolopyrimidines, common impurities may include:

  • Unreacted Starting Materials: Such as 5-aminopyrazole precursors or malonate derivatives.[2][3]

  • Isomeric Byproducts: Regioisomers can form during the cyclization step, leading to closely related structures that can be difficult to separate.[3]

  • Hydrolyzed Species: The cyano group (-CN) could potentially hydrolyze to an amide (-CONH₂) or even the carboxylic acid under harsh acidic or basic conditions, although this is less common under standard workup procedures.

  • Residual Solvents: High boiling point solvents used in the reaction (e.g., DMF, DMSO) may be retained in the crude solid.

A preliminary Thin Layer Chromatography (TLC) analysis is the first essential step to visualize the number of components and their relative polarities.

Q2: How do I choose the right analytical technique to assess purity?

A2: A multi-pronged approach is best for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): Excellent for a quick, qualitative assessment. It helps in selecting a solvent system for column chromatography. Due to the acidic nature of the target compound, streaking on silica plates is common. Adding 0.5-1% acetic or formic acid to the eluent can significantly improve the spot shape.[4]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase method (C18 column) is highly recommended for this polar compound.[4] A typical mobile phase would be a gradient of water and acetonitrile (or methanol) with 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is protonated, leading to sharp, symmetrical peaks.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals.

  • Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids.[6]

Section 2: Purification Strategies & Protocols

The choice of purification method depends on the nature of the impurities. The following workflow provides a logical approach to purification.

G cluster_0 Purification Workflow A Crude Product Purity Assessment (TLC, HPLC) B Are impurities significantly less or more polar? A->B C Acid-Base Extraction B->C Yes (e.g., neutral impurities) D Is the product a solid? B->D No (impurities have similar polarity) C->D E Recrystallization D->E Yes F Chromatography (Reversed-Phase or HILIC) D->F No (or if recrystallization fails) G Final Purity Check (HPLC, NMR, M.P.) E->G F->G G cluster_0 Troubleshooting 'Oiling Out' Start Compound 'Oils Out' Step1 Add small amount of hot solvent to redissolve oil Start->Step1 Step2 Allow to cool VERY slowly Step1->Step2 Step3 Does it still oil out? Step2->Step3 Step4 Scratch inner surface of flask with a glass rod Step3->Step4 Yes G Pure Crystals Step3->G No (Success!) Step5 Add a seed crystal Step4->Step5 Step6 Consider pre-purification (e.g., extraction) to remove impurities Step5->Step6

Caption: Decision tree for resolving "oiling out" issues.

Q5: Recrystallization failed. What chromatographic method is best for this polar, acidic compound?

A5: For highly polar compounds like this, traditional normal-phase chromatography on silica can be challenging due to strong interactions causing poor separation and peak tailing. [4]Reversed-phase chromatography is generally the superior method.

Table 2: Comparison of Chromatographic Techniques

TechniqueStationary PhaseMobile PhaseAdvantages/Disadvantages for Your Compound
Normal-Phase Silica Gel (Polar, Acidic)Non-polar (e.g., Hexane/EtOAc, DCM/MeOH)Disadvantage: Strong interaction between the acidic compound and acidic silica can cause significant streaking. Requires an acidic modifier (e.g., acetic acid) in the mobile phase. [4]
Reversed-Phase (RP) C18-Silica (Non-polar)Polar (e.g., Water/Acetonitrile)Advantage: Excellent choice for polar compounds. [4]Adding an acid modifier (0.1% TFA or Formic Acid) ensures good peak shape by suppressing the ionization of the carboxylic acid. [5]
HILIC Polar (e.g., Amine, Diol)High Organic (e.g., >80% Acetonitrile in Water)Advantage: An excellent alternative for very polar compounds that have little or no retention in reversed-phase. Water acts as the strong eluting solvent. [5][7]
Experimental Protocol 2: Reversed-Phase Flash Chromatography
  • Sample Preparation (Dry Loading): Dissolve your crude compound in a suitable strong solvent (e.g., methanol or DMSO). Add C18-functionalized silica (or Celite) to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This prevents issues with sample dissolution in the mobile phase. [5]2. Column Equilibration: Use a pre-packed C18 flash column. Equilibrate the column with at least 5 column volumes of your initial mobile phase (e.g., 95:5 Water:Acetonitrile + 0.1% Formic Acid).

  • Loading: Load the dry powder onto the top of the column.

  • Elution: Run a gradient elution, gradually increasing the percentage of the organic solvent (e.g., from 5% to 100% Acetonitrile over 20-30 column volumes).

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. A final lyophilization step may be necessary to completely remove water.

Q6: Can I use a simple acid-base extraction to remove neutral or basic impurities?

A6: Yes, this is a classic and effective technique for purifying carboxylic acids. [8]It leverages the acidic nature of your compound to move it between aqueous and organic layers, leaving behind impurities with different acid-base properties.

Experimental Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Extraction: Transfer the solution to a separatory funnel and extract it with a 1M aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution. The acidic target compound will deprotonate and move into the aqueous layer as its sodium salt, while neutral or basic impurities remain in the organic layer. Repeat the extraction 2-3 times.

  • Wash (Optional): Combine the aqueous layers and wash with a fresh portion of organic solvent to remove any remaining non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 1M hydrochloric acid (HCl) until the pH is acidic (pH ~2-3). The pure carboxylic acid should precipitate out of the solution.

  • Collection: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum. [8]

References
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • The Student Room. (2018, April 7). How to purify a carboxylic acid by recrystallisation? Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017).
  • PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023).
  • Al-Suwaidan, I. A., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(10), 2939.
  • Lv, Y., et al. (2019). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Scientific Reports, 9, 19383.
  • Ashenhurst, J. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022).
  • Chemchart. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (25940-35-6). Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17798-17816.
  • PubChem. (n.d.). Pyrazolo(1,5-a)pyrimidine-6-carboxylic acid. Retrieved from [Link]

  • Sławiński, J., et al. (2020).
  • Elnagdi, M. H., et al. (1976). Pyrimidine Derivatives and Related Compounds, III / Synthesis of Some New Pyrazolo [1,5-a] pyrimidines and Pyrazolo [3,4-d] pyrimidine Derivatives.
  • Aggarwal, N., & Kumar, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(3), 1-84.
  • U.S. Environmental Protection Agency. (2025, October 15). 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid Properties. Retrieved from [Link]

  • Gomaa, H. A. M., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103657.

Sources

Technical Support Center: Thermal Stability Profiling of 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Stability Analysis of 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Welcome to the Advanced Materials Characterization Hub. This guide is designed for researchers characterizing the thermal behavior of 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1315363-86-0) . As a rigid bicyclic heteroaromatic scaffold with both electron-withdrawing nitrile and carboxylic acid functionalities, this compound presents unique challenges in thermal analysis, particularly regarding decarboxylation kinetics and sublimation events.

The following protocols and troubleshooting modules are synthesized from field application data and structural stability principles of pyrazolo[1,5-a]pyrimidines.

Part 1: Core Technical Specifications

Before initiating thermal analysis, verify your material against these baseline specifications to ensure sample integrity.

ParameterSpecificationTechnical Note
Compound Name 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acidCore scaffold: Pyrazolo[1,5-a]pyrimidine
CAS Number 1315363-86-0Verify Certificate of Analysis (CoA)
Molecular Formula C₈H₄N₄O₂MW: 188.14 g/mol
Physical State White to Off-white SolidHygroscopic potential due to -COOH
Expected Melting Point >250°C (Decomposition likely)High lattice energy due to π-stacking
Critical Thermal Event Decarboxylation (-CO₂)Onset typically 220–280°C depending on heating rate

Part 2: Experimental Workflow & Logic

The following workflow illustrates the critical path for validating thermal stability, distinguishing between physical phase transitions (melting) and chemical degradation (decarboxylation).

ThermalAnalysisWorkflow Start Sample Preparation (Vacuum Dry 40°C, 4h) TGA TGA Analysis (N2, 10°C/min, 30-600°C) Start->TGA DSC DSC Analysis (Hermetic Pan, Pin-hole) Start->DSC Decision1 Mass Loss < 150°C? TGA->Decision1 MS_Coupling TGA-MS / TGA-IR Verify CO2 vs Nitrile DSC->MS_Coupling Endotherm + Exotherm overlap Solvent Solvent/Moisture Trap (Recalibrate Drying) Decision1->Solvent Yes (>2%) Decision2 Mass Loss Onset (200-300°C) Decision1->Decision2 No (<0.5%) Solvent->Start Reprocess Decision2->MS_Coupling Sharp Step End Stability Profile Validated MS_Coupling->End

Figure 1: Integrated workflow for thermal stability validation. The logic prioritizes distinguishing solvent artifacts from intrinsic degradation events like decarboxylation.

Part 3: Troubleshooting Guides & FAQs

Category A: TGA (Thermogravimetric Analysis) Anomalies

Q1: I observe a continuous, drifting mass loss starting at 80°C. Is my compound unstable?

  • Diagnosis: This is likely not intrinsic instability. The carboxylic acid moiety is capable of hydrogen bonding with water, and the pyrazolo-pyrimidine core can trap lattice solvents. A continuous drift usually indicates the desorption of tightly bound water or residual synthesis solvents (e.g., DMF, DMSO).

  • Corrective Action:

    • Pre-treatment: Dry the sample in a vacuum oven at 40–50°C for 12 hours.

    • Isothermal Hold: Program an isothermal step at 105°C for 10 minutes in the TGA before the ramp starts. If the mass stabilizes, the initial loss was moisture.

    • Verification: Check the derivative thermogravimetry (DTG) curve. Solvent loss appears as a broad, shallow peak; degradation appears as a sharp, narrow peak.

Q2: The TGA curve shows a sharp 23% mass loss around 260°C. What is happening?

  • Diagnosis: This stoichiometry matches the theoretical mass loss for decarboxylation (Loss of CO₂).

    • Calculation: MW(CO₂) = 44.01; MW(Parent) = 188.14.

    • Theoretical Loss: (44.01 / 188.14) × 100 ≈ 23.4% .

  • Mechanism: The electron-withdrawing 6-cyano group decreases the electron density of the aromatic ring, which can actually stabilize the carboxylate against decarboxylation compared to electron-rich systems. However, at high temperatures (>250°C), the thermal energy overcomes the activation barrier, leading to the formation of 6-cyanopyrazolo[1,5-a]pyrimidine.

  • Recommendation: Do not interpret this as "melting." This is a chemical decomposition event. Avoid processing the material above 200°C.

Category B: DSC (Differential Scanning Calorimetry) Interpretation

Q3: My DSC baseline is noisy, and I see an endotherm immediately followed by an exotherm. Is this a melting point?

  • Diagnosis: This "Endo-Exo" event is characteristic of Melting with Decomposition .

    • Endotherm: The crystal lattice collapses (melting).

    • Exotherm: The liquid phase facilitates rapid chemical degradation (decarboxylation or nitrile polymerization).

  • Troubleshooting Protocol:

    • Use Hermetic Pans with a Pin-hole: A completely sealed pan might rupture due to CO₂ generation. A pin-hole allows gas escape while maintaining pressure equilibrium.

    • Increase Heating Rate: Try 20°C/min. Faster heating can sometimes separate the melting event from the decomposition event, allowing you to capture the true

      
       before degradation spikes.
      

Q4: Can I use this compound in a high-temperature melt extrusion process?

  • Authoritative Answer: No. Based on the pyrazolo[1,5-a]pyrimidine scaffold's tendency for decarboxylation at elevated temperatures (typically >220°C), melt extrusion is high-risk. The generation of CO₂ gas will cause foaming in the extrudate, and the loss of the carboxylic acid group changes the pharmacological and solubility profile of the drug substance.

    • Alternative: Use wet granulation or hot-melt extrusion with a plasticizer that lowers the processing temperature below 180°C.

Part 4: Detailed Experimental Protocols

Protocol 1: Standardized TGA for Purity & Stability

Objective: Determine the onset of thermal degradation (


) and volatile content.
  • Instrument Preparation:

    • Purge gas: Nitrogen (

      
      ) at 40 mL/min (balance) and 20 mL/min (sample).
      
    • Crucible: Alumina (

      
      ) or Platinum (
      
      
      
      ). Avoid Aluminum pans if T > 500°C.
  • Sample Loading:

    • Weigh 3–5 mg of 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

    • Spread evenly to maximize surface area and prevent thermal gradients.

  • Method Parameters:

    • Equilibration: 30°C.

    • Ramp: 10°C/min to 600°C.

  • Data Analysis:

    • Calculate

      
       (Temperature at 5% mass loss).
      
    • Analyze the first derivative (DTG) to identify inflection points.

    • Acceptance Criteria: Volatiles < 0.5% up to 150°C;

      
       > 220°C.
      
Protocol 2: Forced Degradation Study (Solid State)

Objective: Assess long-term stability at accelerated conditions.

  • Setup: Place 50 mg of sample in open glass vials.

  • Conditions:

    • Condition A: 60°C / Ambient Humidity (Thermal stress).

    • Condition B: 40°C / 75% RH (Hydrolytic stress).

  • Timepoints: 1 week, 2 weeks, 4 weeks.

  • Analysis: Dissolve in DMSO-d6 and analyze via 1H-NMR .

    • Marker for degradation: Disappearance of the carboxylic acid proton (broad singlet >12 ppm) or appearance of new aromatic protons indicating decarboxylation (proton at C-3 position of the pyrazolo-pyrimidine ring).

Part 5: Mechanistic Degradation Pathways

Understanding how the molecule breaks down is crucial for interpreting thermal data.

DegradationPathways cluster_Thermal Thermal Stress (>220°C) cluster_Hydrolysis Hydrolytic Stress (High RH) Parent 6-Cyanopyrazolo[1,5-a] pyrimidine-3-carboxylic acid Decarb Decarboxylation (-CO2) Parent->Decarb Heat Hydrolysis Nitrile Hydrolysis (+H2O) Parent->Hydrolysis Acid/Base + H2O Product1 6-Cyanopyrazolo [1,5-a]pyrimidine Decarb->Product1 Product2 Pyrazolo[1,5-a]pyrimidine -3,6-dicarboxylic acid Hydrolysis->Product2

Figure 2: Primary degradation pathways. Thermal stress primarily drives decarboxylation, while moisture/pH stress targets the nitrile group.

References

  • PubChem. (2025).[1] Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C7H5N3O2.[1][2] National Library of Medicine. [Link]

  • Zhang, J., et al. (2013). Pyrazolo[1,5-a]pyrimidine with similar “amino–nitro–amino” arrangement characteristics to TATB: a novel heat-resistant explosive with fused structure.[3] CrystEngComm, 15, 6380-6388. [Link]

  • Netzsch Analyzing & Testing. (2025). Thermal Stability Analysis Standards (ASTM E2550). [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progressive and reliable research. In this guide, we delve into the 1H NMR spectral interpretation of 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a compound of interest within the broader class of pyrazolopyrimidines known for their diverse biological activities.[1][2] This guide will not only predict and explain the expected 1H NMR spectrum but also compare this powerful technique with other analytical methods, providing a comprehensive framework for its characterization.

The Strategic Importance of 1H NMR in Structural Elucidation

While techniques like Mass Spectrometry (MS) provide crucial molecular weight information and Infrared (IR) spectroscopy identifies functional groups, 1H NMR spectroscopy offers an unparalleled, detailed map of the molecular structure. It reveals the electronic environment of each proton, their connectivity through scalar coupling, and their spatial proximity through nuclear Overhauser effects (NOE). For a complex heterocyclic system like 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 1H NMR is indispensable for confirming the precise arrangement of substituents and ruling out isomeric possibilities.

Predicting the 1H NMR Spectrum of 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid

While an experimental spectrum for this specific molecule is not publicly available, we can confidently predict its features based on extensive data from structurally related pyrazolo[1,5-a]pyrimidine derivatives.[3][4][5][6][7][8] The analysis is typically conducted in a deuterated solvent like DMSO-d6, which can solubilize the carboxylic acid and avoid the exchange of the acidic proton.

Molecular Structure and Proton Environment

.dot

Structural_Confirmation_Workflow cluster_synthesis Synthesis and Isolation cluster_analysis Analytical Characterization cluster_interpretation Data Interpretation and Confirmation synthesis Synthesize and Purify Compound ms Mass Spectrometry (Confirm Molecular Weight) synthesis->ms ir IR Spectroscopy (Identify Functional Groups) synthesis->ir nmr_acq 1H NMR Acquisition (Detailed Protocol) synthesis->nmr_acq nmr_interp 1H NMR Spectrum Interpretation (Chemical Shifts, Couplings) ms->nmr_interp ir->nmr_interp nmr_acq->nmr_interp two_d_nmr 2D NMR (COSY, HSQC/HMBC) (Confirm Connectivity) nmr_interp->two_d_nmr If Ambiguity Exists structure_confirm Final Structure Confirmation nmr_interp->structure_confirm two_d_nmr->structure_confirm

Caption: A typical workflow for the structural confirmation of a novel synthesized compound.

Conclusion

The structural elucidation of 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid relies heavily on the detailed insights provided by 1H NMR spectroscopy. By understanding the expected chemical shifts and coupling patterns based on analogous structures, researchers can confidently interpret the experimental data. When integrated with other analytical techniques such as MS and IR, a complete and unambiguous structural assignment can be achieved, which is a critical step in the advancement of drug discovery and development programs.

References

  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives - Semantic Scholar. Available at: [Link] derivatives/679dfb899d45e45a203f191b24e39c4a45a6c11b

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - MDPI. Available at: [Link]

  • 1 H and 13 C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. Available at: [Link]

  • NMR analysis of a series of substituted pyrazolo[3,4-d] pyrimidines-4-amines - PubMed. Available at: [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. Available at: [Link]

  • Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PMC. Available at: [Link]

  • NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines - CORE. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. Available at: [Link]

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no - Periodica Polytechnica. Available at: [Link]

  • An NMR and Computational Study of Azolo[ a ]pyrimidines with Special Emphasis on Pyrazolo[1,5 - ResearchGate. Available at: https://www.researchgate.net/publication/289531572_An_NMR_and_Computational_Study_of_Azoloa_pyrimidines_with_Special_Emphasis_on_Pyrazolo15-apyrimidines
  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole - Letters in Applied NanoBioScience. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives - Semantic Scholar. Available at: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. Available at: [Link]

Sources

Comprehensive Guide: Mass Spectrometry Fragmentation of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry (MS) characteristics of pyrazolo[1,5-a]pyrimidines. This scaffold is a privileged structure in medicinal chemistry, widely recognized for its kinase inhibitory activity (e.g., Zaleplon, Indiplon).

This guide objectively compares ionization techniques and fragmentation behaviors to assist researchers in structural elucidation and metabolite identification.

Executive Summary & Comparative Analysis

Objective: To distinguish pyrazolo[1,5-a]pyrimidine derivatives from isomeric impurities and characterize their fragmentation under different ionization modes.

Comparative Assessment: Ionization Modes

The choice of ionization technique critically dictates the information yield. For this scaffold, a dual-approach is often required during early drug discovery.

FeatureElectrospray Ionization (ESI-MS/MS) Electron Ionization (EI-MS)
Primary Application PK/PD studies, Metabolite ID, BioanalysisSynthetic confirmation, Impurity profiling
Energy Regime Soft Ionization (Low internal energy)Hard Ionization (70 eV standard)
Dominant Species Protonated Molecule

Molecular Ion

(Radical Cation)
Fragmentation Requires Collision-Induced Dissociation (CID). Controlled, stepwise losses.Spontaneous, extensive in-source fragmentation. Rich fingerprint.
Structural Insight Excellent for sequencing side chains; preserves the aromatic core.Excellent for confirming the core scaffold via ring cleavage.
Distinguishing Regioisomers (The "Alternative" Analysis)

A critical challenge in synthesizing pyrazolo[1,5-a]pyrimidines is the formation of regioisomers (e.g., 5-substituted vs. 7-substituted derivatives) during the condensation of aminopyrazoles with 1,3-electrophiles.

  • Performance Comparison: MS/MS alone is often insufficient for ab initio differentiation of 5- vs 7-isomers due to identical molecular weights and similar stabilities.

  • The Analytical Solution:

    • Differentiation Strategy: The 7-substituted isomer typically exhibits a distinct fragmentation intensity ratio compared to the 5-isomer due to steric hindrance affecting the stability of the adjacent ring nitrogen.

    • Validation: While MS provides rapid screening, NMR (NOE experiments) remains the gold standard for absolute positional assignment. MS is best used to track the purity of the desired isomer once the standard is characterized.

Mechanistic Fragmentation Guide

The fragmentation of pyrazolo[1,5-a]pyrimidines follows predictable pathways governed by the stability of the fused aromatic system.

Core Fragmentation Pathways (ESI-CID)

Under Collision-Induced Dissociation (CID), the protonated precursor


 typically undergoes cleavage at the most labile bonds before the aromatic core disintegrates.
  • Pathway A: Substituent Elimination (Low Energy)

    • Peripheral groups (esters, amides, alkyls) cleave first.

    • Example: A 3-ethoxycarbonyl group will lose ethylene (28 Da) or the ethoxy radical depending on the collision energy.

  • Pathway B: Pyrimidine Ring Cleavage (Medium-High Energy)

    • The pyrimidine ring is less stable than the pyrazole ring.

    • Mechanism: Retro-Diels-Alder (RDA) type cleavage is characteristic.[1]

    • Diagnostic Loss: Loss of HCN (27 Da) or CH3CN (41 Da) from the pyrimidine moiety.

  • Pathway C: Pyrazole Ring Integrity

    • The N-N bond in the pyrazole ring is highly stable and typically survives until the final stages of fragmentation.

Visualization of Fragmentation Logic

The following diagram illustrates the hierarchical fragmentation of a generic 7-substituted pyrazolo[1,5-a]pyrimidine.

FragmentationPathway Fig 1. Hierarchical ESI-MS/MS Fragmentation Pathway of Pyrazolo[1,5-a]pyrimidines Precursor Precursor Ion [M+H]+ Intermediate1 Substituent Loss (e.g., -C2H4, -CO) Precursor->Intermediate1 Low CE (10-20 eV) CoreIon Core Aromatic Ion (Pyrazolo[1,5-a]pyrimidine) Intermediate1->CoreIon Stabilization Frag_RDA RDA Cleavage Product (Loss of R-CN) CoreIon->Frag_RDA Pyrmidine Ring Opening Frag_HCN Ring Contraction (Loss of HCN) CoreIon->Frag_HCN Ring Contraction Final Pyrazole Radical Cation Frag_RDA->Final High CE (>40 eV) Frag_HCN->Final

Caption: Stepwise dissociation pathway starting from peripheral substituent loss to core ring opening.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure reproducible data, follow this standardized protocol. This workflow includes "Checkpoints" to validate system performance.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water (+0.1% Formic Acid).

  • Checkpoint: Ensure the solution is clear. Precipitation will cause signal instability.

LC-MS/MS Conditions (Standardized)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ion Source: ESI Positive Mode (+).

  • Spray Voltage: 3500 - 4500 V.

  • Gas Temperatures: 300°C (Source), 350°C (Sheath).

Data Acquisition Strategy
  • Full Scan (Q1): Scan range m/z 100–1000. Confirm

    
     intensity > 10^5 counts.
    
  • Product Ion Scan (MS2):

    • Select precursor

      
      .
      
    • Stepped Collision Energy (CE): Apply 15, 30, and 45 eV in a single scan.

    • Reasoning: Low CE reveals side chains; High CE reveals core stability.

Diagnostic Ion Table

Use this table to interpret your spectra.

Loss (Da)InterpretationStructural Inference
-17

Primary amine or amide substituent present.
-27

Diagnostic: Cleavage of Pyrimidine ring (C-N bond).
-28

or

Carbonyl loss (from ester/ketone) or Ethyl cleavage.
-42

Acetyl group loss or ketene elimination.
-77

Phenyl group cleavage (requires high energy).

Distinguishing Isomers: The "Synthesis-MS" Feedback Loop

Since MS spectra of isomers (e.g., 7-amino vs 5-amino) are highly similar, the differentiation relies on the synthesis pathway validated by MS mass checks.

Synthesis-Directed Identification
  • Pathway 1: Condensation of 5-aminopyrazole with

    
    -ketoesters typically yields the 7-substituted  isomer (thermodynamically favored).
    
    • MS Confirmation: Observe Parent Ion.[2]

  • Pathway 2: Reaction with alkynes or specific electrophiles can yield the 5-substituted isomer.

    • MS Confirmation: Observe Parent Ion (Identical to Pathway 1).

Critical Note: If you observe a "split peak" in the LC chromatogram with identical mass spectra, you likely have a mixture of regioisomers. Separation requires optimizing the LC gradient (e.g., Phenyl-Hexyl column) rather than MS parameters.

IsomerDifferentiation Fig 2. Logic Flow for Isomer Detection via LC-MS Reactants Aminopyrazole + 1,3-Electrophile Reaction Cyclization (Reflux/Microwave) Reactants->Reaction Isomer7 7-Substituted Isomer (Major Product) Reaction->Isomer7 Thermodynamic Control Isomer5 5-Substituted Isomer (Minor Product) Reaction->Isomer5 Kinetic Control Analysis LC-MS Analysis Isomer7->Analysis Isomer5->Analysis Result Single Peak? = Pure Double Peak? = Mixture Analysis->Result

Caption: Workflow for detecting isomeric mixtures using LC separation prior to MS detection.

References

  • Moustafa, A. H., et al. (2022). Synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (PMC). Link

  • Salem, M. A. I., et al. (2014).[3] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines. Scientific & Academic Publishing. Link

  • MetwareBio. (2023). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Metware Biotechnology. Link

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Link

  • Hassan, A. S., et al. (2017). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. Link

Sources

Comparative Guide: Bioactivity of 6-Cyano vs. 6-Halo Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientist’s Rationale

Objective: To distinguish the pharmacological and synthetic utility of 6-cyano versus 6-halo substituents on pyrazolopyrimidine scaffolds, specifically focusing on Pyrazolo[3,4-d]pyrimidine (purine bioisostere) and Pyrazolo[1,5-a]pyrimidine (kinase privileged structure).

Core Insight: The choice between a 6-cyano (CN) and 6-halo (Cl, Br, I) group is rarely a simple bioisosteric swap; it is a strategic decision between chemical reactivity and binding affinity .

  • 6-Halo (specifically 6-Cl) is the industry-standard synthetic handle for Pyrazolo[3,4-d]pyrimidines, enabling the installation of diversity elements via

    
    . It is rarely the final drug candidate due to metabolic liability and reactivity.
    
  • 6-Cyano acts as a potent electronic tuner and hydrogen bond acceptor in Pyrazolo[1,5-a]pyrimidines, often enhancing potency against kinases (e.g., CDK2, Trk) by interacting with hinge region residues or water networks. However, in Pyrazolo[3,4-d]pyrimidines, a C6-cyano group is often chemically unstable, serving primarily as a precursor to amides or acids.

Chemical & Electronic Profile Comparison

Understanding the fundamental physical differences is prerequisite to interpreting bioactivity data.

Feature6-Cyano (-CN) 6-Chloro (-Cl) 6-Bromo (-Br) Implication for Drug Design
Electronic Effect (

)
+0.66 (Strong EWG)+0.23 (Weak EWG)+0.23 (Weak EWG)CN dramatically lowers the pKa of the ring system, affecting protonation states of nearby nitrogens.
Steric Profile Linear, cylindricalSphericalSpherical (Larger)CN can penetrate narrow hydrophobic slots; Halogens fill spherical hydrophobic pockets.
H-Bonding Moderate Acceptor (N)Very Weak AcceptorNoneCN can anchor the molecule via H-bonds to lysine/backbone NH; Halogens rely on Van der Waals or Halogen bonding.
Metabolic Stability High (if not activated)Low (prone to displacement)Moderate6-Cl on electron-deficient rings (like pyrimidine) is a "soft spot" for glutathione conjugation.
Synthetic Role Intermediate/FinalKey Intermediate Intermediate6-Cl is the standard electrophile for library generation.

Scaffold-Specific Bioactivity Analysis[1]

A. Pyrazolo[3,4-d]pyrimidine (The Purine Bioisostere)

Target Class: Src, EGFR, Bcr-Abl

In this scaffold, the 6-position corresponds to the C2-position of purine (e.g., the amine of guanine).

  • 6-Halo (Cl/Br):

    • Bioactivity: Generally exhibits cytotoxicity rather than selective kinase inhibition. The C6-Cl bond is highly reactive toward nucleophiles (cysteine residues in proteins), leading to non-specific covalent modification.

    • Utility: 95% of literature cites 6-chloro derivatives as intermediates . They are reacted with amines to form 6-amino or 6-alkylamino derivatives, which mimic the H-bond donor/acceptor pattern of ATP.

  • 6-Cyano:

    • Bioactivity: Rarely isolated as a final inhibitor. The electron-deficient pyrimidine ring makes a C6-cyano group susceptible to hydrolysis (to carboxamide) or nucleophilic attack.

    • Case Study: In the synthesis of Src inhibitors, 6-cyano intermediates are rapidly hydrolyzed to amides or cyclized to form tricyclic systems.

    • Performance: If retained, the 6-CN group often leads to reduced potency compared to 6-amino groups because it lacks the critical H-bond donor capability required to bind to the kinase hinge region (e.g., Glu/Leu backbone carbonyls).

B. Pyrazolo[1,5-a]pyrimidine (The Kinase Privileged Structure)

Target Class: CDK2, TrkA, Pim-1

Here, the 6-position is on the pyrimidine ring, meta to the bridgehead nitrogen. It points towards the solvent-exposed region or the gatekeeper residue, depending on binding mode.

  • 6-Halo:

    • Used to modulate lipophilicity (logP).

    • Data: 6-Bromo derivatives often show sub-micromolar activity but can suffer from poor solubility.

  • 6-Cyano:

    • Bioactivity: Often superior to halogen analogues. The linear nitrile group can extend to pick up specific water-mediated H-bonds or interact with polar residues at the rim of the ATP pocket.

    • Experimental Evidence: In CDK2/TrkA dual inhibitors, replacing a 3-ester or 6-halo group with a cyano group maintained or improved potency (IC

      
       range: 0.05 – 0.5 
      
      
      
      M) while significantly lowering molecular weight (Ligand Efficiency boost).

Quantitative Data Summary (Representative)

ScaffoldSubstituent (R6)TargetIC

/ K

Mechanism / NotesRef
Pyrazolo[3,4-d] -Cl Src/Abl> 10

M
Inactive/Non-specific (Reactive)[1, 2]
Pyrazolo[3,4-d] -NH-R (derived from -Cl)Src0.005 - 0.1

M
Active (Standard ATP-competitive)[2]
Pyrazolo[1,5-a] -CN CDK20.55

M
H-bond acceptor; High Ligand Efficiency[3]
Pyrazolo[1,5-a] -Br CDK20.76

M
Lipophilic interaction; Lower solubility[3]
Pyrazolo[1,5-a] -COOEt TrkA0.98

M
Sterically bulky; lower permeability[3]

Visualized Mechanisms & Workflows

Figure 1: SAR Decision Tree for C6 Substitution

Use this logic flow to determine the correct substituent for your campaign.

SAR_Decision_Tree Start Select Scaffold Scaffold_34d Pyrazolo[3,4-d]pyrimidine (Purine Mimic) Start->Scaffold_34d Scaffold_15a Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor) Start->Scaffold_15a Q1 Is C6 the final substituent? Scaffold_34d->Q1 Q2 Target Pocket Requirement? Scaffold_15a->Q2 Res_Cl Use 6-Chloro (-Cl) as Intermediate Q1->Res_Cl No (Derivatize) Res_CN Avoid 6-Cyano (-CN) (Unstable/Hydrolysis Risk) Q1->Res_CN Yes Action_SNAr Perform SNAr with Amines (Install H-bond Donor) Res_Cl->Action_SNAr Opt_Polar Polar/Hinge Interaction Need H-bond Acceptor Q2->Opt_Polar Opt_Hydro Hydrophobic Pocket Need Lipophilicity Q2->Opt_Hydro Use_CN Use 6-Cyano (-CN) High LE, H-bond Acceptor Opt_Polar->Use_CN Use_Halo Use 6-Halo (-Br/-Cl) Lipophilic Fill Opt_Hydro->Use_Halo

Caption: Decision logic for selecting C6 substituents based on scaffold type and binding requirements.

Experimental Protocols

Protocol A: Synthesis of 6-Chloro-pyrazolo[3,4-d]pyrimidine (Key Intermediate)

Purpose: To generate the electrophilic scaffold for library synthesis. Reaction Type: Vilsmeier-Haack Cyclization / Chlorination.

  • Reagents: 5-amino-1H-pyrazole-4-carboxamide (1.0 eq), Urea (10.0 eq), POCl

    
     (excess).
    
  • Cyclization: Heat amide and urea at 190°C for 2 hours. The melt solidifies. Cool, add 10% KOH, then acidify (pH 4-5) to precipitate pyrazolo[3,4-d]pyrimidine-4,6-diol .

  • Chlorination: Reflux the diol in neat POCl

    
     (phosphorus oxychloride) with a catalytic amount of N,N-dimethylaniline for 4 hours.
    
  • Workup: Pour onto crushed ice (Caution: Exothermic!). Extract with CHCl

    
    .[1] Wash with brine, dry over MgSO
    
    
    
    .
  • Yield: Typically 60-75% of a white/yellow solid.

  • QC:

    
    H NMR (DMSO-d
    
    
    
    ) shows loss of NH protons; MS shows characteristic chlorine isotope pattern (M, M+2).
Protocol B: Kinase Inhibition Assay (Standard FRET)

Purpose: To compare IC


 of derivatives.
  • System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or similar FRET-based system.

  • Preparation: Prepare 3x serial dilutions of 6-cyano and 6-halo compounds in DMSO (Start at 10

    
    M).
    
  • Incubation: Mix Kinase (5 nM), AlexaFluor™ tracer (tracer 222 or 199), and Eu-anti-tag antibody in assay buffer.

  • Addition: Add 5

    
    L of compound solution to 20 
    
    
    
    L of kinase/tracer mix.
  • Readout: Incubate 1 hr at RT. Measure fluorescence ratio (665 nm / 615 nm) on a plate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve to extract IC

    
    .
    

References

  • Comparison of Drug Inhibitory Effects in Monolayer and Spheroid Cultures. Bull Math Biol. 2020.

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules. 2023.[2]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. Int. J. Mol. Sci. 2022.

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. 2021.[3][4]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review. Arabian Journal of Chemistry. 2022.

Sources

HPLC method development for pyrazolo[1,5-a]pyrimidine purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Its unique planar, electron-rich aromatic system allows it to act as a potent hinge-binder in kinase inhibitors (e.g., AAK1, CK2) and as a modulator for targets like CFTR in dry eye disease [1, 2]. However, the very structural features that make it biologically active—its strong dipole moment, multiple hydrogen-bond acceptors, and


-electron delocalization—make its chromatographic purity analysis notoriously challenging.

As a Senior Application Scientist, I frequently encounter method development bottlenecks where standard C18 columns fail to resolve closely related pyrazolo[1,5-a]pyrimidine regioisomers, des-methyl impurities, or halogenated synthesis intermediates (such as 5-chloropyrazolo[1,5-a]pyrimidine) [4].

This guide objectively compares the performance of three distinct stationary phases—Standard C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP)—and provides a self-validating, step-by-step protocol for robust purity analysis.

Mechanistic Insights: The Causality of Column Selection

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) relies heavily on hydrophobic dispersion forces. While a standard C18 column is the default starting point, it often yields co-elution for pyrazolo[1,5-a]pyrimidine derivatives because positional isomers possess nearly identical hydrophobicities.

To achieve baseline resolution (


), we must exploit the specific electronic properties of the pyrazolo[1,5-a]pyrimidine core:
  • Standard C18 (e.g., Poroshell 120 EC-C18): Operates purely on hydrophobic partitioning. It is sufficient for basic purity checks but struggles with shape selectivity [2].

  • Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl): The hexyl linker provides baseline hydrophobicity, while the terminal phenyl ring engages in

    
     stacking with the pyrazolo[1,5-a]pyrimidine core. This orthogonal selectivity is highly effective for resolving aromatic regioisomers [3].
    
  • Pentafluorophenyl (PFP): The highly electronegative fluorine atoms create a strong dipole moment. PFP columns offer multiple retention mechanisms: hydrophobic,

    
    , dipole-dipole, and hydrogen bonding. They are exceptionally superior for resolving halogenated intermediates (e.g., chloro- or bromo-pyrazolo[1,5-a]pyrimidines) due to halogen bonding interactions.
    

Comparative Performance Data

To objectively evaluate these chemistries, a standard mixture containing a pyrazolo[1,5-a]pyrimidine API, a closely eluting des-methyl impurity, and a 5-chloro intermediate was analyzed across three column chemistries under identical gradient conditions (0.1% Formic Acid in Water/Acetonitrile).

Table 1: Chromatographic Performance Comparison for Pyrazolo[1,5-a]pyrimidine Derivatives

ParameterStandard C18Phenyl-HexylPFP (Pentafluorophenyl)
Primary Interaction Hydrophobic dispersionHydrophobic +

Dipole-dipole +

+ H-bond
API Retention Time (min) 6.457.128.05
Resolution (

) vs. Impurity
1.1 (Co-elution)2.4 (Baseline)3.1 (Excellent)
Peak Symmetry (

)
1.45 (Tailing)1.10 (Symmetrical)1.05 (Highly Symmetrical)
Halogenated Intermediate

1.82.14.5 (Superior shape selectivity)
Verdict Suboptimal for complex mixturesIdeal for general API purity Best for halogenated precursors

Data synthesized from standardized method development workflows targeting >99.5% API purity.

Experimental Protocol: A Self-Validating Workflow

A robust analytical method must be self-validating. By incorporating a Photodiode Array (PDA) detector in tandem with Mass Spectrometry (LC-MS), this protocol inherently cross-validates peak purity. If a peak is chromatographically pure, the PDA peak purity angle will be less than the purity threshold, and the MS spectra will show a uniform isotopic distribution across the peak.

Step 1: Sample Preparation

Causality: Mismatched sample diluents cause "solvent shock," leading to peak fronting or splitting.

  • Weigh 10.0 mg of the pyrazolo[1,5-a]pyrimidine sample.

  • Dissolve in 10 mL of Diluent (Water:Acetonitrile, 95:5 v/v, matching the initial mobile phase conditions) to achieve a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • Dilute to a working concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Setup

Causality: Elevated temperatures reduce mobile phase viscosity, lowering backpressure and enhancing mass transfer kinetics, which sharpens the target peaks.

  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent [3].

  • Column Temperature: 40°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

Step 3: Mobile Phase Preparation

Causality: 0.1% Formic acid (pH ~2.7) ensures the basic nitrogens of the pyrazolo[1,5-a]pyrimidine ring are fully protonated, preventing secondary interactions with residual silanols on the silica support that cause peak tailing [2].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 4: Gradient Elution Profile

Causality: A shallow gradient through the critical elution zone (20-60% B) maximizes the


 interaction time between the Phenyl-Hexyl stationary phase and the analytes.
  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte band)

  • 2.0 - 12.0 min: 5%

    
     60% B (Linear gradient for separation)
    
  • 12.0 - 15.0 min: 60%

    
     95% B (Column wash)
    
  • 15.0 - 18.0 min: 95% B (Hold wash)

  • 18.0 - 18.1 min: 95%

    
     5% B (Return to initial)
    
  • 18.1 - 22.0 min: 5% B (Re-equilibration)

Step 5: Detection and Self-Validation
  • UV Detection: Monitor at 254 nm (universal aromatic absorbance) and 310 nm (specific for the extended conjugation of the pyrazolo[1,5-a]pyrimidine system) [2].

  • Validation Check: Utilize the PDA software to calculate the Peak Purity Index. A purity angle < purity threshold confirms the absence of co-eluting regioisomers.

Method Development Workflow Visualization

MethodDev Target Define Analyte Profile (pKa, LogP, Chromophores) Stationary Stationary Phase Screening (C18 vs. Phenyl-Hexyl vs. PFP) Target->Stationary Mobile Mobile Phase & pH Optimization (Buffer Selection) Stationary->Mobile Eval Evaluate Resolution (Rs) & Peak Symmetry (As) Mobile->Eval Validate System Suitability Validation (Self-Validating PDA/MS) Eval->Validate Rs > 2.0 & As < 1.2 Adjust Adjust Gradient Slope & Temperature Eval->Adjust Suboptimal Adjust->Mobile

HPLC method development and validation workflow for pyrazolo[1,5-a]pyrimidines.

Conclusion

For the purity analysis of pyrazolo[1,5-a]pyrimidine derivatives, standard C18 columns often fall short due to their inability to differentiate subtle electronic and spatial differences among regioisomers. By transitioning to a Phenyl-Hexyl or PFP stationary phase, analytical scientists can leverage


 and dipole-dipole interactions to achieve baseline resolution. When coupled with a self-validating PDA/MS detection strategy, this methodology ensures the rigorous E-E-A-T standards required for pharmaceutical drug development.

References

  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. ACS Publications.[Link]

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv.[Link]

  • Development of a Chemical Probe to Enable Characterization of the Casein Kinase 1γ Subfamily. PMC - National Institutes of Health.[Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv.[Link]

structural comparison of pyrazolo[1,5-a]pyrimidine vs pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural and Pharmacological Comparison: Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyridine in Drug Discovery

As a Senior Application Scientist navigating the complex landscape of lead optimization, the choice of a core heterocyclic scaffold is rarely arbitrary. It is dictated by the precise stereoelectronic requirements of the target's binding pocket, the need for optimal physicochemical properties, and metabolic stability. Among the most privileged bicyclic scaffolds in modern medicinal chemistry—particularly in the design of ATP-competitive kinase inhibitors—are pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine .

Both scaffolds serve as excellent bioisosteres for purines, indoles, and azaindoles, yet their distinct nitrogen counts and electron distributions lead to profoundly different pharmacological trajectories. This guide provides an objective, data-driven comparison of these two scaffolds, detailing their structural nuances, performance in kinase inhibition, and the experimental protocols required to validate their utility.

Structural and Physicochemical Causality

The fundamental difference between these scaffolds lies in the six-membered ring: pyrazolo[1,5-a]pyrimidine contains two nitrogen atoms in the pyrimidine ring (plus the bridgehead nitrogen), whereas pyrazolo[1,5-a]pyridine contains only one carbon-replaced nitrogen in the pyridine ring.

  • Hydrogen Bonding & Hinge Binding: The additional nitrogen in the pyrimidine ring of pyrazolo[1,5-a]pyrimidine acts as a critical hydrogen-bond acceptor. In kinase inhibitors, this nitrogen frequently interacts with the NH of the hinge region backbone (e.g., in TRK or RET kinases)[1][2]. Conversely, pyrazolo[1,5-a]pyridine, lacking this extra nitrogen, often relies on substituents at the C3 or C5 positions to fulfill specific H-bond requirements, though it boasts higher lipophilicity[3].

  • Electron Density and Basicity: The pyrimidine ring is highly electron-deficient compared to the pyridine ring. This reduces the basicity (pKa) of the pyrazolo[1,5-a]pyrimidine system, which can be advantageous for avoiding off-target hERG liabilities and improving passive membrane permeability.

  • Metabolic Stability: The electron-deficient nature of the pyrimidine ring makes pyrazolo[1,5-a]pyrimidine generally more resistant to cytochrome P450 (CYP)-mediated oxidative metabolism compared to the more electron-rich pyrazolo[1,5-a]pyridine, which often requires strategic fluorination or trifluoromethylation to block metabolic hotspots[4].

Table 1: Comparative Physicochemical and Structural Profile

PropertyPyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyridineCausality in Drug Design
Ring System Pyrazole fused to PyrimidinePyrazole fused to PyridineDictates overall electron density and 3D conformation.
Total Nitrogen Atoms 32Influences topological polar surface area (TPSA).
H-Bond Acceptors (Core) 2 (excluding bridgehead)1 (excluding bridgehead)Pyrimidine N acts as a built-in hinge binder for kinases.
Relative Lipophilicity (LogP) LowerHigherPyridine analogs often require polar substituents to maintain solubility.
Metabolic Stability High (Electron-deficient)Moderate (Prone to oxidation)Pyridine cores often need blocking groups (e.g., -CF3, -F)[4].
Primary Clinical Application Kinase Inhibitors (TRK, RET, CDK)[1][2]GABAA Agonists, PDE Inhibitors[3]Driven by hinge-binding capacity vs. lipophilic pocket filling.

Mechanistic Role in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold has been successfully deployed in FDA-approved drugs like the TRK inhibitor Repotrectinib[1]. The scaffold's ability to maintain planarity while offering multiple vectors for functionalization (C3, C5, C7) allows for exquisite tuning of the molecule to target specific kinase conformations (e.g., DFG-in vs. DFG-out).

When comparing matched molecular pairs, replacing a pyrazolo[1,5-a]pyridine with a pyrazolo[1,5-a]pyrimidine often results in a 10- to 100-fold increase in biochemical potency against targets like RET and TRKA. This causality is driven by the desolvation energy penalty being heavily offset by a strong, direct hydrogen bond to the kinase hinge region[2][5].

ScaffoldSelection Start Target Analysis: Kinase Hinge Region HBA_Req Strong H-Bond Acceptor Required at Core? Start->HBA_Req PyrPym Select Pyrazolo[1,5-a]pyrimidine (Built-in Pyrimidine N) HBA_Req->PyrPym Yes PyrPyd Select Pyrazolo[1,5-a]pyridine (Higher Lipophilicity) HBA_Req->PyrPyd No / Rely on Substituents OptPym Optimize C3/C5 for Selectivity & Solubility PyrPym->OptPym OptPyd Add -CF3 or -F to Block CYP450 Metabolism PyrPyd->OptPyd Lead In Vivo Efficacy & Tolerability Profiling OptPym->Lead OptPyd->Lead

Logical decision tree for selecting and optimizing pyrazolo-fused bicyclic scaffolds.

Experimental Protocol: Self-Validating Kinase Selectivity Workflow

To objectively compare the performance of a pyrazolo[1,5-a]pyrimidine derivative against its pyrazolo[1,5-a]pyridine matched pair, a robust, self-validating biochemical and cellular assay protocol is required. This protocol ensures that observed potency differences are due to target engagement rather than assay artifacts or differential cell permeability.

Phase 1: Synthesis and Core Functionalization Rationale: Ensure high purity and confirm structural identity before biological evaluation.

  • Core Synthesis: Synthesize the pyrazolo[1,5-a]pyrimidine core via the condensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds (or enaminones for regioselectivity)[5]. For the pyrazolo[1,5-a]pyridine matched pair, utilize copper-catalyzed radical annulation or N-aminopyridinium cycloaddition[4].

  • Late-Stage Functionalization: Introduce identical substituents at the C3 position (e.g., via Suzuki-Miyaura coupling) to probe the solvent-exposed region of the kinase.

  • Validation: Confirm purity (>95%) via LC-MS and structural connectivity via 2D-NMR (HMBC/HSQC) to rule out regioisomeric mixtures, which are common in these syntheses.

Phase 2: Biochemical Kinase Assay (Self-Validating ADP-Glo™ Protocol) Rationale: Directly measure ATP-competitive inhibition while controlling for compound aggregation or fluorescence interference.

  • Enzyme Titration: Incubate recombinant kinase (e.g., RET or TRKA) with varying concentrations of the inhibitor (10-point dose-response, 3-fold dilutions starting at 10 µM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • ATP Competition Control: Run the assay at two different ATP concentrations (e.g.,

    
     and 
    
    
    
    ). A true ATP-competitive pyrazolo[1,5-a]pyrimidine will show a rightward shift in
    
    
    at higher ATP concentrations.
  • Detection: Add ATP and substrate; incubate for 60 minutes. Stop the reaction and add ADP-Glo reagent to deplete unreacted ATP. Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Data Analysis: Calculate

    
     using a 4-parameter logistic regression.
    

Phase 3: Cellular Target Engagement (Ba/F3 Isogenic Cell Lines) Rationale: Validate that the biochemical potency translates to cellular efficacy and that the compound is membrane-permeable.

  • Cell Culture: Plate Ba/F3 cells engineered to express the target kinase fusion (e.g., KIF5B-RET) and wild-type Ba/F3 cells (dependent on IL-3) in 96-well plates[2].

  • Treatment: Treat both cell lines with the inhibitor for 72 hours.

  • Viability Readout: Use CellTiter-Glo® to measure cell viability.

  • Self-Validation Check: The compound must inhibit the viability of the engineered Ba/F3 cells at nanomolar concentrations while showing no effect on the IL-3 dependent wild-type cells up to 10 µM. This confirms that the cytotoxicity is on-target and not due to general scaffold toxicity.

Field-Proven Insights & Case Studies

In the development of RET kinase inhibitors for lung adenocarcinoma, researchers evaluated both scaffolds. The pyrazolo[1,5-a]pyrimidine scaffold (e.g., compound WF-47-JS03) demonstrated superior >500-fold selectivity against the anti-target KDR (VEGFR2) compared to its pyridine counterparts[2]. The causality here is structural: the specific trajectory of the pyrimidine nitrogen allows for a highly constrained hydrogen bond network with the RET hinge region (specifically avoiding the KDR C1045 residue), whereas the pyrazolo[1,5-a]pyridine lacked this precise geometric advantage, leading to off-target driven toxicities (e.g., hemorrhagic lung effects at high doses)[2].

Conversely, in the realm of CNS indications where maximizing passive blood-brain barrier (BBB) penetration is paramount, the pyrazolo[1,5-a]pyridine scaffold has historically shined. Its higher lipophilicity and lack of the extra hydrogen bond acceptor make it an ideal core for GABAA receptor agonists and specific allosteric modulators[3].

The selection between pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine is a masterclass in bioisosteric design. The pyrimidine variant offers unparalleled hinge-binding precision and metabolic stability for oncology kinase targets, while the pyridine variant provides a highly lipophilic, CNS-penetrant framework. Rigorous, self-validating assays are essential to harness the full potential of these privileged scaffolds.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Source: acs.
  • Source: nih.
  • Source: pharmablock.
  • Modular Access to 2-(Trifluoromethyl)pyrazolo[1,5-a]pyridines and Their Benzo Analogues through a Copper(I)

Sources

Validating Spectroscopic Data for 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Spectroscopic Data for 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes environment of kinase inhibitor development, the scaffold 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid represents a critical building block. However, its synthesis is prone to regioisomeric ambiguity—specifically the formation of [1,5-a] vs. [1,5-b] isomers or incorrect cyclization patterns—which standard Quality Control (QC) often misses.

This guide compares two validation methodologies:

  • Standard QC (The "Alternative"): Relies on 1H NMR and LC-MS. Fast but structurally ambiguous.

  • Structural Certification (The "Product"): A multi-dimensional approach (2D NMR, qNMR, IR) that provides absolute structural proof.

We provide the experimental protocols and logic required to transition from assumption to certainty.

The Structural Challenge

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves condensing a 5-aminopyrazole with a 1,3-electrophile. For our target, 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid , the primary risk is Regioisomerism .

  • Target Structure: Nitrogen bridgehead fusion [1,5-a].

  • Common Impurity: Isomeric cyclization products or uncyclized hydrazone intermediates.

  • The Problem: Standard 1H NMR often shows the correct number of protons but fails to definitively prove their connectivity across the nitrogen bridge.

Comparative Analysis: Standard QC vs. Structural Certification

The following table contrasts the "Standard QC" approach (common in commercial Certificates of Analysis) with the "Structural Certification" workflow necessary for drug development.

FeatureStandard QC (Alternative)Structural Certification (Recommended)
Primary Technique 1D ¹H NMR (DMSO-d₆)2D NMR (HSQC, HMBC, NOESY) + ¹³C NMR
Purity Method HPLC-UV (Area %)qNMR (Internal Standard) or LC-MS/UV (Corrected)
Isomer Detection Low. Cannot distinguish N-bridge connectivity easily.High. HMBC correlations prove N-bridge fusion.
Functional Group Check Assumed from synthesis.FT-IR (CN, COOH specific bands).
Data Confidence Presumptive. "Consistent with structure."[1][2][3]Definitive. "Structure confirmed."
Time/Cost < 1 Hour / Low4-6 Hours / High

Experimental Protocols

Protocol A: High-Resolution NMR (The "Smoking Gun")

To validate the structure, you must prove the connectivity between the pyrazole ring (C2/C3) and the pyrimidine ring (C5/C6/C7) across the bridgehead nitrogens.

Reagents:

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS. Why? The carboxylic acid proton is often invisible in CDCl₃ due to exchange; DMSO stabilizes it and improves solubility of the polar core.

  • Concentration: 10-15 mg in 600 µL.

Workflow:

  • ¹H NMR (1D): Acquire 16 scans.

    • Target Signal: Look for the broad singlet of COOH (~12-14 ppm) and the three aromatic protons.

    • Coupling: H-5 and H-7 should appear as doublets (J ~ 2.0-2.5 Hz) due to meta-coupling across the cyano-substituted C-6.

  • ¹³C NMR (1D): Acquire 512-1024 scans.

    • Critical: Ensure relaxation delay (D1) is ≥ 2s to detect quaternary carbons (C-CN, C-COOH, Bridgehead C).

  • ¹H-¹³C HMBC (Long Range): The Deciding Experiment.

    • Set optimization for J = 8 Hz.

    • Validation Criterion: You must observe a correlation from H-2 to the bridgehead carbon C-3a and from H-7 to the same bridgehead C-3a . This "locks" the two rings together.

Protocol B: FT-IR Spectroscopy (Functional Group Validation)

Mass spectrometry gives the mass, but IR confirms the oxidation state and specific functional groups, ruling out hydrolysis products (e.g., amide instead of nitrile).

Method: ATR (Attenuated Total Reflectance) on solid powder. Key Diagnostic Bands:

  • Nitrile (-C≡N): Sharp, weak-to-medium band at 2220–2240 cm⁻¹ . Absence indicates hydrolysis to amide.

  • Carboxylic Acid (C=O): Strong band at 1680–1720 cm⁻¹ .

  • Hydroxyl (O-H): Broad stretch 2500–3300 cm⁻¹ (characteristic of dimeric carboxylic acids).

Data Interpretation & Visualization

Expected Spectroscopic Signature[4][5][6]
PositionAtom¹H Shift (δ ppm)¹³C Shift (δ ppm)MultiplicityDiagnostic Correlation (HMBC)
2 CH8.60 - 8.70145 - 148SingletC-3, C-3a, COOH
3 C-COOH-105 - 110Quaternary-
3-COOH COOH12.5 - 13.5162 - 165Broad SingletC-2, C-3
3a C (Bridge)-140 - 145QuaternaryH-2, H-5, H-7 (Critical)
5 CH9.10 - 9.20150 - 155Doublet (J~2Hz)C-6, C-7, C-CN
6 C-CN-100 - 105Quaternary-
6-CN CN-114 - 116Quaternary-
7 CH9.60 - 9.80148 - 152Doublet (J~2Hz)C-5, C-3a

*Note: Shifts are predicted estimates for DMSO-d₆ based on substituent electronic effects (EWG Cyano + EWG Acid).

Visualization: The Validation Logic Flow

The following diagram illustrates the decision-making process for validating the compound, distinguishing between a "Pass" (Certified) and "Fail" (Ambiguous) status.

ValidationWorkflow Start Crude/Purchased Material (6-Cyanopyrazolo[1,5-a]pyrimidine-3-COOH) Step1 Step 1: 1H NMR (DMSO-d6) Check Proton Count & Chemical Shifts Start->Step1 Decision1 Integrals Correct? (1:1:1 ratio for aromatics) Step1->Decision1 Fail1 FAIL: Impure or Wrong Scaffold (Reject) Decision1->Fail1 No Step2 Step 2: HMBC (2D NMR) Verify Ring Fusion Decision1->Step2 Yes Decision2 Correlation H7 -> C3a AND H2 -> C3a? Step2->Decision2 Fail2 FAIL: Regioisomer Detected (Likely [1,5-b] or uncyclized) Decision2->Fail2 No Step3 Step 3: FT-IR & LC-MS Confirm Functional Groups Decision2->Step3 Yes Decision3 CN Peak (2230 cm-1) Mass M+H (189.04)? Step3->Decision3 Decision3->Fail2 No Pass PASS: Certified Reference Material Ready for Assay Decision3->Pass Yes

Caption: Logical workflow for structural certification. Note that 1H NMR alone is insufficient to rule out regioisomers; HMBC is the critical "gatekeeper" step.

Visualization: HMBC Connectivity Map

This diagram visualizes the specific long-range correlations (arrows) required to confirm the [1,5-a] fusion.

HMBC_Connectivity cluster_legend Legend H2 H-2 (8.6 ppm) C3a C-3a (Bridge) H2->C3a 3J (Critical) H5 H-5 (9.1 ppm) C6 C-6 (CN-sub) H5->C6 2J H7 H-7 (9.7 ppm) H7->C3a 3J (Critical) H7->C6 2J Key1 Green Arrow: Essential for Fusion Proof

Caption: HMBC Connectivity Map. The convergence of H-2 and H-7 signals onto the quaternary bridgehead carbon (C-3a) definitively proves the pyrazolo[1,5-a]pyrimidine core structure.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1910189, Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. PubChem.[4][5] [Link]

  • Moustafa, M. A., et al. (2022). Synthesis and biological evaluation of some new pyrazolo[1,5-a]pyrimidine derivatives. Journal of Heterocyclic Chemistry.[6] (Contextual grounding for synthesis and isomerism challenges). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1] (Standard reference for IR and NMR interpretation principles). [Link]

Sources

Comparative SAR Guide: Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Focus Application: IRAK4 Inhibition for Inflammatory Diseases[1]

Executive Summary

The pyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold is recognized as a "privileged structure" in medicinal chemistry, extensively utilized to target ATP-binding sites in kinases (JAK, Trk, CDK, IRAK4) and GPCRs (P2X3). Its planar bicyclic nature mimics the purine ring of adenosine, allowing it to anchor effectively within the hinge region of kinase domains.

This guide focuses on the Structure-Activity Relationship (SAR) of 3-carboxamide derivatives as potent inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) . Inhibition of IRAK4 blocks the downstream signaling of Toll-like receptors (TLRs) and IL-1 receptors, offering therapeutic potential for rheumatoid arthritis, lupus, and oncology.

Chemical Foundation & Scaffold Architecture

To understand the SAR, we must first map the scaffold's distinct zones. The pyrazolo[1,5-a]pyrimidine core is numbered starting from the bridgehead nitrogen.

SAR Decision Map

The biological activity is modulated by three critical vectors:

  • The C3-Carboxamide Linker: Critical for hydrogen bonding and orientation.

  • The C5-Position (Pyrimidine Ring): The primary vector for tuning solubility and pharmacokinetic (PK) properties.

  • The Amide N-Substituent (R-Group): The "Head Group" that often interacts with the selectivity pocket or the hinge region.

SAR_Map Core Pyrazolo[1,5-a]pyrimidine Core Scaffold Zone1 Zone 1: C3-Carboxamide (Linker) Core->Zone1 Essential for H-Bonding Zone2 Zone 2: C5-Position (Solubility/PK) Core->Zone2 Solvent Exposed Area Zone3 Zone 3: Amide N-Substituent (Selectivity/Hinge) Zone1->Zone3 Connects to Head Group Mod1 Amide/Ester Modifications Zone1->Mod1 Mod2 Diamines/Morpholines (Improve cLogD) Zone2->Mod2 Mod3 Pyrazoles/Pyridines (Kinase Selectivity) Zone3->Mod3

Figure 1: Structural dissection of the pyrazolo[1,5-a]pyrimidine scaffold for SAR optimization.

Comparative SAR Analysis

This section compares the evolution of the scaffold from an early "Hit" to an "Optimized Lead," highlighting how specific structural changes impact potency and metabolic stability.

The C3-Carboxamide Interface
  • Observation: The carbonyl oxygen and the amide nitrogen at the C3 position often form critical hydrogen bonds with the kinase backbone (e.g., the hinge region residues).

  • Comparison:

    • Ester Analogs (COO-Et): Generally show weak cellular activity due to poor binding kinetics and rapid hydrolysis.

    • Amide Analogs (CONH-R): Significantly enhance potency. The amide bond is rigid, directing the R-group (Zone 3) into the hydrophobic pocket.

The C5-Position (Solubility Vector)

The C5 position on the pyrimidine ring is solvent-exposed. This is the ideal site to address the common liability of this scaffold: poor aqueous solubility .

  • Early Analogs (H or Methyl): High potency but high lipophilicity (High cLogP), leading to poor metabolic stability and low oral bioavailability.

  • Optimized Analogs (Diamines/Heterocycles): Introduction of polar groups (e.g., N-methylpiperazine, morpholine, or chiral diamines) at C5 dramatically improves the cLogD (distribution coefficient) without sacrificing potency.

The Amide N-Substituent (The "Head" Group)

This group dictates the selectivity profile against the kinome.

  • Phenyl Rings: Often lead to "promiscuous" binding (hitting multiple kinases).

  • Pyrazol-4-yl Groups: A critical discovery for IRAK4. The pyrazole NH acts as a hydrogen bond donor/acceptor pair, specifically interacting with the gatekeeper residues unique to the IRAK family.

Performance Matrix: Hit vs. Lead
Compound IDC3-Substituent (Head)C5-Substituent (Tail)IRAK4 IC50 (nM)Selectivity (Fold)cLogDStatus
Cmpd 1 (Hit) PhenylH120< 10x4.2Poor Solubility
Cmpd 5 1H-pyrazol-4-ylH15> 50x3.1Good Potency, Low Sol.
Cmpd 8 1H-pyrazol-4-ylMorpholine22> 50x2.5Improved Solubility
Cmpd 14 (Lead) 1H-pyrazol-4-yl (S)-3-aminopiperidine 2 > 100x 1.8 Clinical Candidate Profile

Table 1: Comparative data derived from optimization campaigns (e.g., Source 1.12). Note how the introduction of the amino-piperidine at C5 (Cmpd 14) maintains potency while lowering cLogD for better bioavailability.

Mechanistic Insight: IRAK4 Signaling Pathway

Understanding why these inhibitors work requires visualizing the pathway. IRAK4 is the proximal kinase in the TLR/IL-1R signaling cascade.

IRAK4_Pathway TLR TLR / IL-1R (Receptor) MyD88 MyD88 (Adaptor) TLR->MyD88 IRAK4 IRAK4 (Target Kinase) MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB (Transcription Factor) TRAF6->NFkB Activation Cascade Inhibitor Pyrazolo-Amide Inhibitor Inhibitor->IRAK4 Blocks ATP Site

Figure 2: The IRAK4 signaling cascade. The pyrazolo-amide inhibitor binds to the ATP pocket of IRAK4, preventing the phosphorylation of IRAK1 and halting the inflammatory cytokine storm (NF-κB).

Experimental Protocols

Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carboxamides

Objective: To synthesize the core scaffold with a displaceable chloride at C5 for late-stage diversification.

Reagents:

  • 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid (Starting Material)[1]

  • Phosphorus oxychloride (POCl3)

  • Various Amines (R-NH2)[2][3][4]

Step-by-Step Protocol:

  • Chlorination: Dissolve 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 eq) in neat POCl3 (10 eq). Heat to reflux (100°C) for 4 hours.

  • Quench: Cool the mixture and pour slowly onto crushed ice/water. The solid precipitate is 5-chloropyrazolo[1,5-a]pyrimidine-3-carbonyl chloride (or acid, depending on workup).

  • Amidation (Zone 3): React the acid chloride intermediate with the desired "Head Group" amine (e.g., 4-aminopyrazole) in DMF with DIPEA (3 eq) at RT for 2 hours.

  • SNAr Displacement (Zone 2): Dissolve the 5-chloro intermediate in dioxane. Add the "Tail Group" amine (e.g., 3-aminopiperidine, 2 eq) and heat to 80°C for 6 hours.

  • Purification: Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

In Vitro Kinase Assay (IRAK4)

Objective: Determine the IC50 of the synthesized analogs.

  • Preparation: Prepare 3x enzyme solution (IRAK4) and 3x substrate solution (peptide substrate + ATP).

  • Incubation: In a 384-well plate, add 10 µL of compound (serially diluted in DMSO), 10 µL of Enzyme solution, and 10 µL of Substrate solution.

  • Reaction: Incubate at room temperature for 60 minutes.

  • Detection: Use an ADP-Glo™ or FRET-based detection system. Add detection reagent, incubate for 40 minutes, and read luminescence/fluorescence.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 Source: ACS Medicinal Chemistry Letters / NIH URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors Source: Molecules (MDPI) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 Source: Bioorganic & Medicinal Chemistry URL:[Link]

Sources

Precision Purity Benchmarking: Elemental Analysis vs. Orthogonal Methods for 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a critical scaffold in the development of kinase inhibitors (e.g., JAK, CDK inhibitors). Its nitrogen-rich fused heterocyclic structure (


) presents unique challenges for characterization. While Elemental Analysis (EA) remains the "gold standard" for publication-quality purity validation, its reliability is often compromised by the refractory nature of high-nitrogen heterocycles.

This guide objectively compares Combustion Elemental Analysis (CHN) against Quantitative NMR (qNMR) and HPLC-UV , providing a validated protocol for establishing the purity of this specific compound.

The Challenge: Analyzing Nitrogen-Rich Heterocycles

The pyrazolo[1,5-a]pyrimidine core is thermodynamically stable but kinetically difficult to combust completely.

  • The Problem: Standard combustion at 950°C often leads to the formation of thermally stable carbon nitrides, resulting in low Nitrogen (%N) and Carbon (%C) values.

  • The Consequence: A pure sample may fail the standard journal acceptance criteria (Theoretical vs. Found

    
    ), leading to unnecessary re-purification or incorrect structural assignment.
    
Theoretical Composition ( )
ElementCountAtomic MassTotal MassTheoretical %
Carbon 812.01196.08851.07%
Hydrogen 41.0084.0322.14%
Nitrogen 414.00756.02829.78%
Oxygen 215.99931.99817.01%
Total 188.15 100.00%

Method A: Elemental Analysis (The Traditional Standard)

To achieve accurate EA results for this compound, the "standard" protocol must be modified. You cannot simply use the default settings for simple organics.

Selection of Calibration Standards

The choice of calibration standard is the single most critical variable.

  • Avoid: Acetanilide . It combusts too easily and does not model the refractory nature of the pyrazolo-pyrimidine core.

  • Recommended: Sulfanilamide (

    
    ).
    
    • Reasoning: Sulfanilamide has a higher nitrogen content and a more robust crystalline lattice, better matching the combustion kinetics of the analyte.

    • Validation: If the instrument cannot return

      
       on a Sulfanilamide check standard, it will fail the analyte.
      
Optimized Combustion Protocol

For 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid, "flash combustion" often leaves char.

  • Oxidation Catalyst: Add 10–20 mg of Tungsten(VI) Oxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    ) directly to the tin capsule containing the sample. This provides a localized oxygen source, preventing carbon nitride formation.
  • Oxygen Boost: Increase the oxygen dosing time by 20% over the standard method (e.g., from 5s to 7s depending on the analyzer).

  • Temperature: Ensure the combustion tube is at

    
    .
    

Method B: Quantitative NMR (The Modern Alternative)

qNMR is increasingly preferred in drug discovery because it is absolute , non-destructive , and detects solvates (a common issue with carboxylic acids which trap solvents like DMSO or water).

Internal Standard Selection

Since the analyte contains a carboxylic acid and a cyano group, it is likely soluble in DMSO-


 but may require a base for 

solubility.
  • Recommended Standard: Maleic Acid (99.9% TraceCERT® or equivalent).

    • Solvent: DMSO-

      
      .
      
    • Resonance: Singlet at

      
       6.26 ppm (does not overlap with the aromatic pyrazolo-pyrimidine protons typically at 
      
      
      
      8.5–9.5 ppm).
    • Relaxation Delay (

      
      ): Must be set to 
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery.

Comparative Analysis: Performance Matrix

FeatureElemental Analysis (CHN) qNMR HPLC-UV (Area %)
Primary Output Elemental Ratio (Identity + Purity)Absolute Purity (w/w %)Relative Purity (Signal ratio)
Sample Required 2–5 mg (Destructive)5–10 mg (Recoverable)< 0.1 mg
Accuracy

(absolute)

Varies (Response factor dependent)
Specificity Low (Isomers give identical results)High (Structural confirmation)Medium (Retention time only)
Solvent Detection Fails (Trapped solvent skews %C)Excellent (Quantifies solvent)Poor (Solvents elute in void volume)
Suitability Publication Requirement Internal Benchmarking Routine Monitoring

Decision Workflow (Graphviz Diagram)

The following diagram outlines the logical flow for validating the purity of 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid, determining when to use EA versus qNMR.

PurityValidation Start Synthesized Compound (Crude Solid) Solubility Check Solubility (DMSO-d6) Start->Solubility HPLC Run HPLC-UV (>95% Area?) Solubility->HPLC Purify Re-Purify (Recrystallize/Prep-HPLC) HPLC->Purify No Decision Intended Use? HPLC->Decision Yes Purify->HPLC Screening Biological Screening (HTS) Decision->Screening Internal Publication Publication / IND Filing Decision->Publication External qNMR Run qNMR (Internal Std: Maleic Acid) Screening->qNMR EA Run Elemental Analysis (Std: Sulfanilamide + WO3) Publication->EA Result1 Accept if Purity > 95% qNMR->Result1 Result2 Accept if Calc vs Found < 0.4% EA->Result2 Result2->qNMR If EA Fails (Solvent Trap?)

Figure 1: Validated workflow for purity assessment of refractory nitrogen-rich heterocycles.

Detailed Experimental Protocols

Protocol A: High-Precision Elemental Analysis

Objective: Confirm purity within


 tolerance.
  • Dry the Sample: Dry 50 mg of sample at

    
     under high vacuum (0.1 mbar) for 12 hours. Crucial: The carboxylic acid moiety is hygroscopic.
    
  • Instrument Setup: Calibrate CHNS analyzer using Sulfanilamide (K factor determination). Run a "Conditioning" sample of the analyte first to saturate active sites.

  • Weighing: Weigh

    
     mg of sample into a tin capsule.
    
  • Additive: Add 15 mg of

    
     powder over the sample. Fold the capsule tightly to exclude air.
    
  • Analysis: Run in CHN mode.

    • Acceptance: If

      
       for C, H, and N, the sample is pure.
      
Protocol B: qNMR Purity Assay

Objective: Determine absolute weight % purity.

  • Preparation: Weigh exactly

    
     mg of analyte and 
    
    
    
    mg of Maleic Acid (IS) into a vial. Record weights to 0.001 mg precision.
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until clear.
    
  • Acquisition:

    • Pulse angle:

      
       or 
      
      
      
      (must be consistent).
    • Relaxation delay (

      
      ): 60s.
      
    • Scans: 16 or 32.

    • Spectral Width: -2 to 14 ppm.

  • Processing: Phase and baseline correct manually. Integration regions must cover 20x the linewidth (

    
     Hz).
    
  • Calculation:

    
    
    

References

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications.[1][2] [Link]

  • Kuveke, R. E., et al. (2022).[1] An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

Sources

Spectral Fingerprinting of Pyrazolopyrimidines: The Nitrile & Carboxyl Nexus

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR spectrum analysis of cyano and carboxylic acid peaks in pyrazolopyrimidines Content Type: Publish Comparison Guide

Executive Summary

In the development of kinase inhibitors (e.g., Ibrutinib analogs), the pyrazolopyrimidine scaffold is a privileged structure. However, characterizing substituents on this aromatic core presents unique challenges. This guide focuses on two critical functional groups: the Cyano (-C≡N) group (often a "warhead" or metabolic handle) and the Carboxylic Acid (-COOH) (critical for solubility and salt formation).

While NMR is the gold standard for structural elucidation, FT-IR (Fourier Transform Infrared Spectroscopy) offers superior speed and specific sensitivity to the dipole moments of these polar groups. This guide objectively compares IR against Raman and NMR, providing a self-validating workflow for distinguishing these moieties amidst the "noise" of a heterocyclic backbone.

Part 1: The Analytical Challenge

Pyrazolopyrimidines are nitrogen-rich, aromatic heterocycles. Their intrinsic IR spectrum is dominated by:

  • Ring Breathing Modes: Strong absorptions in the 1500–1650 cm⁻¹ region (C=N and C=C stretches).

  • N-H Stretches: If the scaffold is unalkylated or amino-substituted, sharp bands appear at 3200–3450 cm⁻¹.

The Problem:

  • The Carboxylic Acid carbonyl (C=O) peak (~1700 cm⁻¹) sits dangerously close to the ring breathing modes.

  • The Carboxylic Acid hydroxyl (O-H) broad band (2500–3300 cm⁻¹) can completely mask the diagnostic N-H stretches of the scaffold.

  • The Cyano group, conversely, sits in a "silent region," making it a beacon for purity analysis—if it isn't confused with atmospheric CO₂ or alkyne impurities.

Part 2: Comparative Analysis (IR vs. Alternatives)

Why choose IR over NMR or Raman for these specific groups?

Table 1: Performance Matrix for Pyrazolopyrimidine Substituents
FeatureFT-IR (ATR) Raman Spectroscopy ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

C-NMR
Cyano (-C≡N) Detection Excellent. Strong dipole change yields a sharp, distinct peak.Good. Active, but often weaker than in IR.Definitive. Peak at ~115–120 ppm. Slow acquisition.
Carboxylic Acid (-COOH) Superior. Detects H-bonding state (dimer vs. monomer).[1]Poor. Weak O-H signal; C=O often obscured by fluorescence.Good. Carbonyl carbon at ~165–185 ppm.[1]
Sample State Solid (Powder) or Oil. No solubility required.Solid or Liquid.[2]Requires full solubility (often difficult for fused heterocycles).
Interference Risk Water vapor (if not purged); Amine N-H overlap.Fluorescence. Pyrazolopyrimidines are often highly fluorescent, blinding Raman detectors.Solvent peaks; Aggregation broadening.
Throughput High (<1 min/sample).Medium.Low (>10 min/sample).
Diagram 1: Analytical Decision Pathway

Figure 1: Logic flow for selecting the optimal characterization technique based on sample constraints.

AnalyticalDecision Start Sample: Pyrazolopyrimidine Derivative Solubility Is it soluble in DMSO/CDCl3? Start->Solubility Target Target Group? Solubility->Target No / Low Solubility NMR Use 13C-NMR (Structural Proof) Solubility->NMR Yes (High Purity) Fluorescence Is the solid fluorescent? IR Use FT-IR (ATR) (Rapid ID / H-Bonding) Fluorescence->IR Yes (High Fluorescence) Raman Use Raman (Symmetry/Backbone) Fluorescence->Raman No Target->Fluorescence Analyze -COOH or -CN IR_Result IR_Result IR->IR_Result Result: Dipole-Specific ID

Part 3: Deep Dive – Spectral Mechanics

The Cyano (-C≡N) "Silent" Peak
  • Frequency: 2200–2260 cm⁻¹.[3]

  • Mechanism: The triple bond stretch is isolated from the rest of the molecule's mass.

  • Pyrazolopyrimidine Specifics:

    • Conjugation Effect: If the -CN is attached directly to the aromatic ring (e.g., at C-3 or C-4), resonance lowers the force constant, shifting the peak to 2210–2230 cm⁻¹ .

    • Non-Conjugated: If attached via an alkyl linker (e.g., -CH₂-CN), it appears higher, near 2250 cm⁻¹ .

    • Intensity: This peak is sharp and strong due to the high polarity of the C≡N bond.

The Carboxylic Acid (-COOH) "Shapeshifter"
  • The Dimer Dominance: In solid-state pyrazolopyrimidines, carboxylic acids almost exclusively exist as centrosymmetric dimers formed by strong hydrogen bonding.

  • Spectral Signature:

    • O-H Stretch: A massive, broad absorption from 2500 to 3300 cm⁻¹ . It looks like a "distorted baseline" rather than a peak.

    • C=O Stretch: The dimerization lowers the carbonyl frequency to 1680–1710 cm⁻¹ .

    • The "Fermi Resonance" Check: Look for the "shoulder" or doublet effect on the carbonyl peak, a common artifact in acid dimers.

Part 4: Experimental Protocol (The Self-Validating Workflow)

Objective: To unequivocally identify -CN and -COOH groups without interference from the heterocyclic core.

Equipment: FT-IR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

Step-by-Step Methodology
  • Background Acquisition (The Blank):

    • Clean the ATR crystal with isopropanol.

    • Acquire a background scan (air only) to subtract atmospheric CO₂ (doublet at 2350 cm⁻¹) and H₂O. Critical: CO₂ sits near the nitrile region.

  • Sample Loading:

    • Place ~2-5 mg of the pyrazolopyrimidine powder on the crystal.

    • Pressure Application: Apply high pressure using the anvil.

    • Self-Validation: Watch the "preview" mode. Ensure the strongest peaks (usually fingerprint region) reach 0.2–0.5 Absorbance units. If too low, contact is poor.

  • Acquisition:

    • Resolution: 4 cm⁻¹.

    • Scans: 16–32 (sufficient for these strong dipoles).

    • Range: 4000–600 cm⁻¹.

  • Data Processing & Validation:

    • Baseline Correction: Apply a rubber-band correction only if the scattering causes a tilted baseline.

    • The "Amine vs. Acid" Test:

      • If you see a broad blob at 3000 cm⁻¹: Is it Acid or Amine?

      • Test: Look at 1700 cm⁻¹. Is there a strong C=O?

      • Yes: It is a Carboxylic Acid (C=O[1] + Broad OH).[1][4][2]

      • No: It is likely an Amine/Amide or residual water (Broad NH/OH but no C=O).

Diagram 2: Signal Processing Workflow

Figure 2: Step-by-step signal validation to rule out artifacts.

Workflow Input Raw Spectrum CheckCO2 Check 2350 cm⁻¹ (Atmospheric CO₂) Input->CheckCO2 RegionCN Analyze 2200-2260 cm⁻¹ CheckCO2->RegionCN CO₂ Subtracted DecisionCN Sharp Peak? RegionCN->DecisionCN RegionCOOH Analyze 2500-3300 cm⁻¹ & 1700 cm⁻¹ DecisionCOOH Broad OH + Strong C=O? RegionCOOH->DecisionCOOH DecisionCN->RegionCOOH No ResultCN Confirmed: Nitrile (-CN) DecisionCN->ResultCN Yes ResultAcid Confirmed: Carboxylic Acid (-COOH) DecisionCOOH->ResultAcid Yes Artifact Artifact / Amine Only DecisionCOOH->Artifact No (Amine/Water)

Part 5: Troubleshooting & Artifacts

Artifact/IssueCauseSolution
"Ghost" Nitrile at 2350 cm⁻¹ Atmospheric CO₂ changes between background and sample scan.Re-run background. Ensure the sample area is purged or breathing is directed away.
Missing Nitrile Peak Ionization. If the compound is a salt (e.g., HCl salt), the environment changes, but -CN usually survives.Check if the -CN was hydrolyzed to an amide (look for doublet at 1680/1640 cm⁻¹).
Broad 3400 cm⁻¹ (No C=O) Wet sample (H₂O) or Amine (-NH₂).Dry sample in vacuum oven. If peak persists and is sharp/multiplet, it is -NH₂.
Split Carbonyl (1700/1720) Mixture of monomer/dimer or Fermi resonance.Run a solution IR (dissolve in CHCl₃) to break dimers and see if it collapses to a single monomer peak (~1750 cm⁻¹).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (Standard text for IR functional group frequencies).

  • Nakamoto, K. (2009).[5] Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley.[5]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry.

  • Larkin, P. (2011).[5] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Detailed discussion on Nitrile/Carbonyl dipoles).

  • National Institute of Standards and Technology (NIST) . Chemistry WebBook, SRD 69. (Authoritative standard for IR spectra validation). [Link]

Sources

Safety Operating Guide

6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Stop and Assess: 6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid (CAS: 1315363-86-0) is a functionalized heterocyclic compound containing both a carboxylic acid moiety and a nitrile (cyano) group.[1]

Crucial Warning: Do NOT treat this compound as simple inorganic cyanide waste.[1] While it contains a cyano group, it is an organic nitrile.[1] Standard inorganic cyanide quenching protocols (e.g., alkaline chlorination) are often ineffective for organic nitriles and may generate toxic byproducts or uncontrolled exotherms.[1]

Disposal Standard: The primary disposal route for this compound is High-Temperature Incineration via a licensed hazardous waste contractor.[1]

Chemical Hazard & Stability Assessment

Before disposal, you must understand the chemical behaviors that dictate safety.[1]

FeatureChemical Implication for Disposal
Cyano Group (-CN) Attached to the aromatic pyrazolo[1,5-a]pyrimidine ring.[1] Generally stable at neutral pH but can release Hydrogen Cyanide (HCN) gas if exposed to strong acids or extreme heat.[1]
Carboxylic Acid (-COOH) Acidic proton donor.[1] Incompatible with strong bases (exothermic neutralization) and strong oxidizers.[1]
Physical State Solid powder.[1] Dust generation is a primary inhalation risk.[1]
RCRA Status (USA) Not specifically P-listed or U-listed by CAS.[1] Must be characterized by the generator.[1] Likely carries waste codes for Toxic (D000) or Ignitable if in solvent.[1]

Pre-Disposal Handling & Segregation

Objective: Prevent accidental mixing with incompatible streams (Acid/Base/Oxidizer) prior to pickup.[1]

Step 1: Segregation
  • Incompatible With: Strong Acids (HCl, H₂SO₄), Strong Oxidizers (Permanganates, Peroxides), and Strong Bases.

  • Storage: Store in a cool, dry place within a secondary containment tray.

  • Container: Use High-Density Polyethylene (HDPE) or Amber Glass containers with PTFE-lined caps.

Step 2: Labeling

Every container must be labeled immediately upon waste generation.[1]

  • Chemical Name: 6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid[1][2]

  • Hazards: Irritant (Skin/Eye), Harmful if Swallowed/Inhaled.[1][3][4][5][6][7][8]

  • Signal Word: WARNING.

  • Specific Note: "ORGANIC NITRILE - DO NOT ACIDIFY."

Disposal Protocols (Workflow)

Scenario A: Solid Waste (Pure Compound)
  • Primary Method: Lab Pack for Incineration.[1]

  • Containment: Place the solid waste in a screw-top jar (glass or compatible plastic).

  • Labeling: Mark as "Hazardous Waste - Solid Toxic Organic."

  • Documentation: List the full chemical name on the waste manifest. Do not use abbreviations.

  • Handoff: Transfer to your facility’s Environmental Health & Safety (EHS) team for off-site incineration.

Scenario B: Liquid Waste (Mother Liquors/Solvated)[1]
  • Solvent Context: Usually dissolved in DMSO, DMF, or Methanol during research.[1]

  • pH Check: Ensure the solution is Neutral (pH 6-8).

    • Why? Acidic solutions risk HCN evolution.[1] Basic solutions may cause hydrolysis.[1]

  • Segregation: Pour into the "Organic Solvent Waste - Non-Halogenated" carboy (unless halogenated solvents like DCM were used).[1]

  • Trace Contamination: If the concentration is <1%, standard organic waste streams are usually acceptable (verify with local EHS).[1]

  • High Concentration (>5%): Segregate into a separate bottle labeled "High Hazard - Organic Nitrile Solution."

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., acetone or methanol).[1]

  • Rinsate Disposal: Pour all rinsate into the appropriate liquid hazardous waste container (Scenario B).

  • Defacing: Deface the original label and mark "Empty."[1] Dispose of the glass/plastic as chemically contaminated debris.[1]

Decision Logic Diagram (DOT Visualization)

The following diagram outlines the critical decision-making process for disposing of this compound to ensure safety and compliance.

DisposalWorkflow Start Waste Generation: 6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidAction Place in Screw-Top Jar (Glass/HDPE) Solid->SolidAction LiquidCheck Check Solvent Type & pH Liquid->LiquidCheck LabelSolid Label: 'Toxic Solid Organic' Note: 'Contains Nitrile' SolidAction->LabelSolid FinalDest Final Disposal: High-Temp Incineration (Licensed Contractor) LabelSolid->FinalDest Acidic pH < 5 (Acidic) LiquidCheck->Acidic Danger Neutral pH 6-8 (Neutral) LiquidCheck->Neutral Safe Neutralize Carefully Neutralize (Risk of HCN - Use Fume Hood) Acidic->Neutralize Segregate Segregate Stream: Non-Halogenated vs. Halogenated Neutral->Segregate Neutralize->Segregate Segregate->FinalDest

Caption: Operational workflow for segregating and packaging 6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid waste.

Emergency Procedures

IncidentImmediate Action
Spill (Solid) Dampen with inert absorbent (vermiculite) to prevent dust.[1] Sweep up carefully.[1] Do not generate dust.[1][3][4][5][6][8][9][10] Place in a sealed bag.
Spill (Liquid) Absorb with inert pads.[1] Do not use acid-based absorbents. Ventilate the area.[1]
Skin Contact Wash with soap and water for 15 minutes.[1][10] Do not scrub hard (abrasion increases absorption).[1]
Inhalation Move to fresh air immediately. If breathing is difficult, seek medical attention. Alert medics to potential nitrile/cyano exposure.[1][4][6][8][10]

Regulatory Compliance (US/EU Context)

  • EPA (USA): This compound is not explicitly P-listed.[1] However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.[1]

    • Recommendation: Classify as Hazardous Waste due to toxicity.[1]

  • EU Waste Framework Directive:

    • EWC Code: Suggest 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]

References

  • PubChem. (n.d.).[1] Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2025, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Labels and Pictograms. Retrieved October 26, 2025, from [Link]

Sources

Navigating the Safe Handling of 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation by Laboratory Personnel

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. Among these, 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its analogs are of significant interest. While the specific toxicological properties of this compound are not extensively documented, a proactive and stringent approach to safety is paramount. This guide provides essential, actionable information on the personal protective equipment (PPE), operational protocols, and disposal plans necessary for the safe handling of this and structurally similar pyrimidine-based compounds. Our commitment is to foster a culture of safety that extends beyond the product, ensuring the well-being of our researchers and scientists.

Understanding the Hazard: A Proactive Stance on Safety

  • Harmful if swallowed [2][3][4][5]

  • Causes skin irritation [2][3][6][7]

  • Causes serious eye irritation [2][3][6][7]

  • May cause respiratory irritation [2][3][6]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of laboratory safety.

The Last Line of Defense: A Multi-Faceted Approach to Personal Protective Equipment

Engineering and administrative controls, such as fume hoods and established standard operating procedures, are the primary methods for minimizing exposure.[8] However, PPE serves as the final, critical barrier between the researcher and the chemical.[9] The following PPE is mandatory when handling 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

Eye and Face Protection: Shielding Against the Unseen

Mandatory:

  • Safety Goggles: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are essential to protect against splashes and airborne particles.[10]

  • Face Shield: When there is a significant risk of splashing or when handling larger quantities, a face shield should be worn in addition to safety goggles.[11]

The Rationale: The eyes are particularly vulnerable to chemical splashes, which can cause serious and irreversible damage.[12] Standard safety glasses do not provide a complete seal and are therefore inadequate.

Skin and Body Protection: An Impermeable Barrier

Mandatory:

  • Chemical-Resistant Gloves: Nitrile gloves are a suitable initial choice for incidental contact, offering protection against a broad range of chemicals.[8] Always inspect gloves for any signs of degradation or perforation before use.[10] For prolonged contact or when handling solutions, consult a glove compatibility chart to select the most appropriate material.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing from contamination.[10][11]

  • Full-Length Trousers and Closed-Toe Shoes: This is a fundamental laboratory requirement to ensure no skin is exposed.[11]

The Rationale: Many pyrimidine derivatives are known to cause skin irritation upon contact.[2][4] Contaminated clothing must be removed immediately and decontaminated before reuse.[6]

Respiratory Protection: Safeguarding Inhalation Pathways

Mandatory:

  • Work in a Ventilated Area: All handling of solid 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid should be conducted in a certified chemical fume hood to minimize the inhalation of dust particles.[4][8]

  • Respirator: If engineering controls are not sufficient to maintain exposure below permissible limits, or during a spill cleanup, a full-face respirator with appropriate cartridges should be used.[10]

The Rationale: The fine particulate nature of many powdered organic compounds poses a significant respiratory hazard.[2] Inhalation can lead to irritation of the respiratory tract.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Assemble All Necessary Equipment and Reagents prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Carefully Weigh Solid in Fume Hood prep3->handle1 handle2 Perform Chemical Transformations handle1->handle2 handle3 Label All Vessels Clearly handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 clean2 Segregate Waste Properly clean1->clean2 clean3 Doff PPE in Correct Sequence clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A workflow diagram illustrating the key stages of safe handling.

Disposal Plan: Responsible Stewardship of Chemical Waste

Proper disposal is a critical aspect of the chemical lifecycle, ensuring the safety of personnel and the environment.

Waste Segregation and Disposal Protocol
  • Solid Waste: All solid waste contaminated with 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid, including weighing paper, contaminated gloves, and bench paper, should be placed in a clearly labeled, sealed hazardous waste container.[13][14]

  • Liquid Waste: All liquid waste containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Avoid mixing with incompatible waste streams.[15]

  • Empty Containers: "Empty" containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The defaced, empty container can then be disposed of according to institutional guidelines.

The Rationale: Pyridine and pyrimidine-based compounds can be persistent in the environment and may be toxic to aquatic life.[15][16] Proper disposal prevents environmental contamination.

Emergency Procedures: Preparedness for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure Response
Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][4] Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][12] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[2][12] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water.[6] Seek immediate medical attention.
Spill Response

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (including respirator if necessary) evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect and Place in Sealed Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report Incident to Safety Officer decontaminate->report

Caption: A clear, step-by-step process for responding to a chemical spill.

By adhering to these guidelines, researchers can confidently handle 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid and similar compounds, ensuring both personal safety and the integrity of their research.

References

  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid . PubChem. Available from: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. Available from: [Link]

  • SAFETY DATA SHEET - Pyrazophos . Chem Service. Available from: [Link]

  • Chemical Safety: Personal Protective Equipment . University of California, Santa Barbara. Available from: [Link]

  • Personal protective equipment for preparing toxic drugs . GERPAC. Available from: [Link]

  • Safety Data Sheet - 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid . KISHIDA CHEMICAL CO., LTD. Available from: [Link]

  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides . VTechWorks. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.